Triflumizole
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMVPDGQOIQYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O | |
| Record name | TRIFLUMIZOLE | |
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DSSTOX Substance ID |
DTXSID2032500, DTXSID20860885 | |
| Record name | Triflumizole | |
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| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |
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Molecular Weight |
345.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS. | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
No boiling point at normal pressure; decomposes at 150 °C | |
| Record name | TRIFLUMIZOLE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble) | |
| Record name | Triflumizole | |
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| Record name | TRIFLUMIZOLE | |
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Density |
1.4 g/cm³ | |
| Record name | TRIFLUMIZOLE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
| Record name | Triflumizole | |
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| Record name | TRIFLUMIZOLE | |
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Color/Form |
Colorless crystals | |
CAS No. |
68694-11-1, 149465-52-1, 99387-89-0 | |
| Record name | Triflumizole [BSI:ISO] | |
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| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |
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| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |
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| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |
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| Record name | TRIFLUMIZOLE | |
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| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
63.5 °C, 63 °C | |
| Record name | Triflumizole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Triflumizole in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflumizole is a broad-spectrum imidazole fungicide widely utilized in agriculture for the control of a variety of fungal pathogens. Its efficacy stems from a highly specific mode of action that disrupts a fundamental biosynthetic pathway in fungi, leading to growth inhibition and cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the biochemical consequences of its inhibitory action, and the experimental methodologies used to elucidate these processes. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fungicide research and development.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound belongs to the demethylation inhibitor (DMI) class of fungicides, which function by disrupting the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[1] Ergosterol is the fungal equivalent of cholesterol in animals, and it plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[1]
The primary target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase , encoded by the CYP51 gene (also known as the ERG11 gene in some fungi). This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the removal of the 14α-methyl group from lanosterol or other sterol precursors.[1]
The imidazole ring of the this compound molecule binds to the heme iron atom in the active site of the 14α-demethylase enzyme, preventing the binding of its natural substrate. This inhibition leads to a cascade of detrimental effects within the fungal cell:
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Depletion of Ergosterol: The blockage of the 14α-demethylation step halts the production of ergosterol, leading to a deficiency of this vital component in the fungal cell membrane.
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Accumulation of Toxic Sterol Intermediates: The inhibition of 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function. This leads to increased membrane permeability and the leakage of essential cellular components.
The combined effect of ergosterol depletion and the accumulation of toxic sterol intermediates ultimately inhibits fungal growth, including spore germination and mycelial development.
Signaling Pathway: Ergosterol Biosynthesis and the Point of this compound Inhibition
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the specific point of inhibition by this compound.
Data Presentation: In Vitro Efficacy of this compound
The efficacy of this compound against various fungal pathogens is typically quantified by determining the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the fungicide that inhibits 50% of fungal growth or activity. The following table summarizes the reported EC₅₀ values of this compound against a selection of phytopathogenic fungi.
| Fungal Species | EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | 0.1 - 1.0 | |
| Sclerotinia sclerotiorum | 0.1 - 1.0 | |
| Monilinia fructicola | 0.01 - 0.1 | |
| Venturia inaequalis | 0.01 - 0.1 | |
| Podosphaera leucotricha | 0.01 - 0.1 | |
| Uncinula necator | 0.01 - 0.1 |
Note: EC₅₀ values can vary depending on the specific isolate, experimental conditions, and the assay method used.
Experimental Protocols
The investigation of this compound's mechanism of action relies on a variety of standardized experimental protocols. The following sections provide detailed methodologies for key experiments.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against filamentous fungi.
Materials:
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This compound stock solution (in a suitable solvent, e.g., DMSO)
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RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
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96-well microtiter plates
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Fungal inoculum, adjusted to the desired concentration
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Spectrophotometer
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final concentrations should typically range from 0.016 to 16 µg/mL.
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Include a drug-free control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
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Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) until sporulation is observed.
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Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
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Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure turbidity at 530 nm.
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Inoculation and Incubation:
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Add the adjusted fungal inoculum to each well of the microtiter plate, except for the sterility control.
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Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the drug-free control well.
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MIC Determination:
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Visually read the MIC as the lowest concentration of this compound that causes a complete inhibition of fungal growth.
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Ergosterol Biosynthesis Inhibition Assay
This assay directly measures the effect of this compound on the ergosterol content of fungal cells.
Materials:
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Fungal culture grown in the presence and absence of this compound
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Alcoholic potassium hydroxide (KOH) solution
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n-Heptane or hexane
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High-performance liquid chromatography (HPLC) system with a UV detector
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Ergosterol standard
Procedure:
-
Sterol Extraction:
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Harvest the fungal mycelia from liquid cultures by filtration.
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Wash the mycelia with distilled water and dry them.
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Add alcoholic KOH to the dried mycelia and saponify the lipids by heating at 80-90°C for 1-2 hours.
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After cooling, extract the non-saponifiable lipids (containing the sterols) with n-heptane or hexane.
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Evaporate the organic solvent to dryness under a stream of nitrogen.
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-
HPLC Analysis:
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Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol).
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Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
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Elute the sterols using an isocratic mobile phase (e.g., methanol/acetonitrile).
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Detect the ergosterol peak at a wavelength of 282 nm.
-
-
Quantification:
-
Quantify the amount of ergosterol in the samples by comparing the peak area to a standard curve generated with known concentrations of an ergosterol standard.
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Compare the ergosterol content in this compound-treated and untreated fungal cells to determine the percentage of inhibition.
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Mandatory Visualizations
Experimental Workflow for Mechanism of Action Determination
The following diagram outlines a typical experimental workflow for elucidating the mechanism of action of a novel antifungal compound like this compound.
Conclusion
This compound's potent antifungal activity is a direct result of its specific inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This targeted disruption of a vital fungal process underscores the importance of understanding the fundamental biochemical pathways of pathogens for the development of effective and specific control agents. The experimental methodologies outlined in this guide provide a framework for the continued investigation of antifungal mechanisms and the discovery of novel therapeutic agents.
References
An In-depth Technical Guide to the Mode of Action of Triflumizole Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflumizole is a broad-spectrum, systemic fungicide belonging to the imidazole class. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of the fungal cell membrane. Classified by the Fungicide Resistance Action Committee (FRAC) in Group 3, this compound specifically targets the enzyme C14-demethylase, a key player in the ergosterol biosynthesis pathway. This disruption leads to a cascade of events culminating in fungal cell death, making this compound an effective agent for the control of a wide range of phytopathogenic fungi. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Primary Mode of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of this compound is primarily attributed to its role as a demethylation inhibitor (DMI)[1][2]. It specifically targets and inhibits the enzyme lanosterol 14α-demethylase (also known as sterol 14α-demethylase or CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol[3]. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes[4].
The inhibition of 14α-demethylase by this compound leads to two critical downstream effects:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of ergosterol in the fungal cell membrane. This compromises the structural integrity and functionality of the membrane[5].
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block causes an accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol. These intermediates integrate into the fungal membrane, disrupting its normal structure and function, which is believed to contribute significantly to the fungitoxic effect[4][6].
This dual assault on the fungal cell membrane ultimately leads to the cessation of fungal growth and cell death. This compound exhibits both protective and curative action, meaning it can prevent fungal infections and also halt the progression of existing ones[1][7][8].
The Ergosterol Biosynthesis Pathway and the Site of this compound Action
The ergosterol biosynthesis pathway is a complex, multi-step process that begins with acetyl-CoA. This compound acts at a critical juncture in the late stage of this pathway. The following diagram illustrates the key steps and highlights the point of inhibition by this compound.
Quantitative Data on Antifungal Activity
The efficacy of this compound varies depending on the fungal species. The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration that inhibits 50% of fungal growth. The following table summarizes available EC50 values for this compound against various phytopathogenic fungi.
| Fungal Species | Assay Type | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) | Reference |
| Botrytis cinerea | Mycelial Growth Inhibition | 0.58 | 0.15 - 1.49 | [7] |
| Botrytis cinerea | Spore Germination | > 50 | - | [7] |
Note: Data for a wider range of fungal species is limited in publicly available literature. The provided data is based on a study of 79 isolates of Botrytis cinerea.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mode of action and efficacy of this compound.
Determination of EC50 for Mycelial Growth Inhibition
This protocol is adapted from studies on the in vitro activity of fungicides against phytopathogenic fungi.
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.
Materials:
-
Pure culture of the target fungus
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Potato Dextrose Agar (PDA)
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This compound (technical grade)
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Sterile distilled water
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Dimethyl sulfoxide (DMSO) or acetone for stock solution
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Sterile Petri dishes (90 mm)
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Sterile cork borer (5 mm diameter)
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Incubator
Procedure:
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent like DMSO or acetone.
-
Preparation of Amended Media: Autoclave PDA and cool it to 45-50°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).
-
Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 20-25°C) in the dark.
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Data Collection: Measure the colony diameter in two perpendicular directions at a time point when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
EC50 Calculation: Use probit analysis or plot the percentage of inhibition against the log-transformed concentrations of this compound to determine the EC50 value.
Analysis of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for analyzing the sterol composition of fungal cells treated with this compound to demonstrate the inhibition of ergosterol biosynthesis.
Objective: To qualitatively and quantitatively analyze the sterol profile of fungal cells to detect the depletion of ergosterol and the accumulation of 14α-methylated sterols after treatment with this compound.
Materials:
-
Fungal culture (liquid or solid)
-
This compound
-
Saponification solution (e.g., 20% w/v potassium hydroxide in methanol)
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Organic solvent for extraction (e.g., n-heptane or hexane)
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Internal standard (e.g., cholesterol or brassicasterol)
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Derivatization agent (e.g., BSTFA + 1% TMCS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Fungal Culture and Treatment: Grow the fungus in a suitable liquid or on a solid medium. For treated samples, add this compound at a sub-lethal concentration that allows for some growth.
-
Harvesting and Saponification: Harvest the fungal mycelium, wash it, and determine its dry weight. Resuspend the mycelium in the saponification solution along with the internal standard. Heat the mixture (e.g., at 80°C for 1 hour) to hydrolyze sterol esters and release the sterols.
-
Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-heptane or hexane. Repeat the extraction multiple times to ensure complete recovery.
-
Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. To make the sterols volatile for GC analysis, derivatize the hydroxyl groups by adding a silylating agent (e.g., BSTFA + 1% TMCS) and heating (e.g., at 60°C for 30 minutes).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterols. The mass spectrometer is used to identify the sterols based on their mass spectra and retention times compared to known standards.
-
Data Analysis: Quantify the amount of ergosterol and other sterol intermediates by comparing their peak areas to that of the internal standard. Compare the sterol profiles of this compound-treated and untreated samples.
Conclusion
This compound's mode of action is well-defined as a potent inhibitor of the fungal enzyme 14α-demethylase, a critical component of the ergosterol biosynthesis pathway. By disrupting the production of ergosterol and causing the accumulation of toxic sterol intermediates, this compound effectively compromises the integrity and function of the fungal cell membrane, leading to its fungicidal effect. The quantitative data, though limited in the public domain to a few species, demonstrates its efficacy. The experimental protocols provided herein offer a framework for researchers to further investigate the activity of this compound and other DMI fungicides. A thorough understanding of its biochemical mechanism is essential for its effective use in disease management strategies and for the development of new antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sbreb.org [sbreb.org]
- 4. researchgate.net [researchgate.net]
- 5. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 6. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Triflumizole as a sterol biosynthesis inhibitor
An In-Depth Technical Guide to Triflumizole as a Sterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a broad-spectrum imidazole fungicide widely utilized in agriculture to control a variety of fungal diseases, including powdery mildews and scabs on fruits and crops.[1][2] As a member of the demethylation inhibitor (DMI) class of fungicides, its efficacy stems from a highly specific mode of action: the disruption of fungal sterol biosynthesis.[3][4] This guide provides a detailed technical overview of this compound's core mechanism, its impact on fungal physiology, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Inhibition of Sterol Biosynthesis
The primary target of this compound is the fungal cell membrane, a critical structure for maintaining cellular integrity, regulating nutrient transport, and facilitating signaling processes. The functionality of this membrane is heavily dependent on its principal sterol component, ergosterol.[5]
This compound acts by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[3][6] This enzyme is crucial for the multi-step conversion of lanosterol into ergosterol. By binding to the heme iron in the enzyme's active site, this compound effectively blocks the demethylation of lanosterol and other 14α-methyl sterol precursors.[6][7]
This inhibition has a twofold detrimental effect on the fungus:
-
Depletion of Ergosterol: The lack of ergosterol compromises the fluidity, permeability, and structural integrity of the fungal cell membrane.[5]
-
Accumulation of Toxic Precursors: The blockage leads to the buildup of 14α-methylated sterol intermediates (e.g., lanosterol, eburicol), which are toxic and further disrupt membrane architecture and function.[7][8][9]
The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
Quantitative Efficacy and Biochemical Impact
The efficacy of this compound and other DMI fungicides is quantified through measurements like Minimum Inhibitory Concentration (MIC) and the analysis of cellular sterol composition.
Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism. While specific MIC values for this compound are not widely published in readily accessible literature, data for other azole-based DMI fungicides provide a strong proxy for the expected range of activity against common fungal pathogens.
Table 1: Representative Azole MIC Values Against Pathogenic Fungi (Note: These values are for voriconazole and posaconazole and serve as examples for the DMI class. Actual MICs for this compound may vary.)
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | Voriconazole | 0.25 - 2.0 | 0.5 | 1.0 | [10] |
| Aspergillus flavus | Voriconazole | ≤0.06 - 4.0 | 1.0 | 2.0 | [10] |
| Aspergillus niger | Isavuconazole | ≤0.12 - >8 | 0.5 | 2.0 | [10] |
| Fusarium solani | Voriconazole | 2.0 - >16 | 8.0 | >16 | [11] |
| Fusarium oxysporum | Voriconazole | 0.5 - 8.0 | 4.0 | 8.0 | [11] |
| Fusarium verticillioides | Posaconazole | ≤0.125 - 2.0 | 0.5 | 1.0 | [11] |
Impact on Fungal Sterol Composition
Treatment with this compound fundamentally alters the sterol profile of the fungal cell membrane. The primary changes observed are a significant reduction in ergosterol content and a corresponding accumulation of its 14α-methylated precursors.
Table 2: Qualitative Changes in Fungal Sterol Profile After this compound Treatment
| Sterol | Role in Fungus | Effect of this compound | Consequence | Reference(s) |
| Ergosterol | Primary membrane sterol; regulates fluidity and integrity. | Significantly Decreased | Compromised membrane function, increased permeability, cell stress. | [8][9] |
| Lanosterol | Key precursor to ergosterol (14α-methylated). | Accumulated | Disrupts membrane packing, toxic to the cell, induces stress responses. | [8][12][13] |
| Eburicol | 14α-methylated intermediate. | Accumulated | Contributes to membrane disruption and cellular toxicity. | [8][9] |
Cellular Impact and Stress Response Pathways
The biochemical disruption caused by this compound induces significant stress on the fungal cell, primarily at the cell membrane and wall. This stress triggers conserved signaling cascades as the fungus attempts to compensate for the damage. The Cell Wall Integrity (CWI) pathway , a crucial mitogen-activated protein kinase (MAPK) cascade, is a key respondent to such threats.[14]
Membrane stress caused by ergosterol depletion and toxic precursor accumulation is sensed by transmembrane proteins, initiating a phosphorylation cascade that ultimately activates the MAPK Slt2 (in yeast).[15] Activated Slt2 translocates to the nucleus to regulate the transcription of genes involved in cell wall synthesis and reinforcement, representing a compensatory survival mechanism.[16]
Experimental Protocols
Characterizing the antifungal properties of this compound involves standardized in vitro assays. Below are detailed methodologies for two key experiments.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a standard for determining MIC values, adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungal isolate.
Materials:
-
This compound stock solution (e.g., 1600 µg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Target fungal isolate (e.g., Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) for culture
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer
-
35°C incubator
Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate on an SDA plate at 35°C for 2-7 days until sporulation is evident.
-
Harvest spores by gently flooding the plate with sterile saline and scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.
-
Adjust the turbidity of the supernatant with sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.
-
Perform a 1:50 dilution of this adjusted suspension into RPMI medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Drug Dilution Series:
-
Dispense 100 µL of RPMI medium into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the working this compound solution (e.g., 32 µg/mL in RPMI) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each well is 200 µL. The drug concentrations are now halved, and the final inoculum density is met.
-
Seal the plate and incubate at 35°C for 48-72 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate. The MIC is the lowest drug concentration in which there is no visible growth, compared to the drug-free growth control in well 11.
-
Protocol: Fungal Sterol Composition Analysis
This protocol outlines the extraction and analysis of sterols from fungal cells treated with this compound, enabling the quantification of ergosterol depletion and precursor accumulation.
Objective: To extract and quantify sterols from this compound-treated and untreated fungal cells.
Materials:
-
Fungal liquid culture (e.g., Sabouraud Dextrose Broth)
-
This compound solution
-
Glass tubes with Teflon-lined screw caps
-
25% Alcoholic potassium hydroxide (KOH) solution
-
n-Heptane or petroleum ether
-
Sterile water
-
Nitrogen gas stream or vacuum evaporator
-
GC-MS or HPLC system for analysis
Methodology:
-
Fungal Culture and Treatment:
-
Grow the fungus in liquid broth to mid-logarithmic phase.
-
Divide the culture into two flasks: one control and one treated. Add this compound to the treated flask at a relevant concentration (e.g., at or below the MIC).
-
Incubate both flasks for a defined period (e.g., 16-24 hours).
-
Harvest the fungal mycelia by filtration or centrifugation. Wash with sterile water and lyophilize or record the wet weight.
-
-
Saponification (Sterol Extraction):
-
Transfer a known amount of fungal mass (e.g., 100 mg dry weight) to a glass tube.
-
Add 2 mL of 25% alcoholic KOH solution.
-
Incubate in an 80°C water bath for 1 hour, vortexing every 15 minutes. This step hydrolyzes fatty acid esters, releasing the sterols.
-
-
Non-saponifiable Lipid Extraction:
-
Allow the mixture to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane (or petroleum ether).
-
Vortex vigorously for 3 minutes to extract the sterols into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic (n-heptane) layer to a new clean glass tube.
-
Repeat the extraction (step 3.3-3.5) on the lower aqueous layer to maximize yield. Combine the organic fractions.
-
-
Sample Preparation and Analysis:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a vacuum evaporator.
-
Re-dissolve the dried lipid residue in a known, small volume (e.g., 200 µL) of a suitable solvent (e.g., methanol for HPLC, or a derivatizing agent for GC-MS).
-
Analyze the sample using GC-MS or HPLC by comparing retention times and mass spectra (for GC-MS) or UV absorbance spectra (for HPLC) to pure ergosterol and lanosterol standards.
-
Quantify the peak areas to determine the relative amounts of each sterol in control versus treated samples.
-
Conclusion
This compound's role as a potent sterol biosynthesis inhibitor is well-defined, targeting the essential enzyme 14α-demethylase. This targeted action leads to a cascade of detrimental effects within the fungal cell, from membrane disruption to the activation of cellular stress responses. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of new antifungal agents that exploit this critical fungal pathway. A comprehensive understanding of its mechanism, quantitative effects, and the resulting cellular responses is paramount for optimizing its use and overcoming potential resistance mechanisms in both agricultural and clinical contexts.
References
- 1. The high-osmolarity glycerol (HOG) pathway in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of TR34/L98H, TR46/Y121F/T289A and TR53 Alterations in Azole-Resistant Aspergillus fumigatus on Sterol Composition and Modifications after In Vitro Exposure to Itraconazole and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 8. Cholesterol Import by Aspergillus fumigatus and Its Influence on Antifungal Potency of Sterol Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023 [mdpi.com]
- 10. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interfacial Behavior of Cholesterol, Ergosterol, and Lanosterol in Mixtures with DPPC and DMPC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interfacial behavior of cholesterol, ergosterol, and lanosterol in mixtures with DPPC and DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Activation of the Cell Wall Integrity Pathway Promotes Escape from G2 in the Fungus Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Ergosterol Biosynthesis Pathway and the Mode of Action of Triflumizole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, a critical metabolic route in fungi, and elucidates the mechanism of action of Triflumizole, a potent imidazole fungicide. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and fungal research.
The Ergosterol Biosynthesis Pathway: A Vital Fungal Process
Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that is a key target for many antifungal drugs.[2] The pathway can be broadly divided into three main stages:
-
Mevalonate Pathway: This initial stage, conserved across eukaryotes, begins with acetyl-CoA and leads to the formation of farnesyl pyrophosphate (FPP).
-
Squalene Synthesis: Two molecules of FPP are condensed to form squalene, the first committed step in sterol biosynthesis.
-
Post-Squalene Pathway: A series of cyclization, demethylation, desaturation, and reduction reactions convert squalene into ergosterol. This latter part of the pathway is unique to fungi, making it an attractive target for selective antifungal therapies.
A critical enzyme in the post-squalene pathway is lanosterol 14-alpha-demethylase , a cytochrome P450 enzyme encoded by the ERG11 (or CYP51) gene.[2][3] This enzyme catalyzes the removal of the 14-alpha-methyl group from lanosterol, a crucial step in the formation of the final ergosterol molecule.[2][3]
This compound: A Targeted Inhibitor of Ergosterol Biosynthesis
This compound is a broad-spectrum imidazole fungicide widely used in agriculture to control various fungal diseases.[4] Its primary mode of action is the inhibition of ergosterol biosynthesis.[4]
Molecular Target of this compound
This compound specifically targets and inhibits the enzyme lanosterol 14-alpha-demethylase .[2] By binding to the heme iron atom in the active site of this enzyme, this compound prevents the demethylation of lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14-alpha-methylated sterol precursors. The disruption of ergosterol production and the buildup of these toxic intermediates compromise the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth and cell death.
Quantitative Data on this compound Efficacy
The efficacy of this compound varies depending on the fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against various pathogenic fungi.
| Fungal Species | This compound MIC (µg/mL) | Reference |
| Candida albicans | 800 | [5] |
| Aspergillus fumigatus | 400 | [5] |
| Aspergillus niger | 400 | [5] |
| Aspergillus terreus | 800 | [5] |
| Trichophyton mentagrophytes | 400 | [5] |
| Microsporum gypseum | 800 | [5] |
| Fungal Species | This compound IC50 (µg/mL) | Reference |
| Phakopsora pachyrhizi (Isolate 01 - Sensitive) | Varies by commercial product | [6] |
Note: MIC and IC50 values can vary depending on the specific isolate, testing methodology, and culture conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ergosterol biosynthesis pathway and the effects of antifungal agents like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Materials:
-
Fungal isolate of interest
-
This compound stock solution
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to approximately 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥80% inhibition) compared to the drug-free growth control.[7] The endpoint can be determined visually or by measuring the optical density at a specific wavelength.
Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of ergosterol from fungal cells following treatment with an antifungal agent.[8][9]
Materials:
-
Fungal cell culture
-
This compound
-
Alcoholic potassium hydroxide solution (e.g., 25% KOH in ethanol)
-
n-Heptane or n-hexane
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ergosterol standard
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Fungal Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase and then expose it to various concentrations of this compound for a defined period. Harvest the cells by centrifugation.
-
Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide solution. Incubate at 85°C for 1-4 hours to saponify the cellular lipids and release ergosterol.
-
Extraction: After cooling, add water and n-heptane (or n-hexane) to the mixture. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase. Centrifuge to separate the phases.
-
Sample Preparation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the lipid extract in a known volume of methanol.
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use an isocratic mobile phase, typically a mixture of methanol and acetonitrile (e.g., 80:20 v/v), at a constant flow rate.[10]
-
Detect ergosterol by its characteristic absorbance at 282 nm.[11]
-
Prepare a standard curve using known concentrations of pure ergosterol to quantify the amount of ergosterol in the fungal extracts.
-
The reduction in ergosterol content in this compound-treated samples compared to untreated controls indicates the inhibitory effect of the compound.[9]
-
In Vitro Lanosterol 14-alpha-Demethylase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.
Materials:
-
Purified or recombinant lanosterol 14-alpha-demethylase (CYP51)
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
This compound or other test compounds
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
HPLC-MS or GC-MS system for product analysis
Procedure:
-
Reconstituted Enzyme System: Prepare a reaction mixture containing the purified lanosterol 14-alpha-demethylase, NADPH-cytochrome P450 reductase, and lanosterol in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control reaction without the inhibitor.
-
Reaction Initiation: Start the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base or an organic solvent. Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate or hexane).
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by HPLC-MS or GC-MS.
-
Data Analysis: Quantify the amount of the product (14-demethyllanosterol) formed in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Ergosterol Biosynthesis Pathway and this compound's Target
The following diagrams, generated using the DOT language for Graphviz, illustrate the ergosterol biosynthesis pathway and the experimental workflows.
Ergosterol Biosynthesis Pathway Diagram
Caption: The ergosterol biosynthesis pathway with this compound's target.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow for Ergosterol Quantification
Caption: Workflow for ergosterol quantification by HPLC.
Conclusion
The ergosterol biosynthesis pathway is a well-validated and crucial target for the development of antifungal agents. This compound effectively inhibits this pathway by targeting lanosterol 14-alpha-demethylase, leading to the disruption of fungal cell membrane integrity and function. The experimental protocols detailed in this guide provide a framework for researchers to investigate the efficacy of new and existing antifungal compounds that target this essential fungal pathway. A thorough understanding of the molecular interactions between antifungal agents and their targets within the ergosterol biosynthesis pathway is paramount for the rational design of more effective and specific antifungal therapies.
References
- 1. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Formulation of Triflumizole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and formulation of Triflumizole, a broad-spectrum imidazole fungicide. The document details the chemical synthesis pathway, experimental protocols for its preparation, and common formulation strategies, including emulsifiable concentrates and wettable powders. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Introduction to this compound
This compound, with the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.[1] It is widely used in agriculture to control a variety of fungal diseases, such as powdery mildew and scab, on fruits and vegetables.[2] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[3] Specifically, this compound is a sterol demethylation inhibitor (DMI), targeting the lanosterol 14α-demethylase enzyme.[2]
Synthesis of this compound
The industrial synthesis of this compound involves the condensation of a trifluoromethyl-substituted aniline derivative with an imidazole-containing acetyl group.[1][2] The key starting materials are 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole.[2] The overall reaction is a formal condensation, leading to the formation of the carboxamidine linkage characteristic of this compound.[2]
Synthesis Pathway
The synthesis of this compound can be represented by the following logical workflow, starting from the key precursors.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of this compound, based on the known chemical transformations.
Step 1: Synthesis of N-(propoxyacetyl)imidazole
-
To a stirred solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran), add a base (e.g., triethylamine) and cool the mixture in an ice bath.
-
Slowly add propoxyacetyl chloride (prepared from propoxyacetic acid and a chlorinating agent like thionyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure to yield crude N-(propoxyacetyl)imidazole, which can be purified by column chromatography or used directly in the next step.
Step 2: Condensation to form this compound
-
Dissolve 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole in a high-boiling point aprotic solvent (e.g., toluene or xylene).
-
Add a catalytic amount of a suitable acid or a dehydrating agent to promote the condensation reaction.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with an aqueous solution to remove any unreacted starting materials and byproducts.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system to yield a crystalline solid.
Quantitative Data for Synthesis
While specific industrial yields are proprietary, the following table presents plausible quantitative data for a laboratory-scale synthesis.
| Parameter | Value |
| Purity of Starting Materials | |
| 4-chloro-2-(trifluoromethyl)aniline | >98% |
| N-(propoxyacetyl)imidazole | >95% |
| Reaction Conditions | |
| Condensation Temperature | Reflux in Toluene (~110 °C) |
| Reaction Time | 4-8 hours |
| Product Characteristics | |
| Theoretical Yield | Based on stoichiometry |
| Actual Yield | 75-85% |
| Purity (by HPLC) | >98% |
Formulation of this compound
This compound is typically formulated as an Emulsifiable Concentrate (EC) or a Wettable Powder (WP) for agricultural use.[1][4] The choice of formulation depends on the target crop, application method, and desired stability.
Formulation Development Workflow
The development of a stable and effective this compound formulation follows a structured workflow.
Caption: General workflow for this compound formulation development.
Emulsifiable Concentrate (EC) Formulation
An EC formulation is a liquid homogeneous preparation to be applied as an emulsion after dilution with water.
3.2.1. Experimental Protocol for a 15% EC Formulation
-
In a suitable mixing vessel, dissolve 150 g of technical grade this compound (>95% purity) in a mixture of aromatic hydrocarbon solvent (e.g., Solvesso™ 100) and a polar co-solvent (e.g., N-methyl-2-pyrrolidone) to a final volume of 1 liter.
-
Add a blend of anionic and non-ionic emulsifiers (e.g., a combination of calcium dodecylbenzenesulfonate and ethoxylated castor oil) at a concentration of 5-10% (w/v).
-
Stir the mixture until a clear, homogeneous solution is obtained.
-
Filter the resulting concentrate to remove any undissolved particles.
Wettable Powder (WP) Formulation
A WP formulation is a powder preparation to be applied as a suspension after dispersion in water.
3.3.1. Experimental Protocol for a 30% WP Formulation
-
Thoroughly blend 300 g of technical grade this compound with an inert carrier (e.g., kaolin or silica).
-
Add a wetting agent (e.g., sodium lauryl sulfate) at 1-2% (w/w) and a dispersing agent (e.g., a lignosulfonate) at 2-5% (w/w).
-
The mixture is then finely milled using an air-jet or hammer mill to achieve the desired particle size distribution.
-
A stabilizer may also be incorporated to improve the shelf-life of the formulation.
Quantitative Data for Formulations
The following tables summarize key quantitative data for typical this compound formulations.
Table 1: Physicochemical Properties of this compound Formulations
| Property | 15% Emulsifiable Concentrate | 30% Wettable Powder |
| Appearance | Clear, yellowish liquid | Fine, off-white powder |
| Active Ingredient Content | 150 g/L ± 5% | 30% w/w ± 5% |
| pH (1% in water) | 5.0 - 7.0 | 6.0 - 8.0 |
| Emulsion Stability (15% EC) | Stable for at least 2 hours | N/A |
| Wettability (30% WP) | < 1 minute | N/A |
| Suspensibility (30% WP) | > 80% | N/A |
Table 2: Stability Data for this compound 15% EC Formulation
| Condition | Storage Period | Degradation of this compound (%) |
| Accelerated Storage (54°C) | 14 days | < 5% |
| Ambient Temperature | 2 years | < 10% |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and formulation of the fungicide this compound. The synthesis is achieved through the condensation of key precursors, and the resulting active ingredient is typically formulated as an emulsifiable concentrate or a wettable powder for agricultural applications. Understanding the intricacies of its synthesis, formulation, and mechanism of action is crucial for the development of effective and stable fungicidal products. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of agrochemical development.
References
Triflumizole: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fungicide Triflumizole, focusing on its chemical identity, including its CAS numbers and a comprehensive list of synonyms. Furthermore, it elucidates the compound's primary and secondary mechanisms of action through a detailed signaling pathway diagram.
Chemical Identity: CAS Number and Synonyms
This compound is a widely used imidazole fungicide. Accurate identification is crucial for research and regulatory purposes. The compound is primarily identified by its CAS Registry Number, with a secondary number also having been in use. A variety of synonyms are used in scientific literature, commercial products, and regulatory documents.
| Data Point | Value(s) |
| Primary CAS Number | 68694-11-1 |
| Former CAS Number | 99387-89-0[1] |
| Chemical Synonyms | (E)-4-Chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, 4-chloro-alpha,alpha,alpha-trifluoro-n-(1-imidazol-1-yl-2-propoxyethylidene);ene)-o-toluidine, Condor, Fruquintinib Impurity 15, fungicide this compound, NF-114, N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine, Procure, SSP-11, Terraguard, Triflumine, Triflumizol, trifumin, Triumizole, Triumizole Solution, 1000ppm, 氟菌唑 (Chinese), this compound (n.f.) (French), трифлумизол (Russian) |
Molecular Mechanisms and Signaling Pathways
This compound's primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][3] This is achieved through the inhibition of the enzyme 14-α demethylase, a member of the cytochrome P450 family.[4] Disruption of ergosterol production leads to impaired fungal growth and cell death.
Beyond its principal antifungal activity, research has revealed that this compound interacts with several other biological pathways:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation: this compound has been identified as an activator of PPARγ, a key regulator of adipogenesis. This interaction suggests its potential role as an obesogen.[1][4] Studies in zebrafish have also shown an upregulation of the PPAR signaling pathway upon exposure.[5]
-
Retinoid Acid Receptor-related Orphan Receptor γ (RORγ) Inverse Agonism: It acts as an inverse agonist at RORγ, which leads to the inhibition of IL-17 expression, indicating potential immunomodulatory effects.[4]
-
Ubiquitin-Proteasome System Inhibition: this compound has been shown to inhibit the ubiquitin-proteasome system, which can affect protein degradation and cellular regulation.[4]
-
Strigolactone Biosynthesis Inhibition: In rice, this compound inhibits the biosynthesis of strigolactones by targeting the enzyme Os900, which is involved in converting carlactone to 4-deoxyorobanchol.[6][7]
The following diagram illustrates the known signaling pathways and molecular targets of this compound.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound and its metabolites can vary depending on the matrix (e.g., soil, crops, biological tissues). A general workflow for the analysis of this compound residues in soil involves several key steps.
Example Experimental Workflow: Analysis of this compound in Soil
The following diagram outlines a typical experimental workflow for determining this compound residues in soil samples. This process often involves extraction, a chemical conversion to a common analyte for simplified detection, derivatization to enhance analytical sensitivity, and finally, quantification using gas chromatography.
Methodology Detail:
A common analytical method for this compound and its degradates in soil involves a hydrolysis step to convert these compounds to a common aniline, 2-amino-5-chlorobenzotrifluoride (FA-1-1). This is followed by derivatization with heptafluorobutyric acid anhydride (HFAA) to form the corresponding heptafluorobutyrylanilide (HFBA). This derivatization enhances the sensitivity for detection by gas chromatography with an electron capture detector (GC/ECD).[8]
References
- 1. This compound is an obesogen in mice that acts through peroxisome proliferator activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound Induces Developmental Toxicity, Liver Damage, Oxidative Stress, Heat Shock Response, Inflammation, and Lipid Synthesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Novel Lead Compound for Strigolactone Biosynthesis Inhibitor [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Triflumizole solubility in water and organic solvents
An In-depth Technical Guide to the Solubility of Triflumizole
This guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed, quantitative data and procedural insights. The information is compiled from verified sources, with a focus on data clarity and experimental reproducibility.
Core Topic: this compound Solubility
This compound is a broad-spectrum fungicide belonging to the imidazole class. Its efficacy is closely linked to its bioavailability, making solubility a critical parameter in formulation development and environmental fate studies. This compound's mechanism of action involves the inhibition of sterol biosynthesis in fungi.[1]
Data Presentation: Quantitative Solubility
The solubility of this compound varies significantly between water and organic solvents. The following tables summarize the available quantitative data, providing a clear comparison across different media. It should be noted that there are discrepancies in reported values from different sources; the data presented here prioritizes regulatory and peer-reviewed information where available.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Source(s) |
| Water | 20 | 7 | 10.2 - 10.5 | [2][3] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) |
| Acetone | 20 | 1440 | [3] |
| Chloroform | 20 | 0.00222 | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | [4] |
| Ethyl Acetate | 20 | 1486 | [3] |
| n-Hexane | 20 | 17.6 | [3] |
| Methanol | 20 | 496 | [3] |
| Xylene | 20 | 0.000639 | [2] |
| Corn Oil | Not Specified | ≥ 2.5 | [4] |
Note: Significant discrepancies exist in the literature for solubility in some organic solvents. The values from regulatory data sources are presented here. For instance, some databases report much lower values for acetone, hexane, and methanol, which may be erroneous.[2][3]
Experimental Protocols
Accurate determination of solubility is fundamental. The "shake-flask" method is a widely recognized standard for determining thermodynamic solubility.[5] The subsequent quantification of the dissolved analyte is typically performed using chromatographic techniques.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for measuring the equilibrium solubility of this compound.
-
Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, acetone) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration : Place the container in a shaker or agitator set to a constant temperature (e.g., 20°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium.
-
Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant. Filtration using a chemically inert filter (e.g., PTFE) that does not absorb the analyte can also be used.
-
Sample Preparation : Dilute an aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as the HPLC-UV method described below.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol details a method for the quantitative analysis of this compound, adapted from crop residue analysis procedures.[2][6]
-
Chromatographic System :
-
Instrument : High-Performance Liquid Chromatograph with a UV detector.
-
Column : Nucleosil 5 C18, ODS, 5 µm particle size.
-
Mobile Phase : A mixture of acetonitrile and 3 mM carbonate buffer (pH 9.0) in a 7:3 (v/v) ratio.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : 238 nm.[2]
-
-
Standard Preparation :
-
Prepare a stock solution by accurately weighing a reference standard of this compound and dissolving it in a precise volume of acetonitrile.
-
Create a series of working standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples.
-
-
Analysis :
-
Inject the prepared sample and working standards into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final solubility value is calculated by accounting for the dilution factor.
-
Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
This compound acts as a sterol demethylation inhibitor (DMI).[1] It specifically targets the C14-demethylase enzyme (a cytochrome P450), which is a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Caption: this compound inhibits the C14-demethylase enzyme in the ergosterol biosynthesis pathway.
Mechanism of Action: Inhibition of Strigolactone Biosynthesis
Recent research has identified this compound as an inhibitor of strigolactone (SL) biosynthesis in plants. It blocks the activity of the Os900 enzyme, a cytochrome P450 that converts carlactone (CL) into carlactonoic acid (CLA), a key step in the formation of various SLs.[7][8]
Caption: this compound inhibits the Os900 enzyme in the strigolactone biosynthesis pathway.
Experimental Workflow: Solubility Measurement
The logical flow for determining this compound's solubility combines the shake-flask method with HPLC-UV analysis for accurate quantification.
Caption: Experimental workflow for this compound solubility determination via shake-flask and HPLC.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. This compound as a Novel Lead Compound for Strigolactone Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Triflumizole's Disruption of Fungal Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflumizole, a potent imidazole fungicide, serves as a critical tool in the management of a broad spectrum of fungal pathogens. Its efficacy is rooted in its ability to compromise the structural and functional integrity of the fungal cell membrane. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its antifungal activity, with a specific focus on its impact on the fungal cell membrane. We will delve into its inhibitory action on ergosterol biosynthesis, the consequential alterations to membrane composition and permeability, and the downstream cellular effects. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate the complex pathways involved.
Introduction to this compound
This compound is a systemic fungicide with both protective and curative properties.[1][2] It belongs to the demethylation inhibitor (DMI) class of fungicides, also known as sterol biosynthesis inhibitors (SBIs).[1] The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane that is absent in plants and animals, making it a selective target.[3][4] By disrupting the synthesis of ergosterol, this compound effectively halts fungal growth and proliferation.[3]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungal cell membrane's integrity is critically dependent on ergosterol, which modulates membrane fluidity, permeability, and the function of membrane-bound enzymes.[5][6] this compound targets and inhibits a key enzyme in the ergosterol biosynthesis pathway: sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[7][8]
This inhibition leads to two primary consequences:
-
Depletion of Ergosterol: The lack of functional 14α-demethylase halts the production of ergosterol, depriving the fungal cell membrane of its essential building block.
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[9][10] These aberrant sterols are incorporated into the cell membrane, leading to its dysfunction.[11]
The combination of ergosterol depletion and the accumulation of toxic intermediates disrupts the physical structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[12][13]
Signaling Pathway: Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.
Quantitative Data on this compound's Effects
The efficacy of this compound can be quantified through various metrics, including its minimum inhibitory concentration (MIC) against different fungal species and its impact on the sterol composition of fungal cells.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Azoles against Pathogenic Fungi
| Fungal Species | This compound MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) |
| Aspergillus fumigatus | 0.5 - 4 | 0.125 - 2 | 0.125 - 1 |
| Aspergillus flavus | 1 - 8 | 0.25 - 2 | 0.25 - 2 |
| Aspergillus niger | 1 - 16 | 0.5 - 4 | 0.5 - 4 |
| Candida albicans | 0.125 - 8 | 0.03 - 1 | 0.015 - 0.5 |
| Candida glabrata | 1 - 32 | 0.125 - 16 | 0.03 - 16 |
| Candida krusei | 4 - >64 | 0.25 - 8 | 0.125 - 4 |
| Fusarium solani | 8 - >64 | 4 - >64 | 2 - 32 |
| Scedosporium apiospermum | 4 - 32 | 0.5 - 8 | 0.25 - 4 |
Table 2: Effect of Demethylation Inhibitors on Fungal Sterol Composition
The inhibition of sterol 14α-demethylase by this compound and other DMIs leads to a quantifiable decrease in ergosterol content and a corresponding accumulation of 14α-methylated precursors. The following table illustrates the typical changes observed in fungal sterol composition following treatment with DMIs. Specific quantitative data for this compound is limited; therefore, data from studies on other DMIs such as itraconazole and voriconazole are included for comparative purposes.[11][22][23]
| Fungal Species | DMI Treatment | Ergosterol (% of total sterols) | 14α-methylated Precursors (% of total sterols) |
| Aspergillus fumigatus | Untreated | ~90-95% | <1% |
| Itraconazole | ~10-30% | ~60-80% (eburicol, lanosterol) | |
| Voriconazole | ~20-40% | ~50-70% (eburicol, lanosterol) | |
| Candida albicans | Untreated | ~85-95% | <1% |
| Fluconazole | ~5-15% | ~70-85% (lanosterol, 14-methyl-3,6-diol) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on fungal cell membrane integrity.
Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the extraction and quantification of ergosterol from fungal cells.[2][3][15][24]
Workflow Diagram:
Methodology:
-
Cell Culture and Harvesting:
-
Grow fungal cultures in an appropriate liquid medium with and without this compound at desired concentrations (e.g., MIC, sub-MIC).
-
Harvest the fungal mycelia or cells by filtration or centrifugation.
-
Wash the harvested biomass with sterile distilled water.
-
Lyophilize (freeze-dry) the biomass to a constant weight.
-
-
Saponification:
-
To a known weight of lyophilized fungal material (e.g., 50 mg), add 2 ml of 10% (w/v) potassium hydroxide in 95% ethanol.
-
Incubate in a water bath at 80°C for 1 hour with occasional vortexing. This step hydrolyzes esterified ergosterols.
-
-
Extraction:
-
After cooling to room temperature, add 1 ml of sterile distilled water and 3 ml of n-hexane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, including free ergosterol.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper n-hexane layer to a new tube.
-
Repeat the extraction step with another 3 ml of n-hexane and pool the hexane fractions.
-
-
Sample Preparation for HPLC:
-
Evaporate the pooled n-hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume (e.g., 1 ml) of the HPLC mobile phase (typically methanol or acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
The mobile phase is typically 100% methanol or acetonitrile at a flow rate of 1 ml/min.
-
Detect ergosterol using a UV detector at a wavelength of 282 nm.
-
The retention time for ergosterol should be determined using a pure ergosterol standard.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure ergosterol.
-
Calculate the concentration of ergosterol in the samples by comparing the peak areas to the standard curve.
-
Assessment of Cell Membrane Permeability using Propidium Iodide (PI) Staining and Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells or cells with compromised membranes.[12][20][25][26]
Workflow Diagram:
Methodology:
-
Cell Preparation:
-
Grow fungal cells in a liquid medium to the desired growth phase.
-
Treat the cells with various concentrations of this compound for a specified duration. Include an untreated control.
-
Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/ml.
-
-
Staining:
-
Add propidium iodide to the cell suspension to a final concentration of 2 µg/ml.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer equipped with an appropriate laser for excitation of PI (e.g., 488 nm).
-
Detect the fluorescence emission in the red channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a histogram of the red fluorescence intensity.
-
Set a gate to distinguish between the PI-negative (live cells with intact membranes) and PI-positive (dead or membrane-compromised cells) populations based on the untreated control.
-
Quantify the percentage of PI-positive cells in each sample.
-
Signaling Pathways and Cellular Responses to Ergosterol Depletion
The disruption of ergosterol homeostasis triggers a complex cellular response in fungi, involving the upregulation of genes involved in ergosterol biosynthesis and drug efflux. This response is primarily mediated by transcription factors that sense the levels of ergosterol and its precursors.
Signaling Pathway: Fungal Response to Ergosterol Depletion
In many fungi, the transcription factor Upc2 (and its homologues) plays a central role in regulating ergosterol biosynthesis in response to sterol depletion.[16][27]
Conclusion
This compound's potent antifungal activity stems from its targeted disruption of ergosterol biosynthesis, a cornerstone of fungal cell membrane integrity. By inhibiting sterol 14α-demethylase, this compound triggers a cascade of events, including the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately leads to a loss of membrane function and cell death. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and to develop novel antifungal strategies that target this critical cellular structure. A deeper understanding of the molecular interactions and cellular responses to DMI fungicides will be instrumental in combating the growing challenge of antifungal resistance.
References
- 1. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azole and fungicide resistance in clinical and environmental Aspergillus fumigatus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol biosynthesis inhibitors. Secondary effects and enhanced in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterol Demethylation Inhibitor Fungicide Resistance in Leptosphaeria maculans is Caused by Modifications in the Regulatory Region of ERG11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol Import by Aspergillus fumigatus and Its Influence on Antifungal Potency of Sterol Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Candida albicans inactivation and cell membrane integrity damage by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro antifungal susceptibility of yeasts and molds isolated from sputum of tuberculosis relapse and retreatment patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activities of Antifungal Agents against Yeasts and Filamentous Fungi: Assessment according to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. amhsr.org [amhsr.org]
- 20. Wild-type MIC distribution and epidemiological cutoff values for Aspergillus fumigatus and three triazoles as determined by the Clinical and Laboratory Standards Institute broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. panafrican-med-journal.com [panafrican-med-journal.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of an Imaging Flow Cytometry Method for Fungal Cytological Profiling and Its Potential Application in Antifungal Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rapid determination of antifungal activity by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 2024.sci-hub.se [2024.sci-hub.se]
- 27. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Antifungal Spectrum of Triflumizole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the antifungal spectrum of Triflumizole, an imidazole fungicide. The document details its mechanism of action, the range of susceptible fungi, and the experimental protocols used to determine its efficacy.
Introduction to this compound
This compound is a broad-spectrum systemic fungicide with both protective and curative properties.[1] Belonging to the imidazole class of fungicides, it is primarily used in agriculture to control a variety of fungal diseases on crops such as fruits, vegetables, and ornamentals.[1][2] Its efficacy stems from its ability to disrupt a crucial biochemical pathway in fungi, leading to the inhibition of their growth and proliferation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mode of action for this compound is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4] this compound is classified as a sterol biosynthesis inhibitor (SBI), specifically a demethylation inhibitor (DMI).[5] It targets and inhibits the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[6][7] This enzyme is critical for the conversion of lanosterol to ergosterol.
The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of the membrane's structure and function ultimately leads to the cessation of fungal growth and cell death.[6]
Antifungal Spectrum of this compound
Initial investigations have demonstrated that this compound possesses a broad spectrum of activity against various phytopathogenic fungi. It is particularly effective against powdery mildews, scabs, and rusts.[1][5]
Susceptible Fungi
This compound has shown efficacy against the following fungal genera and species:
-
Ascomycota:
-
Basidiomycota:
-
Deuteromycota:
-
Bipolaris oryzae[8]
-
Quantitative Data on Antifungal Activity
| Fungal Species | Type of Assay | Effective Concentration | Reference |
| Botrytis cinerea | Mycelial Growth Inhibition | Mean EC50: 0.58 µg/mL (Range: 0.15 - 1.49 µg/mL) | [1] |
| Sphaerobolus iowensis | In Vitro Growth Inhibition | Greatly inhibited at 20 ppm | [9] |
| Sphaerobolus stellatus | In Vitro Growth Inhibition | Greatly inhibited at 20 ppm | [9] |
| Sphaerobolus sp. | In Vitro Growth Inhibition | Moderately effective at 20 ppm | [9] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. ppm (parts per million) is equivalent to mg/L.
Experimental Protocols for Antifungal Susceptibility Testing
The antifungal activity of this compound is typically determined using in vitro susceptibility testing methods. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.
Broth Microdilution Method (Based on CLSI M38-A2)
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Fungal isolates
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a small amount of DMSO.
-
Serial Dilutions: Serial twofold dilutions of the antifungal agent are prepared in the 96-well microtiter plates using the RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation:
-
The fungal isolate is cultured on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation.
-
Conidia (spores) are harvested and suspended in sterile saline.
-
The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 104 to 5 x 104 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Control wells (growth control without the antifungal agent and sterility control without the fungus) are included.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible fungal growth compared to the growth control.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound TC - HEBEN [hb-p.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Supply Fungicide this compound, this compound 30%WP, this compound 30 WP, pesticide suppliers [essencechem.com]
- 9. files.knowyourh2o.com [files.knowyourh2o.com]
The Discovery and Development of Triflumizole: A Technical Guide
An In-depth Examination of a Potent Sterol Biosynthesis Inhibitor
Abstract
Triflumizole, a systemic fungicide developed by Nippon Soda Co., Ltd., has been a significant tool in the management of a broad spectrum of fungal diseases in agriculture. First registered in Japan in 1986, its efficacy stems from its targeted inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, fungicidal spectrum, and toxicological profile of this compound. Detailed experimental protocols, quantitative efficacy data, and visualizations of key pathways and workflows are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important fungicide.
Introduction
This compound, chemically known as (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is an imidazole fungicide belonging to the sterol demethylation inhibitor (DMI) class. These fungicides are classified under FRAC Group 3. This compound exhibits both protective and curative activity against a wide range of phytopathogenic fungi, including powdery mildews, rusts, and scabs on various fruits, vegetables, and cereals. Its systemic properties allow it to be absorbed by the plant and translocated, providing protection from within.
Discovery and Development Timeline
The development of this compound was pioneered by Nippon Soda Co., Ltd. The key milestones in its history include:
-
Early 1980s: Synthesis and initial screening of a series of imidazole derivatives for fungicidal activity.
-
1986: First registered for use in Japan.
-
1991: First registered for use in the United States.
Nippon Soda's research focused on creating a molecule with a broad spectrum of activity and systemic properties, leading to the selection of this compound (formerly known as NF-114).
Chemical Synthesis
The industrial synthesis of this compound involves a multi-step process. A generalized pathway is outlined below.
Caption: Generalized synthesis pathway of this compound.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's fungicidal activity is derived from its ability to inhibit the C14-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The target enzyme for this compound is sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). By binding to this enzyme, this compound disrupts the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the fungal cell membrane structure and function, leading to the cessation of fungal growth and development.
Caption: this compound's inhibition of the ergosterol biosynthesis pathway.
Fungicidal Spectrum and Efficacy
This compound is a broad-spectrum fungicide effective against a variety of fungal pathogens.[1] Its efficacy has been demonstrated against numerous diseases, including:
-
Powdery Mildew: Caused by various species of the order Erysiphales.
-
Scab: Notably apple scab (Venturia inaequalis).
-
Rusts: Various species of the order Pucciniales.
-
Brown Rot: In stone fruits, caused by Monilinia spp.
Quantitative Efficacy Data
The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro.
| Fungal Pathogen | Common Disease | EC50 (µg/mL) | Reference |
| Podosphaera leucotricha | Apple Powdery Mildew | 0.42 - 1.09 | |
| Venturia inaequalis | Apple Scab | Data not available | |
| Monilinia fructicola | Brown Rot | Data not available | |
| Puccinia spp. | Rust | Data not available |
Note: The provided EC50 values are from a specific study and may vary depending on the fungal isolate and experimental conditions. Further research is needed to populate a more comprehensive table.
Experimental Protocols
In Vitro Fungicide Efficacy Testing (EC50 Determination)
This protocol outlines a general method for determining the EC50 of this compound against a target fungal pathogen using a mycelial growth inhibition assay.
Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., acetone or DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes (90 mm)
-
Pure culture of the target fungal pathogen
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers or ruler
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1000 µg/mL).
-
Media Amendment: Autoclave the growth medium and cool it to approximately 50-55°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
-
Data Collection: After a set incubation period (when the fungal colony in the control plate has reached a significant size, e.g., two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis:
-
Calculate the average colony diameter for each concentration.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
Perform a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations to determine the EC50 value.
-
In Vivo Field Efficacy Trial
This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound for controlling a specific fungal disease on a particular crop.[2][3][4]
Objective: To assess the performance of this compound in controlling a target disease under field conditions and to determine the optimal application rate and timing.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Treatments:
-
Untreated control.
-
This compound at several application rates (e.g., low, medium, and high recommended rates).
-
A standard commercial fungicide for comparison.
-
-
Plot Size: Appropriate for the crop and application equipment, ensuring a buffer zone between plots to minimize spray drift.
Procedure:
-
Site Selection: Choose a site with a history of the target disease and uniform soil and environmental conditions.
-
Crop Establishment: Plant a susceptible cultivar of the target crop using standard agronomic practices.
-
Treatment Application:
-
Apply the fungicide treatments at a predefined crop growth stage or upon the first appearance of disease symptoms.
-
Use calibrated spray equipment to ensure accurate and uniform application.
-
Record all application details, including date, time, weather conditions, and spray volume.
-
-
Disease Assessment:
-
Assess disease severity and/or incidence at regular intervals after application.
-
Use a standardized disease rating scale (e.g., percentage of leaf area affected).
-
Assess a representative sample of plants or leaves from each plot.
-
-
Yield and Crop Safety Assessment:
-
At crop maturity, harvest the plots and measure the yield.
-
Throughout the trial, monitor for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).
-
-
Data Analysis:
-
Analyze the disease assessment and yield data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
Caption: General workflow for a fungicide field efficacy trial.
Toxicological Profile
The toxicological profile of this compound has been evaluated by various regulatory agencies.
Acute Toxicity
| Study | Species | Route | LD50 / LC50 | Toxicity Category | Reference |
| Oral | Rat (male) | Oral | 1057 mg/kg | III (Caution) | [5] |
| Oral | Rat (female) | Oral | 695 mg/kg | III (Caution) | [5] |
| Dermal | Rabbit | Dermal | >2000 mg/kg | III (Caution) | [5] |
| Inhalation | Rat | Inhalation | >3.2 mg/L | III (Caution) | [5] |
| Eye Irritation | Rabbit | - | Mildly irritating | III (Caution) | [5] |
| Skin Irritation | Rabbit | - | Non-irritating | IV (Warning) | [5] |
Chronic Toxicity and Acceptable Daily Intake (ADI)
Long-term studies have been conducted to assess the chronic toxicity and carcinogenicity of this compound. The main target organs identified in rodent studies are the liver, with secondary effects on the ovaries and kidneys.[6] No evidence of carcinogenicity was observed in these studies.[6]
-
No Observed Adverse Effect Level (NOAEL): The highest dose at which no adverse effects were observed. In a two-year study with male rats, the NOAEL was determined to be 3.7 mg/kg bw/day.[7]
-
Lowest Observed Adverse Effect Level (LOAEL): The lowest dose at which adverse effects were observed. In a two-year study with female rats, the LOAEL was 4.6 mg/kg bw/day.[7]
-
Acceptable Daily Intake (ADI): An estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The Food Safety Commission of Japan specified an ADI for this compound of 0.015 mg/kg bw/day.[7]
Conclusion
This compound has proven to be a valuable and effective fungicide for the control of a wide range of fungal diseases in various crops. Its mode of action as a sterol demethylation inhibitor provides a specific and potent mechanism for disrupting fungal growth. Understanding the technical details of its discovery, synthesis, mechanism of action, and toxicological profile is crucial for its responsible and effective use in integrated pest management programs and for the development of future fungicidal compounds. This guide provides a foundational resource for professionals in the field of crop protection and drug development.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. ppqs.gov.in [ppqs.gov.in]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]
- 7. fsc.go.jp [fsc.go.jp]
Triflumizole: A Technical Guide to its Classification and Mechanism within FRAC Group 3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Triflumizole's classification within the Fungicide Resistance Action Committee (FRAC) Group 3. It details its mechanism of action as a Demethylation Inhibitor (DMI), explores the resultant cellular signaling pathways, presents quantitative efficacy data, and outlines key experimental protocols for its study.
Introduction: this compound and its Place in FRAC Group 3
This compound is a broad-spectrum systemic fungicide belonging to the imidazole chemical group. The Fungicide Resistance Action Committee (FRAC) classifies this compound under Group 3 , which comprises fungicides that act as Demethylation Inhibitors (DMIs) of sterol biosynthesis. These fungicides are also known as Sterol Biosynthesis Inhibitors (SBIs), specifically SBI: Class I. Their primary mode of action is the disruption of the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death.[1][2] this compound exhibits both protective and curative properties against a range of fungal pathogens, particularly powdery mildews and scabs on various crops.[3]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of this compound stems from its ability to inhibit the enzyme sterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By binding to the CYP51 enzyme, this compound blocks the demethylation of lanosterol or eburicol at the C14 position. This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The altered sterol composition disrupts the structure and function of the cell membrane, ultimately inhibiting fungal growth and development.
Fungal Stress Response and Signaling Pathways
The inhibition of ergosterol biosynthesis by this compound induces a cellular stress response in fungi, triggering specific signaling pathways. A key regulatory system involved is the Sterol Regulatory Element-Binding Protein (SREBP) pathway , with the transcription factor Upc2 (in yeast) or its orthologs playing a central role.
Under normal conditions, ergosterol levels are stable, and the SREBP/Upc2 transcription factor is inactive. However, when this compound depletes ergosterol levels, this triggers the activation of the SREBP/Upc2 pathway. The activated transcription factor then moves to the nucleus and upregulates the expression of genes involved in ergosterol biosynthesis, including the ERG11 (CYP51) gene, as a compensatory mechanism. This upregulation can contribute to the development of fungicide resistance. Additionally, the accumulation of toxic sterols can induce other stress responses, including oxidative stress and cell wall integrity pathways.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. apps.who.int [apps.who.int]
- 3. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 4. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Triflumizole: A Sterol Demethylation Inhibitor, Not a Primary Chitin Biosynthesis Inhibitor
A comprehensive review of scientific literature reveals that the primary fungicidal role of Triflumizole is the inhibition of ergosterol biosynthesis, classifying it as a sterol demethylation inhibitor (DMI). While some regulatory and database sources also list it as a chitin biosynthesis inhibitor, there is a notable absence of direct biochemical evidence to substantiate this claim. This technical guide addresses this discrepancy and details the well-documented mechanism of this compound's action.
For researchers, scientists, and drug development professionals, it is crucial to understand that this compound's established efficacy as a fungicide stems from its disruption of fungal cell membrane integrity through the inhibition of ergosterol production. The insecticide Triflumuron , a distinct chemical entity, is a known chitin synthesis inhibitor, and it is possible that the similar nomenclature has led to some confusion in the classification of this compound.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound belongs to the imidazole class of fungicides and functions by inhibiting the enzyme lanosterol 14α-demethylase, a key cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] This disruption of sterol composition alters membrane permeability and disrupts cell growth and proliferation, ultimately leading to fungal cell death.
Signaling Pathway of Ergosterol Biosynthesis Inhibition by this compound
The following diagram illustrates the established mechanism of action of this compound.
Caption: Mechanism of this compound as an ergosterol biosynthesis inhibitor.
The Chitin Biosynthesis Question: An Evidence Gap
Despite mentions in some databases, extensive searches of peer-reviewed scientific literature have not yielded primary research data demonstrating that this compound directly inhibits chitin synthase or significantly alters the chitin content of fungal cell walls as its primary mode of action.[3][4] Studies focusing on chitin synthesis inhibitors do not typically include this compound in their analyses.[5]
Chitin Biosynthesis Pathway: A Theoretical Target
For context, the chitin biosynthesis pathway is a critical process for fungal cell wall integrity. It involves the synthesis of N-acetylglucosamine (GlcNAc) monomers and their polymerization into chitin chains by the enzyme chitin synthase.
Caption: Simplified overview of the fungal chitin biosynthesis pathway.
Experimental Protocols
To definitively assess the effect of a compound like this compound on chitin biosynthesis, the following experimental approaches are standard in the field. The absence of published studies employing these methods for this compound is noteworthy.
Chitin Synthase Activity Assay
This in vitro assay directly measures the activity of chitin synthase enzymes isolated from fungal cells.
Objective: To determine if this compound directly inhibits the enzymatic activity of chitin synthase.
Methodology:
-
Preparation of Fungal Microsomal Fractions:
-
Grow a fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans, or a relevant plant pathogen) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Disrupt cells using methods such as glass bead homogenization or enzymatic digestion to produce spheroplasts followed by lysis.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in membrane-bound enzymes like chitin synthase.
-
-
Enzyme Assay:
-
The reaction mixture typically contains the microsomal fraction, a buffer at optimal pH, magnesium chloride as a cofactor, and the substrate UDP-N-[14C]-acetylglucosamine.
-
Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control with the solvent alone is included.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped by adding a precipitating agent like trichloroacetic acid.
-
-
Quantification of Chitin:
-
The radiolabeled chitin polymer is separated from the unreacted substrate by filtration through a glass fiber filter.
-
The radioactivity on the filter is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the control. IC50 values can be determined from a dose-response curve.
-
Fungal Chitin Content Analysis
This whole-cell assay measures the total chitin content in fungi after exposure to the test compound.
Objective: To determine if this compound treatment affects the overall chitin levels in the fungal cell wall.
Methodology:
-
Fungal Culture and Treatment:
-
Grow the fungus in a liquid medium to a specific growth phase.
-
Expose the culture to various concentrations of this compound for a defined period.
-
-
Cell Wall Isolation:
-
Harvest the fungal cells and disrupt them mechanically.
-
Isolate the cell walls by centrifugation and wash them extensively to remove cytoplasmic contents.
-
-
Chitin Quantification:
-
Method A: Acid Hydrolysis and Glucosamine Assay:
-
Hydrolyze the isolated cell walls with strong acid (e.g., 6M HCl) at a high temperature to break down chitin into its monomer, glucosamine.
-
Quantify the amount of glucosamine released using a colorimetric assay, such as the Morgan-Elson method.
-
-
Method B: Calcofluor White Staining and Fluorometry:
-
Calcofluor White is a fluorescent dye that specifically binds to chitin.
-
Stain the treated and control fungal cells with Calcofluor White.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with image analysis software. An increase or decrease in fluorescence indicates a change in the accessible chitin content.
-
-
Quantitative Data Presentation
As no peer-reviewed studies providing quantitative data on the inhibition of chitin biosynthesis by this compound were identified, the following tables are presented as templates for how such data would be structured if it were available.
Table 1: Hypothetical In Vitro Inhibition of Fungal Chitin Synthase by this compound
| Fungal Species | Chitin Synthase Isozyme | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Saccharomyces cerevisiae | Chs1 | 10 | Data not available | Data not available |
| 50 | Data not available | |||
| 100 | Data not available | |||
| Aspergillus fumigatus | Total Chitin Synthase | 10 | Data not available | Data not available |
| 50 | Data not available | |||
| 100 | Data not available |
Table 2: Hypothetical Effect of this compound on Fungal Cell Wall Chitin Content
| Fungal Species | This compound Concentration (µg/mL) | Treatment Duration (h) | Chitin Content (% of dry cell wall weight, Mean ± SD) | % Change from Control |
| Candida albicans | 0 (Control) | 24 | Data not available | N/A |
| 1 | 24 | Data not available | Data not available | |
| 10 | 24 | Data not available | Data not available | |
| Botrytis cinerea | 0 (Control) | 48 | Data not available | N/A |
| 5 | 48 | Data not available | Data not available | |
| 25 | 48 | Data not available | Data not available |
Conclusion and Future Directions
The available scientific evidence strongly supports the classification of this compound as a sterol demethylation inhibitor that targets ergosterol biosynthesis in fungi. The assertion that it also acts as a chitin biosynthesis inhibitor is not currently supported by direct experimental data in the public domain.
For researchers in mycology and antifungal drug development, this distinction is critical. While this compound is an effective fungicide, its mechanism of action should be accurately represented. Future research could definitively resolve this ambiguity by conducting the biochemical assays outlined above. Such studies would either provide the first evidence for a novel secondary mode of action for this compound or confirm that its classification as a chitin synthesis inhibitor is erroneous. Until such data is available, the scientific community should rely on the well-established mechanism of ergosterol biosynthesis inhibition.
References
Systemic Action of Triflumizole in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflumizole is a broad-spectrum systemic fungicide widely employed in agriculture to control a range of fungal diseases. Its efficacy is intrinsically linked to its ability to be absorbed, translocated, and metabolized within the plant system. This technical guide provides an in-depth analysis of the systemic action of this compound, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing the key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and application of fungicides.
Introduction
This compound, a member of the imidazole class of fungicides, functions as a demethylation inhibitor (DMI) of sterol biosynthesis in fungi.[1][2] This mode of action disrupts the formation of fungal cell membranes, leading to the inhibition of fungal growth and development.[1] A key characteristic of this compound is its systemic nature, which allows it to be absorbed by the plant and transported through its vascular system, providing both protective and curative action against fungal pathogens.[1][2] Understanding the dynamics of its uptake, translocation, and metabolism is crucial for optimizing its application, ensuring effective disease control, and assessing its environmental fate.
Mode of Action
The primary mode of action of this compound is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] By blocking this enzyme, this compound disrupts the structural integrity of the fungal cell membrane, leading to impaired hyphal growth and ultimately, cell death.
Systemic Translocation and Distribution
This compound exhibits systemic properties, allowing it to move within the plant from the site of application to other tissues. This movement occurs primarily through the xylem (acropetal transport), moving from the roots to the shoots, and to a lesser extent through the phloem (basipetal transport), moving from the leaves to other parts of the plant.
Quantitative Data on Translocation and Distribution
The translocation and distribution of this compound have been investigated using radiolabeled compounds (¹⁴C-Triflumizole). The following tables summarize the available quantitative data from such studies.
Table 1: Dissipation of ¹⁴C-Triflumizole Residues in Treated Apple Leaves
| Days After Treatment (DAT) | Radiocarbon Residue in Treated Leaves (% of Total Applied Radioactivity) |
| 0 | 98.6 |
| 1 | 80.6 |
| 3 | 60.8 |
| 7 | 34.1 |
| 14 | 17.3 |
| 21 | 18.1 |
| 31 | 19.2 |
| 60 | 15.5 |
| 90 | 9.0 |
Source: FAO, 2013[1]
Note: The data indicates a gradual dissipation of this compound from the treated leaves over time, which can be attributed to metabolism, volatilization, and translocation to other plant parts.
Metabolism
Once absorbed by the plant, this compound undergoes metabolic transformation. The primary metabolic pathway involves the cleavage of the imidazole ring and subsequent oxidation.
Metabolic Pathway of this compound in Plants
The proposed metabolic pathway of this compound in plants is illustrated in the following diagram.
Caption: Proposed metabolic pathway of this compound in plants.
Experimental Protocols
The study of the systemic action of this compound in plants necessitates specific experimental methodologies. The following protocols outline the key procedures for investigating its uptake, translocation, and metabolism.
Protocol for Radiolabeling and Application of this compound
Objective: To prepare and apply ¹⁴C-labeled this compound to plants for translocation and metabolism studies.
Materials:
-
¹⁴C-Triflumizole (specific activity and radiochemical purity should be known)
-
Unlabeled this compound (analytical standard)
-
Solvents (e.g., acetone, ethanol)
-
Microsyringe
-
Test plants (e.g., young apple trees, cucumber seedlings)
Procedure:
-
Prepare a stock solution of ¹⁴C-Triflumizole in a suitable solvent.
-
Prepare a treatment solution by mixing the ¹⁴C-Triflumizole stock solution with a known concentration of unlabeled this compound to achieve the desired specific activity and application concentration.
-
Apply a precise volume of the treatment solution to a specific area of the plant (e.g., a single leaf, a portion of the stem, or the root zone) using a microsyringe.
-
Record the exact amount of radioactivity and the total amount of this compound applied to each plant.
Protocol for a Plant Translocation Study using ¹⁴C-Triflumizole
Objective: To quantify the acropetal and basipetal translocation of this compound in plants.
Materials:
-
Plants treated with ¹⁴C-Triflumizole (as per Protocol 5.1)
-
Plant press or oven for drying plant material
-
Biological oxidizer
-
Liquid scintillation counter (LSC)
-
Scintillation cocktail
Procedure:
-
Harvest the treated plants at predetermined time intervals (e.g., 1, 3, 7, 14, and 21 days after treatment).
-
Section the plants into different parts: treated leaf, untreated leaves, stem, roots, and fruits (if present).
-
Record the fresh and dry weight of each plant part.
-
Homogenize and combust a subsample of each plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.
-
Trap the ¹⁴CO₂ in a suitable scintillation cocktail.
-
Quantify the radioactivity in each sample using a liquid scintillation counter.
-
Calculate the percentage of the total applied radioactivity that has been translocated to each plant part.
Experimental Workflow for a this compound Translocation Study
The following diagram illustrates the workflow for a typical translocation study.
Caption: Experimental workflow for a this compound translocation study.
Signaling Pathways and Logical Relationships
The systemic movement of this compound within the plant is governed by the plant's vascular system and the physicochemical properties of the fungicide. The following diagram illustrates the logical relationship of its movement after application.
Caption: Logical relationship of this compound's systemic movement in plants.
Conclusion
This technical guide has provided a detailed overview of the systemic action of this compound in plants. The compiled quantitative data, experimental protocols, and visual diagrams offer a foundational understanding for researchers and professionals in the field. Further research is warranted to expand the quantitative dataset on this compound's translocation and metabolism in a wider range of plant species and under varying environmental conditions. A more comprehensive understanding of these systemic properties will enable the development of more effective and sustainable disease management strategies.
References
Methodological & Application
Application Note: Analysis of Triflumizole Residue in Soil using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflumizole is a widely used fungicide for the control of various fungal diseases in crops. Its persistence in soil is a significant concern for environmental safety and food quality. Accurate and sensitive analytical methods are crucial for monitoring its residue levels in soil. This application note provides a detailed protocol for the analysis of this compound residues in soil using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and reliable technique for the quantification of pesticide residues. The method described herein utilizes a QuEChERS-based sample preparation procedure, which is known for its simplicity, speed, and efficiency.
Experimental Protocol
This protocol outlines the procedure for the extraction, cleanup, and analysis of this compound from soil samples.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from various matrices.[1]
a. Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction of this compound from the soil matrix.
-
Add the contents of a commercially available QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA is effective in removing organic acids, fatty acids, and sugars that may interfere with the analysis.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high relative centrifugal force (e.g., ≥5000 x g) for 2 minutes.
-
The resulting supernatant is the final extract ready for GC-MS analysis.
GC-MS/MS Analysis
The analysis is performed using a Gas Chromatograph coupled with a tandem Mass Spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
a. Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2]
-
Inlet: Splitless mode at 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, ramped to 280 °C at 30 °C/min, and held for 10 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Injection Volume: 2 µL.[2]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
b. MRM Transitions for this compound:
The selection of precursor and product ions is critical for the selective and sensitive detection of this compound. The following are suggested MRM transitions, though optimization of collision energies is recommended for specific instrumentation.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 278.1 | 209.1 | 80 | 15 |
| 278.1 | 145.1 | 80 | 25 |
Note: The precursor ion often corresponds to a significant fragment from the initial ionization, and product ions are characteristic fragments generated through collision-induced dissociation.
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound in soil based on multi-residue method validation studies.
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.99 | [3] |
| Recovery (%) | 70 - 120 | [3][4] |
| Limit of Detection (LOD) | 0.003 µg/g (or mg/kg) | [3][4] |
| Limit of Quantification (LOQ) | 0.01 µg/g (or mg/kg) | [3][4] |
| Relative Standard Deviation (RSD) | < 20% | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Residue Analysis in Soil.
Logical Relationship of Key Analytical Steps
Caption: Key Steps and Their Logical Flow in the Analytical Method.
References
- 1. lcms.cz [lcms.cz]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Triflumizole for Powdery Mildew Control in Grapevines: Application Notes and Protocols
Introduction
Triflumizole is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of fungicides, categorized under FRAC Group 3.[1][2][3] It is effective against a broad spectrum of fungal pathogens, including powdery mildew (Erysiphe necator) in grapevines.[2][4] this compound exhibits both protective and curative action by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] This disruption of sterol production leads to the cessation of fungal growth and development.[2] Proper application and resistance management are crucial for the long-term efficacy of this compound in viticulture.
Application Notes
Timing and Frequency
Effective powdery mildew control relies on preventative applications.[5] Treatment should commence before the onset of disease or when environmental conditions are favorable for powdery mildew development.[5][6] The critical period for controlling fruit infection is from pre-bloom through 3 to 4 weeks after bloom.[7]
Spray intervals are dependent on disease pressure. Under low disease pressure, a 21-day interval may be sufficient.[6] However, during periods of high disease pressure, this interval should be shortened to 10-14 days.[6] For some formulations, a 14-day spray schedule is recommended.[5] It is crucial to adhere to the product label for specific interval recommendations.
Application Rates and Methods
This compound should be mixed with water and applied as a foliar spray.[3] Thorough coverage of all parts of the vine, including the upper and lower leaf surfaces and grape clusters, is essential for effective control.[6] Application rates can vary depending on the specific product formulation. For example, a common application rate is 4-5 fluid ounces per acre.[5] Always consult the product label for the correct application rates. The total amount of product applied per acre per season is also limited; for instance, one product has a limit of 24 oz/acre per season.[6]
Resistance Management
To mitigate the development of fungicide resistance, it is imperative to rotate this compound with fungicides from different FRAC groups that have different modes of action.[4][6] Continuous use of DMI fungicides can lead to reduced sensitivity in the pathogen population.[6] Do not make more than two sequential applications of a Group 3 fungicide before rotating to a different class.[7] Tank-mixing with a fungicide from a different group, such as sulfur, can also be an effective resistance management strategy.
Pre-Harvest Interval (PHI)
The pre-harvest interval for this compound on grapes is typically 7 days.[7] However, this can vary between different product formulations and local regulations, so it is essential to always check the product label.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| FRAC Group | 3 (Demethylation Inhibitors - DMIs) | [1][3][7] |
| Mode of Action | Inhibition of sterol biosynthesis | [2] |
| Application Rate | 4-5 fl. oz./acre (varies by product) | [5] |
| Seasonal Application Limit | e.g., 24 oz of product/acre per season | [6] |
| Spray Interval | 10-21 days, depending on disease pressure | [6] |
| Pre-Harvest Interval (PHI) | 7 days | [7] |
| Resistance Management | Rotate with different FRAC groups; no more than two sequential applications. | [6][7] |
Experimental Protocols
Protocol 1: Field Efficacy Trial of this compound for Powdery Mildew Control
Objective: To evaluate the in-field efficacy of this compound in controlling grape powdery mildew.
Materials:
-
Grapevine plots with a susceptible cultivar.
-
This compound fungicide formulation.
-
Calibrated sprayer equipment.
-
Untreated control plots.
-
Disease assessment tools (e.g., rating scales for disease severity and incidence).
-
Weather monitoring equipment.
Methodology:
-
Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Include an untreated control group for comparison.
-
Treatment Application:
-
Apply this compound at the recommended label rate.
-
Begin applications at a key growth stage, such as 5-10 cm shoot growth or pre-bloom.[8]
-
Maintain a consistent spray interval (e.g., 14 days) throughout the trial period, adjusting based on disease pressure if stipulated by the protocol.
-
Ensure thorough coverage of the vines.
-
-
Data Collection:
-
Monitor and record environmental conditions (temperature, humidity, rainfall) throughout the trial.
-
Assess disease incidence (% of infected leaves/clusters) and severity (% of tissue area affected) at regular intervals (e.g., every 7-14 days).
-
Conduct assessments on a predetermined number of leaves and clusters per plot.
-
-
Data Analysis:
-
Statistically analyze the data to determine significant differences in disease control between the this compound-treated plots and the untreated control plots.
-
Protocol 2: In Vitro Fungicide Sensitivity Assay
Objective: To determine the sensitivity of Erysiphe necator isolates to this compound.
Materials:
-
Pure cultures of Erysiphe necator.
-
This compound (technical grade).
-
Appropriate solvents (e.g., acetone or ethanol).
-
Culture medium (e.g., water agar).
-
Petri dishes or multi-well plates.
-
Microscope.
Methodology:
-
Fungicide Preparation: Prepare a stock solution of this compound and create a series of dilutions to achieve a range of concentrations.
-
Inoculation:
-
Amend the culture medium with the different concentrations of this compound.
-
Inoculate the center of each plate with a known amount of Erysiphe necator conidia.
-
Include control plates with no fungicide.
-
-
Incubation: Incubate the plates under controlled conditions (temperature and light) conducive to fungal growth.
-
Data Collection:
-
Measure the radial growth of the fungal colony or assess spore germination at set time points.
-
-
Data Analysis:
-
Calculate the effective concentration that inhibits 50% of fungal growth (EC50). This value indicates the sensitivity of the isolate to this compound.
-
Visualizations
Caption: Mode of action of this compound on the ergosterol biosynthesis pathway in Erysiphe necator.
References
- 1. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. fao.org [fao.org]
- 4. saillog.co [saillog.co]
- 5. summitagro-usa.com [summitagro-usa.com]
- 6. Powdery Mildew / Grape / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 7. ohiograpeweb.cfaes.ohio-state.edu [ohiograpeweb.cfaes.ohio-state.edu]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
Application Notes and Protocols: Triflumizole as a Seed Treatment for Rice Bakanae Disease
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Rice Bakanae disease, caused by the fungus Fusarium fujikuroi, is a significant threat to rice production worldwide, leading to substantial yield losses. A key characteristic of the disease is the abnormal elongation of infected rice seedlings, a phenomenon often referred to as "foolish seedling" disease, which is caused by gibberellic acid produced by the fungus. Effective management of this seed-borne pathogen is crucial for ensuring global food security. Triflumizole, a fungicide belonging to the conazole group, has demonstrated efficacy as a seed treatment to control rice Bakanae disease. These application notes provide detailed protocols and data on the use of this compound for this purpose.
Mechanism of Action
This compound is a C14-demethylase inhibitor (DMI) that targets the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting the C14-demethylase enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane function inhibits fungal growth and proliferation.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Fusarium fujikuroi
| Fungicide | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |
| This compound | 0.1 | Not Specified | [1] |
| This compound | 1.0 | Not Specified | [1] |
| This compound | 10.0 | Not Specified | [1] |
Note: Specific inhibition percentages at these concentrations were not detailed in the available search results, but this compound is established as an effective DMI fungicide against F. fujikuroi.
Table 2: Efficacy of this compound Seed Treatment Formulations on Rice Bakanae Disease
| Formulation | Application Rate | Disease Incidence (%) | Control Efficacy (%) | Reference |
| Emulsifiable Concentrate (EC) | Not Specified | Lower | Higher | [2] |
| Wettable Powder (WP) | Not Specified | Higher | Lower | [2] |
The emulsifiable concentrate (EC) formulation of this compound has been shown to be more effective than the wettable powder (WP) formulation. This is attributed to a higher amount of the active ingredient adhering to and permeating the seed husk in the EC treatment.[2]
Table 3: Phytotoxicity of this compound on Rice Seedling Growth
| This compound Concentration | Effect on Germination | Effect on Seedling Elongation | Reference |
| Recommended Rates | Minimal to no adverse effects | Minimal to no adverse effects | [3] |
| High Concentrations | Potential for inhibition | Potential for stunting | [4] |
Note: Specific concentration thresholds for phytotoxicity can vary depending on the rice variety and environmental conditions. It is crucial to conduct preliminary phytotoxicity tests.
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
Objective: To determine the in vitro efficacy of this compound in inhibiting the mycelial growth of Fusarium fujikuroi.
Materials:
-
Pure culture of Fusarium fujikuroi
-
Potato Dextrose Agar (PDA) medium
-
This compound (analytical grade)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
From a 7-day-old culture of F. fujikuroi, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate.
-
Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate reaches the edge.
-
Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial growth in the control plate, and T is the average diameter of the mycelial growth in the treated plate.
Protocol 2: Rice Seed Treatment with this compound
Objective: To treat rice seeds with this compound for the control of Bakanae disease.
Materials:
-
Rice seeds
-
This compound formulation (Emulsifiable Concentrate - EC is recommended)
-
Water
-
Beakers or containers for soaking
-
Protective gear (gloves, goggles)
Procedure (Seed Soaking Method):
-
Prepare the this compound treatment solution by diluting the EC formulation in water to the desired concentration. A common dilution ratio mentioned for other fungicides is in the range of 1:1000 to 1:2000.[5]
-
Place the rice seeds in a mesh bag or directly into the treatment container.
-
Pour the this compound solution over the seeds, ensuring they are fully submerged.
-
Soak the seeds for a specified duration. Soaking times of 1 to 24 hours have been reported for various fungicide treatments.[5][6]
-
After soaking, drain the fungicide solution.
-
The treated seeds can then be air-dried in the shade before sowing or directly sown.
Procedure (Seed Coating Method):
-
For a dry seed coating, calculate the required amount of this compound (often expressed as a percentage of seed weight, e.g., 1-2%).[5]
-
In a suitable seed coating apparatus, apply the this compound formulation to the seeds. Ensure even coating.
-
Allow the coated seeds to dry before sowing.
Protocol 3: Evaluation of Seed Treatment Efficacy
Objective: To assess the effectiveness of this compound seed treatment in controlling Bakanae disease and to evaluate its phytotoxicity.
Materials:
-
Treated and untreated (control) rice seeds
-
Fusarium fujikuroi spore suspension (for artificial inoculation)
-
Pots or trays with sterile soil or germination paper
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Inoculation (Optional but Recommended): For a robust evaluation, artificially inoculate a batch of seeds with a known concentration of F. fujikuroi spore suspension before treatment.
-
Sowing: Sow the treated and untreated seeds in pots or trays. Include an uninoculated, untreated control to assess baseline germination and growth.
-
Incubation: Maintain the pots/trays in a greenhouse or growth chamber with conditions favorable for rice growth and disease development (e.g., 25-30°C, high humidity).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds at 7 and 14 days after sowing.
-
Disease Incidence: At 21 and 30 days after sowing, count the number of seedlings exhibiting typical Bakanae symptoms (elongation, yellowing, wilting). Calculate the disease incidence as a percentage.
-
Disease Severity: Score the severity of symptoms on a scale (e.g., 0 = no symptoms, 4 = severe elongation and wilting).
-
Phytotoxicity Assessment: Measure the shoot length, root length, and seedling vigor of the uninoculated, treated seedlings compared to the uninoculated, untreated control.
-
Signaling Pathways and Experimental Workflows
References
- 1. biotoxicity.com [biotoxicity.com]
- 2. Relationship between Formulations of this compound and Their Efficacy to Bakanae Disease in Rice Seed Treatment [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Integrated management practices against an emerging Bakanae disease of rice under the hot-humid climate of Indo-Gangetic plains of India :: BioResources [bioresources.cnr.ncsu.edu]
- 5. juagrisciences.com [juagrisciences.com]
- 6. Bakanae / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Application Notes and Protocols for Greenhouse Bioassay of Triflumizole Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse bioassays to evaluate the efficacy of Triflumizole, a systemic fungicide. This compound is known for its effectiveness against a wide range of fungal pathogens, particularly powdery mildews and rusts.[1] Its mode of action is the inhibition of sterol biosynthesis, a critical process for the integrity of fungal cell membranes.[1]
Introduction to this compound and its Mechanism of Action
This compound is a conazole fungicide that acts as a demethylation inhibitor (DMI).[1] It specifically targets the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a primary sterol in fungal cell membranes. By inhibiting this enzyme, this compound disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death. This systemic fungicide is absorbed by the plant and translocated within its tissues, providing both preventative and curative action against fungal infections.
Signaling Pathway: Ergosterol Biosynthesis and this compound Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Greenhouse Bioassay Experimental Workflow
A well-structured greenhouse bioassay is crucial for obtaining reliable and reproducible data on fungicide efficacy. The following diagram outlines the key stages of the experimental workflow.
Caption: Experimental workflow for a greenhouse bioassay of this compound.
Detailed Experimental Protocols
This section provides a step-by-step protocol for a whole-plant greenhouse bioassay using cucumber (Cucumis sativus) and powdery mildew (Podosphaera xanthii) as a model system.
Materials and Reagents
-
Cucumber seeds (a susceptible cultivar, e.g., 'Suyo Long')
-
Potting mix (sterile)
-
Pots (10-15 cm diameter)
-
Fertilizer (balanced formulation)
-
Podosphaera xanthii culture maintained on a susceptible host
-
This compound (analytical grade or commercial formulation)
-
Wetting agent (e.g., Tween 20)
-
Distilled water
-
Handheld sprayer
-
Greenhouse with controlled temperature, humidity, and lighting
Plant Propagation and Maintenance
-
Sow cucumber seeds in pots filled with sterile potting mix.
-
Maintain the plants in a greenhouse at 24-28°C with a 16-hour photoperiod.
-
Water the plants as needed and apply a balanced fertilizer solution weekly.
-
Use plants at the 2-3 true leaf stage for the bioassay.
Pathogen Inoculum Preparation and Inoculation
-
Select heavily infected leaves from the P. xanthii stock culture.
-
Prepare a conidial suspension by gently brushing the conidia into sterile distilled water containing 0.01% (v/v) Tween 20.
-
Adjust the concentration of the conidial suspension to 1 x 10^5 conidia/mL using a hemocytometer.
-
Inoculate the cucumber plants by spraying the conidial suspension evenly onto the upper and lower leaf surfaces until runoff.
This compound Application
-
Prepare a stock solution of this compound in an appropriate solvent and then make serial dilutions in distilled water to achieve the desired test concentrations (e.g., 0, 1, 5, 10, 25, 50 ppm). Include a wetting agent (e.g., 0.01% Tween 20) in all treatment solutions.
-
Preventative Application: Apply the this compound solutions to the plants 24 hours before pathogen inoculation.
-
Curative Application: Apply the this compound solutions to the plants 48 hours after pathogen inoculation.
-
Spray the solutions onto the foliage until runoff, ensuring complete coverage.
Experimental Design and Incubation
-
Arrange the experimental units (potted plants) in a randomized complete block design with at least four replicates per treatment.
-
Include two control groups: an untreated, uninoculated control (negative control) and an untreated, inoculated control (positive control).
-
If available, include a standard commercial fungicide as a reference treatment.
-
Maintain the plants in a greenhouse at 20-25°C with high relative humidity (>70%) to promote disease development.
Data Collection and Analysis
-
Assess disease severity 7-14 days after inoculation.
-
Disease severity can be rated on a scale of 0-5, where:
-
0 = No visible symptoms
-
1 = <5% leaf area affected
-
2 = 5-25% leaf area affected
-
3 = 26-50% leaf area affected
-
4 = 51-75% leaf area affected
-
5 = >75% leaf area affected, or leaf death
-
-
Calculate the percent disease control (PDC) for each treatment using the following formula: PDC (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
Analyze the data using analysis of variance (ANOVA) and a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatments.
Table 1: Efficacy of Different Concentrations of this compound on the Severity of Powdery Mildew on Cucumber in a Greenhouse Bioassay (Preventative Application)
| Treatment | Concentration (ppm) | Mean Disease Severity (0-5 scale) | Percent Disease Control (%) |
| Untreated Control | 0 | 4.8 a | 0.0 |
| This compound | 1 | 3.2 b | 33.3 |
| This compound | 5 | 1.5 c | 68.8 |
| This compound | 10 | 0.8 d | 83.3 |
| This compound | 25 | 0.2 e | 95.8 |
| This compound | 50 | 0.1 e | 97.9 |
| Standard Fungicide | (Manufacturer's rate) | 0.5 de | 89.6 |
Means in the same column followed by the same letter are not significantly different (P < 0.05) according to Tukey's HSD test.
Table 2: Efficacy of Different Concentrations of this compound on the Severity of Powdery Mildew on Cucumber in a Greenhouse Bioassay (Curative Application)
| Treatment | Concentration (ppm) | Mean Disease Severity (0-5 scale) | Percent Disease Control (%) |
| Untreated Control | 0 | 4.9 a | 0.0 |
| This compound | 1 | 3.9 b | 20.4 |
| This compound | 5 | 2.1 c | 57.1 |
| This compound | 10 | 1.2 d | 75.5 |
| This compound | 25 | 0.6 e | 87.8 |
| This compound | 50 | 0.4 e | 91.8 |
| Standard Fungicide | (Manufacturer's rate) | 0.8 de | 83.7 |
Means in the same column followed by the same letter are not significantly different (P < 0.05) according to Tukey's HSD test.
Conclusion
The protocols and guidelines presented here provide a robust framework for conducting greenhouse bioassays to assess the efficacy of this compound. Adherence to a standardized methodology, including appropriate experimental design and data analysis, is essential for generating high-quality, reliable results. These findings are critical for the development and registration of new fungicide products and for optimizing disease management strategies in agricultural and horticultural settings.
References
Application Notes and Protocols for the Analysis of Triflumizole in Complex Matrices
Introduction
Triflumizole is a broad-spectrum imidazole fungicide used extensively in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops.[1] Its widespread use necessitates robust and reliable analytical methods for the determination of its residues in complex matrices to ensure food safety and environmental monitoring. These application notes provide detailed protocols for the sample preparation of this compound in various complex matrices, including food, environmental, and biological samples, for subsequent analysis by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Analytical Techniques
The determination of this compound residues is commonly performed using HPLC with UV detection or, for higher sensitivity and selectivity, with tandem mass spectrometry (LC-MS/MS).[2] Gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS) is also a viable technique, often requiring a derivatization step to improve the volatility and thermal stability of the analyte.
Sample Preparation Methodologies
Effective sample preparation is critical for the accurate quantification of this compound, as it involves extracting the analyte from the matrix while removing interfering components. The choice of the sample preparation method depends on the nature of the matrix. The following sections detail validated protocols for different sample types.
Protocol 1: QuEChERS Method for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from food matrices of plant origin.
Experimental Protocol
-
Homogenization: Homogenize a representative sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For dry samples like raisins, add an appropriate amount of water to rehydrate the sample before adding acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate - EN 15662 method).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile phase) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents. A common combination for general fruit and vegetable samples is 150 mg MgSO₄ and 25-50 mg Primary Secondary Amine (PSA). For pigmented samples, Graphitized Carbon Black (GCB) may be added, and for fatty samples, C18 sorbent can be included.
-
Vortex for 30 seconds to 1 minute.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the microcentrifuge tube at high speed (e.g., 10,000 rcf) for 2-5 minutes.
-
Collect the supernatant and transfer it to an autosampler vial for LC-MS/MS or GC-MS analysis.
-
Workflow Diagram
Caption: QuEChERS workflow for this compound in fruits and vegetables.
Protocol 2: Modified QuEChERS for High-Fat Matrices
For matrices with high-fat content, such as avocados, nuts, and oilseeds, modifications to the standard QuEChERS protocol are necessary to remove lipids that can interfere with the analysis.
Experimental Protocol
-
Homogenization: Homogenize a representative sample. For very dry samples, add a small amount of water.
-
Extraction:
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., acetate or citrate buffering salts).
-
Shake vigorously for 1-5 minutes.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5-15 minutes.
-
Cleanup:
-
Option A (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄, PSA, and C18 sorbent to remove fats.
-
Option B (Push-through cartridge): Attach a lipid removal push-through cartridge (e.g., LipiFiltr®) to a syringe.[3] Draw 1.5 mL of the supernatant into the syringe and gently push the extract through the cartridge into an autosampler vial.[3]
-
-
Analysis: The purified extract is ready for LC-MS/MS analysis.
Workflow Diagram
Caption: Modified QuEChERS workflow for high-fat matrices.
Protocol 3: Steam Distillation for Soil Samples
For soil matrices, a common moiety method involving hydrolysis and steam distillation can be employed to determine total this compound residues. This method converts this compound and its major metabolites to a common aniline derivative (FA-1-1) for quantification.
Experimental Protocol
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
-
Hydrolysis and Distillation:
-
Weigh 50 g of the prepared soil into a distillation flask.
-
Add 200 mL of 1 N NaOH and an anti-foaming agent.
-
Set up a Nielsen-Kryger steam distillation apparatus.
-
Add 10 mL of hexane to the collection arm.
-
Heat the flask to boiling and continue distillation for approximately 1 hour.
-
-
Extraction:
-
Collect the hexane and aqueous distillate in a separatory funnel.
-
Separate the hexane layer.
-
The resulting extract contains the FA-1-1 metabolite.
-
-
Derivatization (for GC analysis):
-
The FA-1-1 can be derivatized with heptafluorobutyric anhydride (HFBA) to enhance its detectability by GC-ECD.
-
-
Analysis: Analyze the final extract by GC-ECD or GC-MS.
Workflow Diagram
Caption: Steam distillation workflow for this compound in soil.
Protocol 4: Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Water, Juices)
SPE is an effective technique for the cleanup and concentration of this compound from liquid matrices.
Experimental Protocol
-
Sample Pre-treatment: Centrifuge or filter the liquid sample to remove any particulate matter. Adjust the pH if necessary.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge by applying a vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol. Typically, 2 x 3 mL of eluent is sufficient.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile/water for LC-MS/MS).
-
Workflow Diagram
Caption: Solid-Phase Extraction workflow for liquid samples.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound analysis in various matrices, including recovery percentages, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Table 1: this compound in Fruits and Vegetables
| Matrix | Method | Fortification Level (mg/kg) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Cucumber | QuEChERS-HPLC-MS/MS | 0.01, 0.05, 0.5 | 80-105 | 3.9 x 10⁻⁵ - 7.5 x 10⁻⁴ | 0.01 - 0.05 | [4] |
| Strawberry | SPE-GC-MS/MS | 0.01, 0.1, 1.0 | 85.2-98.7 | 0.003 | 0.01 | [5] |
| Various Crops | HPLC-UV | 0.5 | 73-99 | - | 0.01-0.02 | [2] |
| Cottonseed Hull | QuEChERS-LC-HRMS | 1x, 2x, 10x LOQ | 80.5-90.9 | - | 1 | [4] |
Table 2: this compound in Environmental Matrices
| Matrix | Method | Fortification Level (mg/kg) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Soil | Steam Distillation-GC/ECD | 0.01, 0.05, 1.0 | 70-110 | - | 0.01 | [6] |
| Soil | SPE-GC-MS/MS | 0.01, 0.1, 1.0 | 88.4-96.5 | 0.003 | 0.01 | [5] |
Table 3: this compound in Fatty Matrices
| Matrix | Method | Fortification Level (mg/kg) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Olives | QuEChERS-LC-MS/MS | 0.01, 0.05 | 70-120 | < MRLs | < MRLs | [7] |
| Sunflower Seeds | QuEChERS-LC-MS/MS | 0.01, 0.05 | 70-120 | < MRLs | < MRLs | [7] |
Conclusion
The selection of an appropriate sample preparation method is paramount for the accurate and reliable analysis of this compound in complex matrices. The QuEChERS method and its modifications offer a simple and efficient approach for a wide range of food commodities. For challenging matrices like soil, more rigorous techniques such as steam distillation may be required. Solid-phase extraction provides a versatile tool for cleaning up and concentrating this compound from liquid samples. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound. Method validation should always be performed in the specific matrix of interest to ensure data quality and compliance with regulatory standards.
References
- 1. fao.org [fao.org]
- 2. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Triflumizole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triflumizole, a broad-spectrum foliar fungicide. The described protocol is applicable for the determination of this compound in various matrices, including agricultural products. This application note provides a complete methodology, including sample preparation, chromatographic conditions, and a full validation summary as per ICH guidelines, ensuring the method is specific, accurate, precise, and robust for its intended purpose.
Introduction
This compound is a fungicide belonging to the demethylation inhibitor (DMI) group, widely used to control a variety of fungal diseases in fruits and vegetables[1]. Its protective and curative actions make it a crucial component in crop protection[1]. Accurate quantification of this compound residues is essential for ensuring food safety, conducting environmental fate studies, and for quality control in formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a preferred analytical technique due to its sensitivity, precision, and reproducibility[2]. This document outlines a validated isocratic reverse-phase HPLC (RP-HPLC) method for the reliable quantification of this compound.
Instrumentation and Materials
2.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Syringe filters (0.45 µm)
2.2 Reagents and Standards
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium dihydrogen orthophosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Sodium Carbonate (Analytical grade)
-
Sodium Bicarbonate (Analytical grade)
-
Methylene Chloride (Dichloromethane) (Analytical grade)
Experimental Protocols
3.1 Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Nucleosil 5 C18 (ODS), 5 µm[3][5] or equivalent C18, 250 mm x 4.6 mm, 5 µm[6][7] |
| Mobile Phase | Acetonitrile : 3 mM Carbonate Buffer (pH 9.0) (70:30, v/v)[3][5] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection Wavelength | 238 nm[3][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 30 °C for improved reproducibility) |
| Run Time | ~15 minutes[6][7] |
3.2 Preparation of Solutions
-
Carbonate Buffer (3 mM, pH 9.0): Prepare by dissolving appropriate amounts of sodium carbonate and sodium hydrogen carbonate in HPLC grade water. Adjust pH to 9.0 if necessary.
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions[8].
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile[4].
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.
3.3 Sample Preparation Protocol (for Crop Samples)
This protocol is a general procedure for the extraction and clean-up of this compound from crop matrices[3][5][9].
-
Homogenization: Weigh 20 g of the homogenized sample (e.g., ground grains, blended vegetables) into a conical flask.
-
Extraction: Add 100 mL of methanol and shake vigorously for 30 minutes[4]. Filter the extract.
-
Liquid-Liquid Partitioning: Transfer the methanol extract to a separatory funnel. Add an equal volume of water and 50 mL of methylene chloride. Shake for 2 minutes and allow the layers to separate.
-
Collection: Collect the lower methylene chloride layer. Repeat the partitioning step twice more with fresh methylene chloride.
-
Drying & Evaporation: Pool the methylene chloride extracts and pass them through anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Clean-up (Florisil Column):
-
Prepare a small column packed with 5g of activated Florisil.
-
Dissolve the residue from the previous step in a small volume of hexane and load it onto the column.
-
Elute the column with a suitable solvent mixture (e.g., hexane:ethyl acetate). The exact ratio should be optimized.
-
Collect the eluate containing this compound.
-
-
Final Preparation: Evaporate the collected eluate to dryness. Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system[10].
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose[2][7]. The key validation parameters are summarized below.
4.1 Specificity/Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject a blank (diluent), a placebo (matrix extract without analyte), and a standard solution of this compound. Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound[11].
4.2 Linearity Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.
-
Protocol: Analyze a series of at least five concentrations of this compound working standards. Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999[6][7].
| Concentration (µg/mL) | Peak Area (Example) |
| 0.5 | 150,000 |
| 1.0 | 305,000 |
| 2.5 | 745,000 |
| 5.0 | 1,510,000 |
| 10.0 | 3,000,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
4.3 Accuracy (Recovery) Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol: Spike a blank sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare and analyze these samples in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 90-110%. Recoveries from spiked crops have been reported between 73-99%[3][5].
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 4.0 | 3.92 | 98.0% |
| 100% | 5.0 | 5.05 | 101.0% |
| 120% | 6.0 | 5.88 | 98.0% |
4.4 Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability/Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, under the same experimental conditions[2].
-
Protocol (Intermediate/Inter-day Precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%[7].
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability | %RSD of 6 replicates | ≤ 2.0% |
| Intermediate Precision | %RSD of results over multiple days/analysts | ≤ 2.0% |
4.5 Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Reported Values: Detection limits have been reported in the range of 0.01-0.02 ppm (mg/kg)[3][5]. The limit of quantification can be set at 0.05 mg/kg[4].
| Parameter | Estimated Value |
| LOD | ~0.01 mg/kg |
| LOQ | ~0.05 mg/kg |
4.6 Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and column temperature (±2°C). Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area).
-
Acceptance Criteria: The %RSD of the results from the modified conditions should be within acceptable limits (typically ≤ 5%), and chromatographic performance should remain acceptable.
Visualized Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships of HPLC method validation parameters.
References
- 1. fao.org [fao.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. jchr.org [jchr.org]
- 8. ijbpas.com [ijbpas.com]
- 9. [Determination of this compound and its metabolite residues in vegetables by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
- 11. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols for Triflumizole in the Control of Apple Scab (Venturia inaequalis)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apple scab, caused by the ascomycete fungus Venturia inaequalis, is one of the most significant and economically damaging diseases of apple crops worldwide, particularly in temperate regions with cool, moist spring weather.[1] The disease affects leaves, fruit, and blossoms, leading to defoliation, reduced fruit quality, and significant yield losses if not managed effectively.[2][3] Control of apple scab relies on an integrated approach, where chemical control with fungicides is a critical component.[2]
Triflumizole is a fungicide belonging to the Demethylation Inhibitor (DMI) class, also known as Ergosterol Biosynthesis Inhibitors (IBEs).[4][5] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 3.[4] DMI fungicides are valued for their systemic properties and significant post-infection, or "kick-back," activity, which allows them to stop the development of the fungus for a period after infection has begun.[5][6] These notes provide detailed application data and experimental protocols for the use of this compound in controlling apple scab.
Quantitative Application Data
The application of this compound must adhere to specific rates and intervals to ensure efficacy while managing the risk of fungicide resistance. The data below is summarized for a common formulation, this compound 480 SC (Soluble Concentrate).
| Parameter | Recommendation | Citation |
| Product Example | Procure 480 SC | [4] |
| Chemical Group | Demethylation Inhibitor (DMI) | [4] |
| FRAC Group | 3 | [4] |
| Application Rate | 8–16 fl oz/acre (585–1170 mL/hectare) | [4] |
| Maximum Rate/Application | Do not exceed 16 fl oz/acre per application. | [4] |
| Application Interval | 7-day interval during periods of high disease pressure; may be extended to 10-14 days in dry weather.[4][7] | [4][7] |
| Primary Activity | Curative ("kick-back") action up to 96 hours post-infection; also exhibits protectant, pre-symptom, and post-symptom (lesion suppression) activity.[5][6] | [5][6] |
| Resistance Management | Do not apply more than two consecutive applications before rotating to a fungicide with a different FRAC group number.[4] It is often recommended to mix with a protectant fungicide.[6] | [4][6] |
| Pre-Harvest Interval (PHI) | 14 days | [4] |
| Restricted Entry Interval (REI) | 12 hours | [4] |
Mode of Action: Inhibition of Ergosterol Biosynthesis
This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] It specifically inhibits the enzyme sterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[5] The disruption of this pathway compromises the structural integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and development.[5] Due to this specific, single-site mode of action, pathogens like V. inaequalis are at high risk of developing resistance through mutations in the target enzyme's gene.[1]
Caption: Mode of action of this compound on the fungal ergosterol biosynthesis pathway.
Experimental Protocols
The following protocols are designed for evaluating the efficacy of this compound against V. inaequalis under controlled laboratory or greenhouse conditions. The methodology is adapted from established research practices for fungicide bioassays.[8]
To determine the dose-response relationship and efficacy of this compound at different application timings (protectant, curative) against Venturia inaequalis.
-
Potted apple trees (scab-susceptible cultivar, e.g., 'McIntosh')
-
Venturia inaequalis ascospores for inoculum
-
This compound formulation (e.g., Procure 480 SC)
-
Pressurized spray applicator calibrated for fine mist
-
Deionized water and appropriate surfactants/adjuvants
-
Controlled environment growth chamber or greenhouse
-
Incubation chamber with humidity and temperature control
-
Microscope and hemocytometer
Caption: Standard experimental workflow for evaluating fungicide efficacy against apple scab.
-
Inoculum Preparation:
-
Collect overwintered apple leaf litter known to be infected with V. inaequalis.
-
Induce ascospore release by wetting the leaves and placing them in a controlled environment.
-
Capture spores in sterile deionized water and determine the concentration using a hemocytometer. Adjust to a target concentration (e.g., 5 x 10⁴ spores/mL).
-
-
Fungicide Preparation and Application:
-
Prepare a stock solution of this compound.
-
Create a dilution series to establish a range of doses (e.g., 0.1, 1, 5, 10, 25, 50 ppm) to determine the dose-response curve. Include a water-only control.
-
For protectant (preventative) trials , apply the fungicide solutions to the adaxial (upper) leaf surfaces of potted trees until runoff. Allow the foliage to dry completely (approx. 2-4 hours) before inoculation.
-
For curative (post-infection) trials , first inoculate the trees as described in step 3. Apply the fungicide treatments at defined intervals after the start of the infection period (e.g., 24, 48, 72, and 96 hours post-inoculation).[5]
-
-
Inoculation:
-
Spray the prepared ascospore suspension evenly onto the leaf surfaces of the test plants.
-
Ensure complete coverage of the foliage.
-
-
Incubation and Disease Development:
-
Place the inoculated trees into a high-humidity chamber (>95% RH) at an optimal temperature (e.g., 18-20°C) in darkness for 24-48 hours to allow for spore germination and infection.[8]
-
After the infection period, move the trees to a greenhouse or growth chamber with conditions conducive to disease development (e.g., 16-hour photoperiod, 20°C).
-
-
Disease Assessment:
-
After 14-21 days, visually assess the leaves for the presence of scab lesions.
-
Quantify the disease by either counting the number of lesions per leaf or by using a disease severity rating scale (e.g., percentage of leaf area infected).
-
-
Data Analysis:
-
For each treatment, calculate the mean disease severity.
-
Determine the percent control relative to the water-only treatment.
-
Use probit or logit analysis to calculate the effective concentration required to inhibit 50% and 90% of disease development (EC₅₀ and EC₉₀, respectively).
-
Conclusions and Recommendations for Researchers
This compound is an effective DMI fungicide for the control of apple scab, demonstrating significant curative activity.[5] However, the documented emergence of resistant V. inaequalis populations necessitates careful stewardship.[5] Laboratory and field trials should not only focus on determining effective application rates but also on evaluating this compound's performance within a broader resistance management strategy. This includes testing its efficacy in tank mixes with multi-site protectant fungicides and in rotational programs with other FRAC groups to ensure its long-term viability as a tool for apple scab management.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Apple Scab : New England Tree Fruit Management Guide : UMass Amherst [netreefruit.org]
- 3. hnr.k-state.edu [hnr.k-state.edu]
- 4. Apple Scab / Apple / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 5. Apple scab control - Revista Cultivar [revistacultivar.com]
- 6. niab.com [niab.com]
- 7. extension.purdue.edu [extension.purdue.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Triflumizole in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflumizole is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of fungicides, also known as sterol biosynthesis inhibitors (SBIs).[1] It is categorized under FRAC (Fungicide Resistance Action Committee) Group 3.[1] this compound exhibits both protective and curative (eradicant) activity against a broad spectrum of fungal pathogens, making it a valuable tool in Integrated Pest Management (IPM) programs for various crops.[1] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing comprehensive protection.[2] This document provides detailed application notes, quantitative efficacy data, experimental protocols, and visual diagrams to guide researchers and professionals in the effective use of this compound within an IPM framework.
Mode of Action
This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi. Specifically, it targets the C14-demethylase enzyme, which is crucial for the conversion of lanosterol to ergosterol.[3] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining membrane fluidity, integrity, and function.[4] By inhibiting ergosterol synthesis, this compound disrupts the fungal cell membrane, leading to abnormal fungal growth and ultimately, cell death.[3]
Target Diseases and Crops
This compound is effective against a wide range of fungal diseases, particularly powdery mildews, scabs, and rusts. It is registered for use on a variety of crops, including fruits, vegetables, and ornamentals.
Commonly Controlled Diseases:
-
Powdery Mildew (Podosphaera leucotricha, Uncinula necator, etc.)[2][5]
-
Apple Scab (Venturia inaequalis)
-
Cedar Apple Rust (Gymnosporangium juniperi-virginianae)
-
Blossom Blight and Fruit Rot (Monilinia spp.)
-
Leaf Spot diseases
Example Applications:
-
Fruits: Apples, Grapes, Pears
-
Vegetables: Cucumbers, Gherkins, Tomatoes, Broccoli, Cabbage
-
Ornamentals
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound against target pathogens and its effects on non-target organisms.
Table 1: Efficacy of this compound against Target Fungal Pathogens
| Target Pathogen | Crop | Efficacy Metric | Value (µg/mL) | Application Rate/Conditions | Reference |
| Podosphaera leucotricha (Apple Powdery Mildew) | Apple | EC50 | 0.09 - 6.31 | Detached leaf assay | [2] |
| Uncinula necator (Grape Powdery Mildew) | Grape | Disease Severity Reduction | >90% | Field trials with 3 sprays during high susceptibility period | [6] |
Table 2: Effects of this compound on Non-Target Organisms
| Organism | Species | Endpoint | Value | Exposure Conditions | Reference |
| Fish (Zebrafish) | Danio rerio | LC50 (3 dpf embryos) | 4.872 mg/L | 48-hour exposure | [7] |
| Fish (Zebrafish) | Danio rerio | LC50 (6 dpf larvae) | 2.580 mg/L | 24-hour exposure | [7] |
| Aquatic Invertebrate | Daphnia magna | LC50 (48 hours) | Not available | - | |
| Honeybee | Apis mellifera | LD50 (contact/oral) | Not available | - | |
| Predatory Mite | Typhlodromus pyri | Mortality | Not available | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own evaluations of this compound.
Protocol for In Vitro Fungicide Efficacy Testing (Detached Leaf Assay)
This protocol is adapted from methods used to assess fungicide sensitivity in powdery mildew species.
Objective: To determine the effective concentration (EC50) of this compound required to inhibit the growth of a target fungal pathogen on detached leaves.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant.
-
This compound stock solution of known concentration.
-
Sterile distilled water.
-
Petri dishes or clear plastic trays with lids.
-
Filter paper.
-
Fungal inoculum (spore suspension).
-
Micropipettes.
-
Incubation chamber with controlled temperature and light.
Procedure:
-
Leaf Collection: Collect healthy leaves from untreated, susceptible host plants.
-
Surface Sterilization: Gently wash leaves with sterile distilled water and blot dry with sterile paper towels.
-
Preparation of Treatment Solutions: Prepare a series of this compound dilutions from the stock solution using sterile distilled water. Include a water-only control.
-
Leaf Treatment: Apply a known volume of each this compound dilution to the adaxial (upper) surface of the leaves. Ensure even coverage. Allow the solution to dry completely.
-
Inoculation: Place the treated leaves, adaxial side up, on moist filter paper in Petri dishes or trays. Inoculate each leaf with a standardized droplet of the fungal spore suspension.
-
Incubation: Seal the Petri dishes or trays and incubate them in a growth chamber with appropriate temperature and photoperiod for the specific pathogen (e.g., 18-22°C with a 16-hour photoperiod).
-
Disease Assessment: After a set incubation period (e.g., 7-14 days), assess the disease severity on each leaf. This can be done visually by estimating the percentage of the leaf area covered by fungal growth or by using image analysis software.
-
Data Analysis: Calculate the percent inhibition of fungal growth for each this compound concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.
Protocol for Field Efficacy Trial of this compound
This protocol outlines a general procedure for evaluating the efficacy of this compound in a field setting as part of an IPM program.
Objective: To assess the effectiveness of this compound in controlling a target disease under field conditions and to determine optimal application timing and rates.
Materials:
-
This compound formulation (e.g., Procure 480SC).
-
Calibrated spray equipment.
-
Field plots with a susceptible crop variety.
-
Materials for disease assessment (e.g., rating scales, data collection sheets).
-
Weather monitoring equipment.
Procedure:
-
Experimental Design: Design the trial using a randomized complete block design with a minimum of four replications. Include an untreated control and a standard fungicide treatment for comparison.
-
Plot Establishment: Establish uniform plots of a suitable size for the crop and application equipment.
-
Treatment Application: Apply this compound at the desired rates and timings based on the principles of IPM (e.g., at a predetermined action threshold, or as a preventative spray based on disease forecasting models). Ensure accurate calibration of spray equipment for uniform coverage.
-
Disease Monitoring: Regularly scout all plots to monitor for the presence and development of the target disease.
-
Disease Assessment: At appropriate intervals and at the end of the trial, assess disease incidence (% of plants infected) and severity (% of tissue affected) using standardized rating scales.
-
Yield and Quality Assessment: At harvest, measure the yield and assess the quality of the crop from each plot.
-
Data Analysis: Analyze the disease, yield, and quality data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Protocol for this compound Residue Analysis in Crops
This protocol is based on high-performance liquid chromatography (HPLC) methods for the determination of this compound residues.
Objective: To quantify the concentration of this compound and its metabolites in crop samples.
Materials:
-
Crop samples (fruits, leaves, etc.).
-
Homogenizer or blender.
-
Solvents: Methanol, Methylene chloride, Acetonitrile.
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil).
-
HPLC system with a UV detector and a C18 column.
-
This compound analytical standard.
Procedure:
-
Sample Preparation: Homogenize a representative subsample of the crop material.
-
Extraction: Extract the homogenized sample with methanol. Centrifuge and collect the supernatant.
-
Liquid-Liquid Partitioning: Partition the methanol extract with methylene chloride to transfer this compound into the organic phase.
-
Clean-up: Pass the methylene chloride extract through a Florisil SPE cartridge to remove interfering compounds. Elute this compound with an appropriate solvent mixture.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis: Inject an aliquot of the reconstituted sample into the HPLC system. Use a C18 column and a mobile phase such as acetonitrile and water. Detect this compound using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Quantification: Prepare a calibration curve using the this compound analytical standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the use of this compound in IPM.
Caption: Mode of Action of this compound in Fungal Ergosterol Biosynthesis.
Caption: Integrated Pest Management (IPM) Workflow Incorporating this compound.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. fao.org [fao.org]
- 2. No Evidence of Resistance to Trifloxystrobin, this compound, and Boscalid in Podosphaera leucotricha Isolates From U.S. Commercial Apple Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound Induces Developmental Toxicity, Liver Damage, Oxidative Stress, Heat Shock Response, Inflammation, and Lipid Synthesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Analytical standards and reference materials for Triflumizole
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analysis of Triflumizole, a broad-spectrum fungicide, and its metabolites. The information is intended to guide researchers, scientists, and professionals in drug development and environmental monitoring in the accurate quantification of this compound in various matrices.
Analytical Standards and Reference Materials
The accuracy of any analytical measurement relies on the quality of the reference materials used for calibration and control. For this compound analysis, several high-purity analytical standards and certified reference materials (CRMs) are commercially available.
Certified reference materials are produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from national metrology institutes.[1] These standards are essential for method validation, quality control, and ensuring the reliability of analytical data.
Table 1: Commercially Available this compound Analytical Standards and Reference Materials
| Product Description | Supplier | Purity/Concentration | Format | Storage Temperature |
| This compound, PESTANAL®, analytical standard | Sigma-Aldrich | Analytical standard grade | Neat | Room Temperature |
| This compound, certified reference material, TraceCERT® | Sigma-Aldrich | Certified Reference Material | Neat | 2-8°C[1][2] |
| This compound | AccuStandard | 100 µg/mL in Acetonitrile | Solution | Freeze (< -10 °C)[3] |
| This compound, Certified Reference Material (CRM) Neat | CRM LABSTANDARD | ≥ 95% | Neat | Refer to Certificate of Analysis |
| This compound Metabolite FM-6-1, high-purity | HPC Standards | High-purity | Neat | Refer to Certificate of Analysis |
| This compound Standard, for Pesticide Residue Analysis | FUJIFILM Wako Pure Chemical Corporation | Assay: 98.0+% (qNMR), 99.0+% (HPLC) | Neat | 2-10°C[4] |
Experimental Protocols
Sample Preparation: QuEChERS Method for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[5]
Objective: To extract this compound from fruit and vegetable samples for subsequent analysis by LC-MS/MS or GC-MS.
Materials:
-
Homogenized fruit or vegetable sample
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
Centrifuge tubes (15 mL and 50 mL)
-
High-speed centrifuge
Protocol:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, GCB may be included.
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
-
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound and its metabolite, 4-chloro-α,α,α-trifluoro-N-(1-amino-2-propoxyethylidene)-o-toluidine, in agricultural products.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Analytical Column: Nucleosil 5 C18 (or equivalent)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 3 mM carbonate buffer (pH 9.0) in a 7:3 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 238 nm[7]
-
Injection Volume: 20 µL
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards in the desired concentration range.
Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the analytical standards. The limit of quantification for this method is typically around 0.05 mg/kg.[6]
Analytical Method: Gas Chromatography with Electron Capture Detection (GC-ECD) for Soil Samples
This method, based on the US EPA analytical method AC-6005, is designed for the analysis of this compound and its degradates in soil.[8] The principle involves hydrolysis of this compound to a common aniline, followed by derivatization to enhance sensitivity for GC-ECD analysis.[8]
Instrumentation:
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD)
-
Analytical Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms)
Protocol:
-
Extraction and Hydrolysis:
-
A soil sample is extracted and hydrolyzed using 1 N NaOH through steam distillation to convert this compound and its metabolites to 2-amino-5-chlorobenzotrifluoride (FA-1-1).[8]
-
-
Derivatization:
-
GC-ECD Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp to 250°C at 10°C/minute
-
Hold at 250°C for 5 minutes
-
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen
-
Quantification:
-
The analyte is identified by its retention time compared to a reference standard.[8] Quantification is achieved by integrating the peak area and using a calibration curve.[8]
Visualizations
Experimental Workflow
References
- 1. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. accustandard.com [accustandard.com]
- 4. 68694-11-1・this compound Standard・202-10191[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. トリフルミゾール PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Triflumizole Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleanup of Triflumizole from various sample matrices using Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These protocols are essential for accurate quantification of this compound residues in research, food safety, and environmental monitoring.
Introduction
This compound is a widely used imidazole fungicide for controlling a variety of fungal diseases on fruits, vegetables, and crops.[1] Its determination in different matrices requires efficient sample preparation to remove interfering substances that can affect the accuracy and sensitivity of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Solid-Phase Extraction (SPE) is a critical cleanup step that isolates and concentrates analytes from complex samples. This document outlines two primary SPE-based cleanup methodologies for this compound analysis: a traditional SPE cartridge-based method and the widely adopted QuEChERS protocol.
Method 1: Traditional Solid-Phase Extraction (SPE)
This method is suitable for the cleanup of aqueous samples, such as water or sample extracts reconstituted in a polar solvent. Reversed-phase SPE with C18 cartridges is a common choice for retaining non-polar to moderately polar compounds like this compound.
Experimental Protocol: C18 Cartridge SPE
1. Sample Preparation:
-
For solid samples (e.g., fruits, vegetables), homogenize a representative portion (e.g., 10-15 g).
-
Extract this compound from the homogenized sample using a suitable solvent such as acetonitrile or methanol. This can be achieved by vigorous shaking or blending.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in a solution compatible with the SPE loading step (e.g., 0.1-0.5% trifluoroacetic acid in water).
2. SPE Cartridge Cleanup:
-
Conditioning: Pass 3 mL of a conditioning solution (e.g., 90:10 methanol/water with 0.1% TFA) through the C18 SPE cartridge (e.g., 50 or 100 mg/1 mL). Ensure the sorbent bed does not go dry.
-
Equilibration: Equilibrate the cartridge with 2 mL of an equilibration/load solution (e.g., 0.1% TFA in water). Do not let the cartridge dry.
-
Sample Loading: Slowly load the prepared sample extract onto the cartridge at a flow rate of approximately 1 drop per second.
-
Washing: Wash the cartridge with 1 mL of a desalting solution (e.g., 5% methanol/water with 0.1% TFA) to remove polar interferences.
-
Elution: Elute the retained this compound with 1 mL of an elution solution (e.g., 50:50 acetonitrile/water with 0.1% TFA) into a clean collection tube.
3. Post-SPE Processing:
-
The eluate can be directly analyzed by LC-MS/MS or evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.
Quantitative Data for Traditional SPE
| Matrix | SPE Sorbent | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Lemon | Oasis HLB | 0.01 - 0.1 | 13 - 146 | - | [2] |
| Raisin | Oasis HLB | 0.01 - 0.1 | 13 - 122 | - | [2] |
| Grapes | SAX/PSA | 0.01 - 0.1 | 82 - 102 | - | [2] |
Note: Recovery can vary significantly depending on the complexity of the matrix.
Experimental Workflow: Traditional SPE
Caption: Workflow for traditional SPE cleanup of this compound.
Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and cleanup in two main steps. It is particularly effective for a wide range of pesticides in fruit and vegetable matrices.
Experimental Protocol: QuEChERS (AOAC 2007.01 Method)
1. Sample Extraction:
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the contents of an extraction salt packet (e.g., 6 g anhydrous magnesium sulfate and 1.5 g anhydrous sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube. The choice of dSPE sorbent depends on the matrix:
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
3. Final Extract Preparation:
-
The resulting supernatant is ready for analysis. It can be directly injected for LC-MS/MS analysis or undergo solvent exchange for GC-MS analysis.
Quantitative Data for QuEChERS
| Matrix | dSPE Sorbent | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Cucumber | Not specified | 0.01, 0.05, 0.2 | 80 - 105 | 1.0 - 6.1 | [4] |
| Grapes | PSA | 0.2 | 97 - 109 | - | [1][5] |
| Avocado | PSA | 0.2 | 96 - 110 | - | [1][5] |
| Apple | PSA, GCB | 0.01, 0.05, 0.2 | 85.5 - 94.2 | 4.3 - 10 | [6] |
Experimental Workflow: QuEChERS
Caption: Workflow for the QuEChERS method for this compound analysis.
Instrumental Analysis Parameters
Following the SPE cleanup, the final extract is analyzed using chromatographic techniques coupled with mass spectrometry for sensitive and selective detection of this compound.
HPLC-MS/MS Parameters
| Parameter | Typical Conditions |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acid and 9 mM ammonium formateB: Methanol with 0.1% formic acid and 9 mM ammonium formate |
| Gradient | A time-programmed gradient from low to high organic phase concentration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Reference for HPLC-MS/MS parameters.[7][8]
GC-MS/MS Parameters
| Parameter | Typical Conditions |
| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of ~1.2 mL/min |
| Oven Program | Initial temperature around 80-150°C, ramped to ~280-310°C. |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Detection | Multiple Reaction Monitoring (MRM) |
Reference for GC-MS/MS parameters.[9][10][11]
Conclusion
The choice between traditional SPE and the QuEChERS method will depend on the sample matrix, the number of samples, and the available resources. The QuEChERS method is generally faster and uses less solvent, making it ideal for high-throughput analysis of a large number of samples, particularly for fruits and vegetables.[12][13] Traditional SPE offers a high degree of selectivity and can be optimized for more challenging matrices. Both methods, when followed by sensitive analytical techniques like LC-MS/MS or GC-MS/MS, provide reliable and accurate quantification of this compound residues. The provided protocols and data serve as a comprehensive guide for developing and validating methods for this compound analysis in various applications.
References
- 1. waters.com [waters.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Dissipation behaviour and dietary risk assessment of boscalid, this compound and its metabolite (FM-6-1) in open-field cucumber based on QuEChERS using HPLC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. agilent.com [agilent.com]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 12. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triflumizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflumizole is an imidazole fungicide widely utilized in agriculture to control a variety of fungal pathogens, including powdery mildew and scab on fruits and crops.[1] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] By disrupting the synthesis of ergosterol, this compound compromises the structural integrity of the fungal cell membrane, leading to cell death.[2] These application notes provide detailed protocols for the in vitro antifungal susceptibility testing of this compound, present available quantitative data on its efficacy, and illustrate its mechanism of action.
Data Presentation
The in vitro antifungal activity of this compound has been evaluated against several plant pathogenic fungi. The following table summarizes the available quantitative data. It is important to note that comprehensive public data on Minimum Inhibitory Concentration (MIC) distributions (MIC50, MIC90, and MIC ranges) for a wide variety of fungal species are limited compared to clinically used azole antifungals.
| Fungal Species | Test Method | Endpoint | Concentration (µg/mL) | Reference |
| Botrytis cinerea | Mycelial Growth Inhibition | EC50 | 0.15 - 1.49 (mean: 0.58) | N/A |
| Fusarium oxysporum | Mycelial Growth Inhibition | Effective Inhibition | Label Rate | N/A |
| Penicillium digitatum | Mycelial Growth Inhibition | Susceptible | N/A | N/A |
| Penicillium italicum | Mycelial Growth Inhibition | Susceptible | N/A | N/A |
EC50: The effective concentration that causes 50% of the maximum response.
Signaling Pathway
This compound, like other azole fungicides, targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The specific enzyme inhibited is lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a cytochrome P450 monooxygenase responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, adapted for the testing of this compound.
Broth Microdilution Method for Yeasts (adapted from CLSI M27)
This method is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida spp. and Cryptococcus spp.
a. Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Yeast culture (e.g., Candida albicans) grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours
-
Hemocytometer or spectrophotometer for inoculum standardization
b. Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in DMSO to a concentration of 1600 µg/mL.
-
Further dilute this stock solution in RPMI 1640 medium to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound working stock solution in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Harvest yeast colonies from the SDA plate and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Incubate the inoculated plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.
-
Caption: Workflow for broth microdilution susceptibility testing of this compound against yeasts.
Broth Microdilution Method for Filamentous Fungi (adapted from CLSI M38)
This method is suitable for determining the MIC of this compound against filamentous fungi such as Aspergillus spp., Fusarium spp., and Penicillium spp.
a. Materials:
-
Same as for the yeast protocol, with the following exceptions:
-
Fungal culture grown on Potato Dextrose Agar (PDA) to promote sporulation.
-
Sterile saline with 0.05% Tween 80.
b. Protocol:
-
Preparation of this compound Stock Solution and Microtiter Plates:
-
Follow the same procedure as for the yeast protocol.
-
-
Inoculum Preparation:
-
Flood the surface of the mature fungal culture on the PDA plate with sterile saline containing Tween 80.
-
Gently scrape the surface with a sterile loop to release conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared conidial suspension.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (no visible growth) compared to the control well.
-
Caption: Workflow for broth microdilution susceptibility testing of this compound against filamentous fungi.
Agar Dilution Method
This method can be used as an alternative to broth microdilution, particularly for filamentous fungi.
a. Materials:
-
This compound powder
-
DMSO
-
Potato Dextrose Agar (PDA) or other suitable agar medium
-
Sterile petri dishes
-
Fungal culture and materials for inoculum preparation as described above.
b. Protocol:
-
Preparation of this compound-Amended Agar:
-
Prepare a series of this compound stock solutions in DMSO.
-
Melt the agar medium and cool to 45-50°C.
-
Add the appropriate volume of each this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
Include a control plate with no this compound.
-
-
Inoculation:
-
Prepare a standardized inoculum as described for the broth microdilution method.
-
Spot-inoculate a small volume (e.g., 10 µL) of the inoculum onto the surface of each agar plate.
-
-
Incubation:
-
Incubate the plates at a suitable temperature for the fungus being tested (e.g., 25-35°C) for 3-7 days, or until growth on the control plate is sufficient.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible mycelial growth.
-
Caption: Workflow for the agar dilution susceptibility testing method.
Conclusion
The provided protocols offer standardized methods for assessing the in vitro antifungal activity of this compound. While the available quantitative data on its efficacy is not as extensive as for some other azoles, these methods can be employed to generate valuable susceptibility data for a wide range of fungal species. The inhibition of the ergosterol biosynthesis pathway remains a key target for the development of new and effective antifungal agents.
References
Troubleshooting & Optimization
Overcoming matrix effects in Triflumizole HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Triflumizole HPLC analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: Why is my this compound peak tailing or showing asymmetry?
Answer:
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC and can be caused by several factors.[1] For this compound, a compound with basic functional groups, interactions with residual silanol groups on the silica-based stationary phase are a primary cause.[1]
Here are the common causes and solutions:
-
Secondary Silanol Interactions: this compound can interact with ionized silanol groups on the column's stationary phase, leading to peak tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., below 3) to suppress the ionization of silanol groups.[1]
-
Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column to block the residual silanol groups.[2]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2][3]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing.[1][2]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase peak dispersion.[5]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[5]
-
Question: I'm observing a loss of sensitivity or inconsistent results for this compound. What could be the cause?
Answer:
A loss of sensitivity or inconsistent results often points to matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of this compound, either suppressing or enhancing the signal.[6]
To address this, consider the following:
-
Improve Sample Clean-up: The most effective way to mitigate matrix effects is to remove interfering components before analysis.
-
Matrix-Matched Calibration: This technique helps to compensate for matrix effects.
-
Solution: Prepare your calibration standards in a blank matrix extract that is free of this compound. This ensures that the standards and samples experience similar matrix effects.[8]
-
-
Modify Chromatographic Conditions:
-
Solution: Adjust the mobile phase gradient to better separate this compound from interfering matrix components.[3]
-
-
Use an Internal Standard:
-
Solution: An isotopically labeled internal standard is ideal, but a structurally similar compound can also be used to normalize the signal and correct for variations.
-
Question: My baseline is noisy or drifting. How can I fix this?
Answer:
Baseline noise and drift can obscure small peaks and affect integration accuracy.[9]
Common causes and solutions include:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can create a noisy baseline.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air.[9]
-
-
Pump Issues: Problems with the pump, such as worn seals or check valves, can cause pressure fluctuations and a noisy baseline.[10]
-
Solution: Purge the pump to remove air bubbles and perform regular maintenance.[10]
-
-
Column Contamination: A buildup of contaminants on the column can lead to a drifting baseline.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]
-
-
Detector Issues: A failing lamp in a UV detector can cause baseline noise.[10]
-
Solution: Check the detector lamp's intensity and replace it if necessary.[10]
-
Frequently Asked Questions (FAQs)
What are matrix effects in the context of this compound analysis?
Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix. These co-extracted substances can either suppress or enhance the ionization of this compound in the detector's source, leading to inaccurate quantification.[6] Given that this compound is often analyzed in complex matrices like fruits, vegetables, and soil, matrix effects are a significant challenge.[12]
What is an effective sample preparation method for this compound in crop samples?
A common and effective method involves extraction with an organic solvent followed by a clean-up step. For example, this compound and its metabolites can be extracted from crops with methanol, followed by a re-extraction into methylene chloride. The extract is then cleaned up using a Florisil column to remove interfering matrix components before HPLC analysis.[7]
What are typical HPLC conditions for this compound analysis?
A reversed-phase HPLC method is commonly used for this compound analysis. Here is a typical set of conditions:
-
Column: Nucleosil 5 C18 (ODS, 5 µm)[7]
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., 3 mM carbonate buffer, pH 9.0) in a ratio of 7:3 (v/v)[7]
-
Detection: UV detection at 238 nm[7]
-
Flow Rate: Typically around 1.0 mL/min
How can I validate my HPLC method for this compound analysis?
Method validation ensures that your analytical procedure is suitable for its intended purpose. Key parameters to evaluate include:
-
Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components, such as impurities, degradation products, and matrix components.[13]
-
Linearity: The ability to produce results that are directly proportional to the concentration of this compound within a given range.[14]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[14][15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[14]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]
Quantitative Data Summary
The following tables summarize typical performance data for this compound HPLC methods.
Table 1: Recovery of this compound and its Metabolite from Spiked Crops
| Crop | Spiked Concentration (ppm) | This compound Recovery (%) | Metabolite Recovery (%) |
| Various | 0.5 | 73-99 | 74-94 |
| Data sourced from a study on the HPLC determination of this compound and its metabolite in crops.[7] |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Typical Value |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.02 ppm |
| Limit of Quantitation (LOQ) | 0.05 ppm |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 80 - 110% |
| These are typical values and may vary depending on the specific method and matrix. |
Experimental Protocols
Protocol 1: Extraction and Clean-up of this compound from Crop Samples
This protocol is based on a published method for the residue analysis of this compound in crops.[7]
-
Homogenization: Homogenize a representative sample of the crop.
-
Extraction:
-
Weigh 20 g of the homogenized sample into a blender.
-
Add 100 mL of methanol and blend at high speed for 5 minutes.
-
Filter the extract through a Büchner funnel with suction.
-
Rinse the blender with an additional 50 mL of methanol and pass it through the filter.
-
-
Liquid-Liquid Partitioning:
-
Transfer the methanol extract to a 1 L separatory funnel.
-
Add 200 mL of 10% NaCl solution and 100 mL of methylene chloride.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Drain the lower methylene chloride layer into a flask.
-
Repeat the extraction of the aqueous layer with another 100 mL of methylene chloride.
-
Combine the methylene chloride extracts and dry them by passing them through anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the methylene chloride extract to dryness using a rotary evaporator at 40°C.
-
-
Florisil Column Clean-up:
-
Prepare a Florisil solid-phase extraction (SPE) cartridge by pre-washing it with hexane.
-
Dissolve the residue from step 4 in a small volume of hexane and load it onto the cartridge.
-
Wash the cartridge with a hexane/ethyl acetate mixture to remove interferences.
-
Elute the this compound with a more polar solvent mixture, such as hexane/acetone.
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC injection.
-
Visualizations
Caption: A troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.
Caption: A typical sample preparation workflow for the analysis of this compound in crop matrices.
Caption: The relationship between matrix effects and the various strategies to overcome them.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. fao.org [fao.org]
- 13. inis.iaea.org [inis.iaea.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Triflumizole Degradation in Soil: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of triflumizole in various soil types. The information is presented in a user-friendly question-and-answer format to directly address common issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound in soil?
The degradation rate of this compound, often expressed as its half-life (DT50), varies significantly depending on soil type and environmental conditions. In laboratory studies conducted at 20°C, the half-life of this compound in sandy loam soil has been reported to be in the range of 16 to 22 days.[1] Outdoor studies have shown a wider range of 7.1 to 22 days.[1] Under greenhouse conditions, a more rapid degradation has been observed, with a half-life of 4.3 to 6.1 days in soil.[2]
Q2: What are the major factors influencing the degradation rate of this compound in soil?
Several key factors govern the degradation kinetics of this compound in a soil environment:
-
Soil Type: The composition of the soil, particularly the content of organic matter and clay, plays a crucial role. Higher organic matter and clay content can lead to increased adsorption of this compound, which may affect its availability for microbial degradation.
-
Soil Moisture: Microbial activity, a primary driver of pesticide degradation, is highly dependent on soil moisture content. Optimal moisture levels, typically around field capacity, promote microbial populations and enzymatic activity, leading to faster degradation.
-
Temperature: As with most chemical and biological reactions, temperature significantly influences the rate of this compound degradation. Higher temperatures generally accelerate microbial metabolism and chemical hydrolysis, resulting in a shorter half-life.[3]
-
Soil pH: The pH of the soil can affect both the chemical stability of this compound and the activity of soil microorganisms. This compound is most stable at a neutral pH.[4]
-
Microbial Activity: The presence and activity of soil microorganisms are fundamental to the biodegradation of this compound. Factors that enhance microbial populations, such as adequate moisture, temperature, and organic matter, will generally increase the degradation rate.
Q3: What are the primary degradation products of this compound in soil?
The primary degradation pathway of this compound in soil involves the opening of the imidazole ring, leading to the formation of several metabolites. The major metabolite consistently identified is N-(4-chloro-2-trifluoromethylphenyl)-2-propoxy-acetamidine (FM-6-1).[1][2] Further degradation can lead to the formation of 4-chloro-2-(trifluoromethyl)aniline (FA-1-1).[5][6]
Troubleshooting Guide
Issue 1: High variability in this compound degradation rates between replicate samples.
-
Possible Cause: Inconsistent soil moisture or temperature within the incubation system.
-
Solution: Ensure uniform moisture content across all replicates by carefully adding and mixing water. Use a temperature-controlled incubator and monitor the temperature of individual samples to ensure consistency.
-
-
Possible Cause: Non-homogeneous distribution of this compound in the soil samples.
-
Solution: Ensure the this compound stock solution is thoroughly mixed with the soil. For laboratory studies, this can be achieved by mechanical mixing or by applying the solution as a fine spray and then thoroughly homogenizing the soil.
-
-
Possible Cause: Variation in microbial activity across soil samples.
-
Solution: Use a well-homogenized bulk soil sample for all replicates. Pre-incubate the soil for a period before adding the pesticide to allow the microbial community to stabilize.
-
Issue 2: Poor recovery of this compound from soil samples during extraction.
-
Possible Cause: Inefficient extraction solvent or method.
-
Possible Cause: Strong adsorption of this compound to soil particles, particularly in high clay or organic matter soils.
-
Solution: Increase the extraction time or perform multiple extraction steps. The use of a more polar solvent or adjusting the pH of the extraction solution might also improve recovery.
-
-
Possible Cause: Degradation of this compound during the extraction or cleanup process.
-
Solution: Perform extraction and cleanup steps at a low temperature to minimize degradation. Ensure that the solvents used are of high purity and free from contaminants that could catalyze degradation.
-
Issue 3: Interference from co-extractives during chromatographic analysis (HPLC or GC).
-
Possible Cause: Insufficient cleanup of the soil extract.
-
Possible Cause: Matrix effects in the analytical instrument (e.g., ion suppression in LC-MS/MS).
-
Solution: Use matrix-matched standards for calibration to compensate for matrix effects. An internal standard can also be used to correct for variations in instrument response.
-
-
Possible Cause: Co-elution of this compound or its metabolites with interfering peaks.
-
Solution: Optimize the chromatographic conditions (e.g., mobile phase gradient in HPLC, temperature program in GC) to achieve better separation. The use of a more selective detector, such as a mass spectrometer, can also help to distinguish the target analytes from interferences.
-
Data on this compound Degradation Kinetics
The following tables summarize available data on the degradation half-life (DT50) and degradation rate constant (k) of this compound in different soil types and conditions.
| Soil Type | DT50 (days) | k (day⁻¹) | Temperature (°C) | Study Type | Reference |
| Sandy Loam | 16 - 22 | 0.031 - 0.043 | 20 | Laboratory | [1] |
| Sandy Loam | 7.1 - 22 | 0.031 - 0.098 | Ambient | Field | [1] |
| Soil (unspecified) | 4.3 - 6.1 | 0.114 - 0.161 | Ambient | Greenhouse | [2] |
| Water-Sediment (Sand/Clay Loam) | 48.7 - 123 | 0.006 - 0.014 | Not Specified | Laboratory | [4] |
Note: The degradation rate constant (k) is calculated from the DT50 values using the formula: k = 0.693 / DT50, assuming first-order kinetics.
Experimental Protocols
1. Soil Preparation and Fortification
-
Soil Collection: Collect soil from the desired location and depth. Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.
-
Characterization: Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic matter content, and cation exchange capacity.
-
Moisture Adjustment: Adjust the soil moisture content to a predetermined level, typically 50-75% of field capacity, to ensure optimal microbial activity.
-
Fortification: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the stock solution to the soil to achieve the desired concentration. Thoroughly mix the soil to ensure a homogeneous distribution of the pesticide.
2. Incubation Study
-
Incubation Vessels: Place the fortified soil samples into appropriate incubation vessels (e.g., glass flasks or jars).
-
Incubation Conditions: Incubate the samples in the dark at a constant temperature (e.g., 20°C or 25°C). To maintain aerobic conditions, ensure adequate air exchange.
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days) for residue analysis. Store samples at -20°C until extraction.
3. Residue Extraction and Analysis
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system, such as methanol followed by partitioning into dichloromethane.[7]
-
Cleanup: Clean up the crude extract to remove interfering co-extractives using solid-phase extraction (SPE).
-
Analysis: Analyze the cleaned extracts for this compound and its metabolites using a suitable analytical technique such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography with mass spectrometry (GC-MS/MS).[2]
Visualizations
Caption: Experimental workflow for studying this compound degradation in soil.
Caption: Key factors influencing the degradation rate of this compound in soil.
References
- 1. fao.org [fao.org]
- 2. Dissipation behavior, residue distribution, and risk assessment of this compound and FM-6-1 in greenhouse strawberries and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting degradation rates of five triazole fungicides in two soil types: 1. Laboratory incubations : Rothamsted Research [repository.rothamsted.ac.uk]
- 4. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Triflumizole Gas Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of Triflumizole. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues such as peak tailing, fronting, and splitting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in GC analysis?
Poor peak shape for this compound, a conazole fungicide, can stem from several factors. These often relate to the compound's polarity and thermal stability, as well as general GC system issues. The most common causes include:
-
Active Sites: Interaction of this compound with active sites in the GC system (e.g., in the inlet liner, column head) is a primary cause of peak tailing.
-
Improper Method Parameters: Suboptimal inlet temperature, oven temperature program, or carrier gas flow rate can lead to various peak distortions.
-
Column Issues: Contamination, degradation of the stationary phase, or an inappropriate column choice can all negatively impact peak shape.
-
Injection Problems: Issues with the injection technique, solvent choice, or sample concentration can cause peak fronting or splitting.
-
System Leaks: Leaks in the system can introduce oxygen and moisture, leading to column degradation and poor chromatography.
Q2: I am observing significant peak tailing for my this compound standard. What should I check first?
Peak tailing for this compound is often indicative of unwanted interactions within the GC system. Here is a prioritized checklist:
-
Inlet Liner: The inlet liner is a common source of activity. Ensure you are using a deactivated liner, preferably with glass wool to aid in vaporization and trap non-volatile residues. If the liner is old or has been used for many injections, replace it.
-
Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume and cause peak tailing. Re-cut the column ensuring a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.[1][2]
-
Column Contamination: The front end of the column can accumulate non-volatile matrix components or become active over time. Trimming 10-20 cm from the front of the column can often resolve this.[1]
-
Inlet Temperature: If the inlet temperature is too low, it can lead to slow sample vaporization and tailing. Conversely, a temperature that is too high can cause degradation. An optimal starting point is typically 250 °C.
Q3: My this compound peak is fronting. What does this indicate and how can I fix it?
Peak fronting is most commonly caused by column overload, where too much sample is introduced onto the column.[1] Here’s how to address it:
-
Reduce Sample Concentration: Dilute your sample and re-inject. This is the most straightforward solution.
-
Decrease Injection Volume: If dilution is not an option, reduce the volume of sample injected.
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
Check Column Capacity: Ensure your column's stationary phase film thickness and internal diameter are adequate for your sample concentration. Thicker films and wider bore columns have higher sample capacities.
Q4: I am seeing split peaks for this compound. What are the potential causes?
Split peaks can be caused by a variety of issues, often related to the injection process:[1]
-
Improper Column Installation: A poor column cut or incorrect placement in the inlet can cause the sample to be introduced onto the column in a non-uniform manner.
-
Inlet Liner Issues: Using a liner without packing material like glass wool can sometimes lead to poor sample vaporization and peak splitting. The packing helps to create a more homogeneous vapor cloud.
-
Solvent Effects: In splitless injection, an initial oven temperature that is too high relative to the solvent's boiling point can cause poor analyte focusing and lead to split peaks. The initial oven temperature should be about 20°C below the boiling point of the solvent.
-
Co-elution: While less common for a pure standard, ensure that you are not observing the co-elution of an impurity or a degradation product.
Quantitative Data Summary
The following table provides a summary of typical gas chromatography parameters for the analysis of this compound and other conazole fungicides. These are starting points and may require optimization for your specific instrument and application.
| Parameter | Recommended Value/Range | Notes |
| GC Column | DB-5ms, HP-5ms, or similar 5% phenyl-methylpolysiloxane | A 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.[3] |
| Inlet Temperature | 250 - 280 °C | Start at 250 °C and optimize as needed. Higher temperatures can lead to degradation. |
| Injection Volume | 1 - 2 µL | Adjust based on sample concentration to avoid overload. |
| Injection Mode | Splitless or Split | Splitless is preferred for trace analysis. A split injection (e.g., 20:1) can be used for higher concentrations. |
| Inlet Liner | Deactivated, single taper with glass wool | Essential for minimizing active sites and ensuring proper vaporization. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate. |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min | Optimize for best peak shape and resolution. |
| Oven Temperature Program | Initial: 70-100°C, hold for 1-2 min | A representative program for a multi-residue pesticide method including this compound. |
| Ramp 1: 25°C/min to 150°C | ||
| Ramp 2: 5°C/min to 200°C | ||
| Ramp 3: 10°C/min to 280°C, hold for 5-10 min | ||
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | MS provides higher selectivity and confirmation. |
| Detector Temperature | 280 - 300 °C |
Experimental Protocols
Protocol 1: Inlet Maintenance and Column Installation
This protocol outlines the steps for routine inlet maintenance and proper column installation to prevent peak tailing and splitting.
Materials:
-
New, deactivated inlet liner (single taper with glass wool recommended)
-
New septum
-
Viton O-ring
-
Column cutter (ceramic wafer or diamond scribe)
-
Magnifying glass
-
Wrenches for column nuts
-
Lint-free gloves
-
Solvents (e.g., methanol, acetone, hexane) for cleaning
Procedure:
-
Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 50°C).
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove Old Column and Inlet Components:
-
Wearing lint-free gloves, carefully remove the old column from the inlet.
-
Remove the septum nut and the old septum.
-
Unscrew the inlet and remove the old liner and O-ring.
-
-
Clean the Inlet: If necessary, gently wipe the accessible parts of the inlet with a lint-free swab lightly dampened with methanol to remove any visible residue. Allow it to dry completely.
-
Prepare the New Column:
-
Carefully thread a new nut and ferrule onto the column.
-
Using a column cutter, score the column tubing about 1-2 cm from the end.
-
Gently flex the column to create a clean, 90-degree break.
-
Inspect the cut with a magnifying glass to ensure it is clean and square.[1]
-
-
Install New Inlet Components:
-
Place the new O-ring on the new, deactivated liner.
-
Insert the liner into the inlet.
-
Install the new septum and tighten the septum nut.
-
-
Install the Column:
-
Insert the newly cut end of the column into the inlet to the depth recommended by your GC manufacturer.
-
Tighten the column nut finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.
-
-
Leak Check and System Conditioning:
-
Turn on the carrier gas and perform an electronic leak check around the column nut and septum nut.
-
Once the system is leak-free, you can proceed with column conditioning or method setup.
-
Protocol 2: Column Conditioning
Proper column conditioning is crucial for removing contaminants and ensuring an inert surface, which is vital for good peak shape with active compounds like this compound.
Materials:
-
Newly installed GC column
-
Carrier gas of high purity with oxygen and moisture traps
Procedure:
-
Purge with Carrier Gas: With the column installed in the inlet but not connected to the detector, set the carrier gas flow to the method-prescribed rate (e.g., 1-1.5 mL/min). Purge the column with carrier gas for 15-30 minutes at ambient oven temperature. This removes any oxygen from the column.
-
Temperature Programmed Conditioning:
-
Set the initial oven temperature to 40-50°C.
-
Program the oven to ramp at 5-10°C/min to a final temperature approximately 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.
-
Hold at this final temperature for 1-2 hours. For very sensitive detectors, you may want to condition overnight.
-
-
Cool Down and Detector Connection:
-
Cool the oven down to a safe temperature.
-
Turn off the carrier gas flow.
-
Connect the column to the detector, ensuring a proper cut and installation depth.
-
Turn the carrier gas back on and perform a leak check at the detector connection.
-
-
Final Bake-out:
-
Heat the oven to the final temperature of your analytical method and hold for 30-60 minutes to stabilize the baseline.
-
The column is now ready for analysis.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound gas chromatography.
Caption: Troubleshooting workflow for poor this compound peak shape.
References
Technical Support Center: Stability of Triflumizole in Various Pesticide Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Triflumizole in various pesticide formulations. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key analytical methods.
Factors Influencing this compound Stability
This compound, a broad-spectrum fungicide, is available in several formulations, including Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC). The stability of this compound in these formulations is crucial for its efficacy and shelf-life and can be influenced by several environmental factors.[1][2]
Key Stability-Influencing Factors:
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[1][2] There is a direct relationship between increased temperature and the rate of degradation.[1][2]
-
Light: Exposure to direct sunlight and ultraviolet (UV) rays can lead to the degradation of this compound.[1][2]
-
pH: The hydrolysis of this compound is pH-dependent. It is most stable in neutral conditions.[3]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound under various conditions.
Table 1: Thermal Stability of this compound in an Emulsifiable Concentrate (15% EC) Formulation
| Temperature (°C) | Exposure Time (hours) | Degradation (%) |
| 25 | 192 | 5.7 |
| 35 | 192 | 9.83 |
| 45 | 192 | 23.44 |
| 54 | 14 days | Not specified |
| 54 | 60 days | Not specified |
Source: Adapted from a study on the persistence of various pesticides. The study indicated a clear relationship between increasing temperature and the rate of degradation.[1]
Table 2: Hydrolysis and Photolysis of this compound
| Condition | pH | Half-life (DT50) in days |
| Hydrolysis at 25°C | 5 | 8.9 |
| 7 | 64.6 | |
| 9 | 3.9 | |
| Photolysis at 25°C | 7 | 2.55 |
| Photolysis in distilled water at 25°C | - | 16.97 |
| Photolysis in natural water at 25°C | - | 8.04 |
Source: Data compiled from a Food and Agriculture Organization (FAO) report.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Stability Analysis
A common method for assessing the stability of this compound in various formulations is High-Performance Liquid Chromatography (HPLC).[1][2]
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). By comparing the peak area of this compound in a stored sample to that of a reference standard, the concentration and thus the extent of degradation can be determined.
Typical Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the pesticide formulation.
-
Dissolve the sample in a suitable solvent (e.g., acetone or methanol) to a known volume.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized depending on the specific formulation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound shows maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared sample and a reference standard of known this compound concentration into the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the reference standard.
-
-
Calculation of Degradation:
-
Degradation (%) = [(Initial Concentration - Concentration after Storage) / Initial Concentration] x 100
-
Troubleshooting Guides (Q&A Format)
This section addresses specific issues that researchers may encounter during their experiments with this compound formulations.
Chemical Stability Issues
Q1: I've noticed a significant decrease in the active ingredient concentration in my this compound EC formulation during storage at elevated temperatures. What could be the cause and how can I mitigate this?
A1: The decrease in active ingredient concentration is likely due to thermal degradation. This compound, like many pesticides, is susceptible to degradation at higher temperatures.[1][2]
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze the sample using a validated HPLC method to confirm the loss of the active ingredient.
-
Storage Conditions: Ensure the formulation is stored at the recommended temperature. Avoid exposure to direct sunlight and heat sources.
-
Formulation Components: Review the inert ingredients in your formulation. Some solvents or adjuvants may accelerate the degradation of the active ingredient at elevated temperatures. Consider using more stable alternatives.
-
Q2: My this compound formulation is showing discoloration after being stored for a few weeks. What could be causing this?
A2: Discoloration can be an indicator of chemical instability. This could be due to the degradation of this compound itself or a reaction between the active ingredient and other components in the formulation. Exposure to light can also cause discoloration.
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use analytical techniques like HPLC or GC-MS to identify any potential degradation products that might be causing the color change.
-
Light Exposure: Store a sample in a dark place and compare it with a sample exposed to light to determine if photolysis is the cause. If so, use amber-colored or opaque packaging.
-
Inert Ingredient Interaction: Investigate potential interactions between this compound and the inert ingredients. Compatibility studies with individual components may be necessary.
-
Physical Stability Issues
Q3: I'm working with a this compound Wettable Powder (WP) formulation, and it has started to form lumps (caking) during storage. What can I do to prevent this?
A3: Caking in WP formulations is often caused by moisture absorption, high temperatures, and pressure.
-
Troubleshooting Steps:
-
Moisture Control: Ensure the formulation is stored in a dry environment with low humidity. Use moisture-proof packaging.
-
Anti-caking Agents: Incorporate anti-caking agents like silica-based products into the formulation. These agents absorb moisture and prevent particles from sticking together.
-
Storage Conditions: Avoid stacking heavy loads on top of the packaged formulation, as pressure can contribute to caking.
-
Q4: My this compound Suspension Concentrate (SC) formulation is showing signs of sedimentation and crystal growth. How can I improve its stability?
A4: Sedimentation and crystal growth are common physical stability issues in SC formulations. They can be caused by improper particle size distribution, inadequate suspension aids, or temperature fluctuations.
-
Troubleshooting Steps:
-
Particle Size Analysis: Ensure the particle size of the suspended this compound is within the optimal range (typically 1-5 microns). Milling may be required to achieve the desired particle size.
-
Dispersing and Wetting Agents: Optimize the type and concentration of dispersing and wetting agents in the formulation. These surfactants help to keep the particles suspended and prevent them from agglomerating.
-
Thickeners/Rheology Modifiers: Incorporate a suitable thickener (e.g., xanthan gum) to increase the viscosity of the continuous phase, which helps to slow down sedimentation.
-
Crystal Growth Inhibitors: Consider adding crystal growth inhibitors to the formulation. These additives can interfere with the crystallization process and maintain the desired particle size.
-
Temperature Cycling: Subject the formulation to temperature cycling tests (e.g., alternating between 4°C and 40°C) to assess its stability under fluctuating temperature conditions, which can accelerate crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis and photolysis. Hydrolysis is significantly influenced by pH, with faster degradation occurring in acidic and alkaline conditions compared to neutral pH.[3] Photolysis occurs upon exposure to sunlight and UV radiation.[1][2]
Q2: How does the formulation type (EC, WP, SC) affect the stability of this compound?
A2: The formulation type plays a critical role in the stability of this compound by influencing its interaction with environmental factors and other ingredients.
-
EC Formulations: The organic solvents in EC formulations can sometimes contribute to the degradation of the active ingredient, especially at elevated temperatures.
-
WP Formulations: Being a dry formulation, WPs are generally less susceptible to hydrolysis but can have physical stability issues like caking if exposed to moisture.
-
SC Formulations: These water-based formulations can be prone to physical instability issues such as sedimentation, syneresis (separation of liquid), and crystal growth if not formulated correctly with appropriate dispersing agents and thickeners.
Q3: What are the typical shelf-life expectations for this compound formulations?
A3: The shelf-life of a this compound formulation depends on the formulation type, packaging, and storage conditions. Generally, a well-formulated and properly stored pesticide product is expected to have a shelf-life of at least two years. However, accelerated stability studies (e.g., storage at 54°C for 14 days) are used to predict long-term stability.
Q4: What analytical methods are recommended for routine quality control of this compound formulations?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the routine analysis of this compound in its formulations.[1][2] Gas Chromatography (GC) can also be used, particularly for identifying volatile degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound formulation instability.
Caption: Decision logic for this compound formulation selection.
References
Technical Support Center: Analysis of Triflumizole and its Metabolites in Soil
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and quantification of Triflumizole and its metabolites in soil.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound in soil?
A1: The primary and most frequently reported metabolite of this compound in soil is FM-6-1 (N-[4-chloro-2-(trifluoromethyl)phenyl]imino-2-propoxyethylamine). Other potential degradation products that may be found include FA-1-1 (2-amino-5-chlorobenzotrifluoride) and FD-1-1 (4-chloro-2-trifluoromethyl-propoxyacetanilide). Some analytical methods even utilize a hydrolysis step to convert this compound and its main metabolites to the common moiety FA-1-1 for detection.[1]
Q2: What are the recommended analytical techniques for quantifying this compound and its metabolites in soil?
A2: Several analytical techniques are suitable for the quantification of this compound and its metabolites in soil. The most common are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Electron Capture Detection (GC-ECD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with tandem mass spectrometry (GC-MS/MS). The choice of technique often depends on the required sensitivity, selectivity, and available instrumentation.
Q3: What is the typical persistence of this compound in soil?
A3: this compound's persistence in soil can vary depending on environmental conditions. In one study conducted in greenhouse soil, the half-life of this compound was found to be between 4.3 and 6.1 days.[2] The total residue, including the primary metabolite FM-6-1, had a slightly longer half-life of 5.5 to 6.9 days.[2]
Q4: Are there established Maximum Residue Limits (MRLs) for this compound in soil?
A4: Regulatory bodies establish MRLs for this compound in agricultural commodities rather than soil itself. However, monitoring soil residue levels is crucial for understanding potential carryover to rotational crops and environmental fate. As of August 2023, the European Union has reduced MRLs for this compound to the default limit of determination (LOD), which is typically between 0.01 and 0.1 mg/kg, on all products.[3]
Troubleshooting Guide
Q5: I am experiencing low recovery of this compound from my soil samples. What are the possible causes and solutions?
A5: Low recovery of this compound can be attributed to several factors:
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Inefficient Extraction: The choice of extraction solvent is critical. Methanol and acetonitrile are commonly used.[4][5] Ensure that the soil is thoroughly homogenized and that the solvent-to-soil ratio is adequate for efficient extraction. Sonication or mechanical shaking can improve extraction efficiency.
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Strong Soil Adsorption: this compound can bind strongly to soil organic matter. The addition of a small amount of water to the extraction solvent can sometimes help to displace the analyte from the soil matrix.
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Analyte Degradation: this compound can be susceptible to degradation, especially under harsh extraction conditions. Avoid excessively high temperatures and prolonged extraction times.
-
Improper pH: The pH of the extraction solvent can influence the recovery. While not always necessary, adjusting the pH might be beneficial for certain soil types.
Q6: My chromatograms show significant matrix interference. How can I clean up my soil extracts?
A6: Soil extracts are complex and often require a cleanup step to remove interfering co-extractives. Common cleanup techniques include:
-
Solid-Phase Extraction (SPE): SPE cartridges, such as those containing Florisil or C18, are effective for cleaning up soil extracts.[4] The choice of sorbent and elution solvents should be optimized for your specific analytes and matrix.
-
Dispersive Solid-Phase Extraction (dSPE): This is a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. It involves adding a combination of salts and sorbents (e.g., PSA, C18, GCB) to the extract to remove interferences.
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Liquid-Liquid Partitioning: A simple cleanup step where the initial extract is partitioned with an immiscible solvent (e.g., methylene chloride) to separate the analytes from more polar interferences.[4][5]
Q7: I am having difficulty separating this compound and its metabolite FM-6-1 chromatographically. What can I do?
A7: Co-elution of this compound and its metabolites can be a challenge. Here are some suggestions to improve chromatographic separation:
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Optimize the Mobile Phase Gradient (for LC): If using LC-MS/MS, carefully optimize the gradient profile of your mobile phase (e.g., acetonitrile and water with additives like formic acid or ammonium formate). A shallower gradient can improve resolution.
-
Select a Different Column: Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a longer column with a smaller particle size for higher efficiency.
-
Adjust the Temperature Program (for GC): For GC-based methods, optimizing the temperature ramp rate of the oven can significantly improve the separation of closely eluting peaks.
Experimental Protocols
Protocol 1: Analysis of this compound and FM-6-1 in Soil by LC-MS/MS
This protocol is a general guideline based on common practices and should be optimized for your specific instrumentation and soil type.
-
Sample Preparation and Extraction:
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Extract Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase if necessary.
-
Inject the sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor at least two MRM (Multiple Reaction Monitoring) transitions for each analyte for quantification and confirmation.
-
-
Protocol 2: Analysis of this compound and its Degradates in Soil by GC-ECD (Hydrolysis and Derivatization Method)
This method is based on a US EPA protocol and involves converting this compound and its metabolites to a common derivative for analysis.[1]
-
Hydrolysis and Steam Distillation:
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Weigh 50 g of soil into a flat-bottomed flask.
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Add 200 mL of 1 N NaOH.
-
Set up a Nielsen-Kryger steam distillation apparatus.
-
Add 10 mL of hexane to the reservoir.
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Heat the sample to boiling and allow the distillation to proceed for approximately 1 hour. This process hydrolyzes this compound and its metabolites to FA-1-1 and distills it into the hexane.
-
-
Derivatization:
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Collect the hexane from the reservoir.
-
Add heptafluorobutyric acid anhydride (HFAA) to the hexane extract to derivatize the FA-1-1 to its heptafluorobutyrylanilide (HFBA) derivative.
-
-
Analysis:
-
Inject an aliquot of the derivatized extract into the GC-ECD system.
-
GC Conditions (Example):
-
Column: DB-5 or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Detector Temperature: 300 °C
-
Carrier Gas: Nitrogen or Helium
-
-
Quantitative Data Summary
The following table summarizes the dissipation of this compound and its primary metabolite FM-6-1 in soil from a greenhouse study.
| Analyte | Half-life (t½) in Soil (days) | Terminal Residue in Soil (mg/kg) |
| This compound (TRIF) | 4.3 - 6.1 | ≤ 0.42 (5-10 days post-application) |
| Total Residues (TRIF + FM-6-1) | 5.5 - 6.9 | Not specified |
Data sourced from a study on greenhouse strawberries and soil.[2]
Visualizations
Caption: Degradation pathway of this compound in soil.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maximum residue levels for this compound - AGRINFO Platform [agrinfo.eu]
- 4. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of this compound and its metabolite residues in vegetables by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Triflumizole Resistance in Fungal Populations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating triflumizole resistance in fungal populations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a broad-spectrum foliar fungicide belonging to the demethylation inhibitor (DMI) class.[1] Its primary mode of action is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[2][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][4] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[5]
Q2: What are the principal molecular mechanisms that confer resistance to this compound in fungi?
A2: Fungal populations have evolved several distinct mechanisms to counteract the effects of this compound and other DMI fungicides:
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Target Site Modification: The most common mechanism involves point mutations in the CYP51 gene.[4] These mutations can alter the amino acid sequence of the target enzyme, reducing its binding affinity for this compound, thus rendering the fungicide less effective.[2]
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Overexpression of the Target Gene: Fungal isolates can increase the expression of the CYP51 gene.[4][6] This leads to an overproduction of the 14α-demethylase enzyme, requiring higher concentrations of the fungicide to achieve an inhibitory effect.[6] This overexpression is often linked to the insertion of tandem repeats in the promoter region of the gene.[7]
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Increased Drug Efflux: Fungi can actively pump the fungicide out of the cell using membrane transporters, primarily from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) superfamilies.[2][8] Upregulation of the genes encoding these transporters reduces the intracellular concentration of this compound, allowing the fungus to survive.
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Activation of Stress Response Pathways: Fungi can activate cellular stress response pathways, such as the high osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway, which can contribute to fungicide tolerance.[8]
Q3: How does the use of this compound in agriculture relate to clinical azole resistance?
A3: The extensive use of DMI fungicides like this compound in agriculture is a significant concern for clinical medicine.[9] Many agricultural azoles are structurally similar to medical azoles and share the same mode of action.[10] Environmental fungi, including opportunistic human pathogens like Aspergillus fumigatus, can develop resistance through exposure to agricultural fungicides.[9][10] These resistant strains, which may exhibit cross-resistance to medical triazoles, can then infect immunocompromised individuals, leading to treatments that are difficult or impossible to manage.[7][9]
Q4: What is the difference between qualitative and quantitative resistance in the context of fungicides?
A4: These terms describe how resistance manifests within a fungal population.
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Qualitative Resistance: This is characterized by an abrupt loss of fungicide efficacy. The fungal population is clearly divided into two distinct groups: highly sensitive and highly resistant. This type of resistance is often conferred by a single major gene mutation.[11]
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Quantitative Resistance: This involves a gradual decline in fungicide performance. The fungal population displays a continuous range of sensitivities, from fully sensitive to highly resistant.[11] This type of resistance is typically controlled by multiple genes, each contributing a small effect.
Troubleshooting Guides
Problem: My EC₅₀ values for a known resistant isolate are inconsistent across experimental replicates.
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Possible Cause 1: Inoculum Variability. The age, concentration, or viability of the fungal spores or mycelial fragments used for inoculation was not uniform.
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Solution: Standardize your inoculum preparation. Always use fresh cultures of the same age. Quantify spore concentration using a hemocytometer and ensure consistent viability. For mycelial fragments, standardize the size and quantity of the agar plugs used for inoculation.
-
-
Possible Cause 2: Uneven Fungicide Distribution. The this compound may not be evenly distributed in the assay medium (e.g., agar or liquid broth), especially if it is not fully solubilized.
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Solution: Ensure your stock solution of this compound is completely dissolved in an appropriate solvent (like DMSO) before preparing serial dilutions. Vortex each dilution thoroughly before adding it to the medium. When preparing agar plates, pour the media immediately after adding the fungicide and swirl the flask to ensure homogeneity.
-
-
Possible Cause 3: Inconsistent Incubation Conditions. Fluctuations in temperature, light, or humidity during the incubation period can affect fungal growth rates and lead to variable results.
-
Solution: Use a calibrated incubator with stable temperature and humidity controls. Distribute plates or microplates randomly within the incubator to minimize the effects of any minor environmental gradients.
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Problem: I am not observing the expected resistant phenotype in my assay (EC₅₀ value is similar to the sensitive control).
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Possible Cause 1: Loss of Resistance. The resistant isolate may have lost its resistance phenotype due to repeated subculturing on fungicide-free media, especially if the resistance mechanism imparts a fitness cost.
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Solution: Re-confirm the resistance of your isolate by growing it on a medium containing a selective concentration of this compound. Always use low-passage-number isolates from your frozen stock for critical experiments.
-
-
Possible Cause 2: Incorrect Fungicide Concentration Range. The concentration range tested may be too low to differentiate between sensitive and resistant isolates.
-
Solution: Conduct a preliminary range-finding experiment using a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/ml) to determine the appropriate range for your specific isolates.[12] Resistant isolates may require significantly higher concentrations to show growth inhibition.
-
-
Possible Cause 3: Fungicide Degradation. The this compound stock solution may have degraded due to improper storage.
-
Solution: Store this compound stock solutions protected from light at -20°C. Prepare fresh working dilutions for each experiment. Check the manufacturer's recommendations for stability.[3]
-
Problem: My PCR amplification of the CYP51 gene is failing or yielding non-specific bands.
-
Possible Cause 1: Poor DNA Quality. The genomic DNA extracted from the fungus may contain PCR inhibitors (e.g., polysaccharides, phenolic compounds) or may be degraded.
-
Solution: Assess your DNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on an agarose gel. If inhibitors are suspected, re-purify the DNA using a commercial kit with inhibitor removal steps or perform a cleanup protocol.
-
-
Possible Cause 2: Non-Optimal Primer Design or Annealing Temperature. The primers may have a low binding efficiency, form dimers, or bind to non-target regions of the genome.
-
Solution: Verify your primer sequences against published data for your fungal species. Use primer design software to check for potential issues like hairpins and self-dimerization. Perform a gradient PCR to determine the optimal annealing temperature for your specific primer set and DNA template.
-
Problem: My RT-qPCR results for gene expression analysis show high variability between technical replicates.
-
Possible Cause 1: Inaccurate Pipetting. Small errors in pipetting, especially when preparing the reaction mix or serial dilutions for the standard curve, are a major source of variability.
-
Solution: Use calibrated pipettes and high-quality tips. Prepare a master mix for all common components (buffer, polymerase, primers) to minimize pipetting steps for individual reactions. Ensure you are working in a volume range that is accurate for your pipettes.
-
-
Possible Cause 2: Poor RNA Quality or Contamination. RNA is highly susceptible to degradation by RNases. Contamination with genomic DNA (gDNA) can lead to false-positive signals.
-
Solution: Use an RNase-free workflow for RNA extraction. Assess RNA integrity using a Bioanalyzer or by running it on a denaturing agarose gel. Always include a DNase treatment step during or after RNA extraction. Confirm the absence of gDNA contamination by running a "no reverse transcriptase" (-RT) control for each RNA sample.
-
Data Presentation
Table 1: Example EC₅₀ Values for this compound Against Sensitive and Resistant Fungal Isolates.
| Isolate ID | Phenotype | This compound EC₅₀ (µg/ml) | Resistance Factor (RF)¹ | Primary Resistance Mechanism |
| WT-S1 | Sensitive | 0.08 | - | None |
| R-10A | Resistant | 4.12 | 51.5 | CYP51A Point Mutation (Y136F) |
| R-15B | Resistant | 12.85 | 160.6 | CYP51A Promoter Tandem Repeat (TR₃₄) |
| R-21C | Highly Resistant | >50 | >625 | CYP51A (TR₃₄/L98H) + ABC Transporter Upregulation |
¹Resistance Factor (RF) is calculated as the EC₅₀ of the resistant isolate divided by the EC₅₀ of the sensitive isolate.
Table 2: Common Mutations in the CYP51 Gene Associated with Azole Resistance.
| Fungal Group | Gene | Mutation/Alteration | Associated Resistance Level |
| Powdery Mildews | CYP51 | Y136F | Moderate to High |
| Aspergillus fumigatus | cyp51A | L98H + TR₃₄ | High |
| Aspergillus fumigatus | cyp51A | Y121F + T289A + TR₄₆ | Very High |
| Candida albicans | ERG11 | Multiple point mutations | Variable (Low to High) |
Experimental Protocols
Protocol 1: Determination of EC₅₀ Values using a 96-Well Plate Microdilution Assay
-
Inoculum Preparation: Grow the fungal isolate on a suitable agar medium. Harvest spores by flooding the plate with sterile 0.01% Tween 80 solution and gently scraping the surface. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1 x 10⁵ spores/ml using a hemocytometer.
-
Fungicide Dilution: Prepare a 10 mg/ml stock solution of this compound in DMSO. Perform a serial dilution in a suitable liquid growth medium (e.g., RPMI-1640 or Potato Dextrose Broth) to achieve final concentrations ranging from 0.01 to 100 µg/ml in the microplate wells. Include a fungicide-free control (with an equivalent amount of DMSO) and a medium-only sterility control.
-
Assay Setup: Add 100 µl of each fungicide dilution to the wells of a 96-well flat-bottom microplate. Add 100 µl of the prepared spore suspension to each well. Each concentration should be tested in triplicate.
-
Incubation: Seal the plate with a breathable membrane or lid and incubate at the optimal growth temperature for the fungus (e.g., 25-30°C) for 48-72 hours, or until robust growth is visible in the control wells.
-
Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the fungicide-free control.[12] Plot the inhibition percentage against the log-transformed fungicide concentration and use non-linear regression analysis to determine the EC₅₀ value (the concentration that inhibits growth by 50%).[12]
Protocol 2: Molecular Identification of Point Mutations in the CYP51 Gene
-
Genomic DNA Extraction: Grow the fungal isolate in liquid culture. Harvest the mycelia by filtration, freeze it in liquid nitrogen, and grind it to a fine powder. Extract high-quality genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.
-
PCR Amplification: Design or obtain primers flanking the known mutation hotspots of the CYP51 gene for your species of interest. Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes 100 ng of gDNA, 10 µM of each primer, dNTPs, PCR buffer, and the polymerase.
-
Amplicon Purification: Run the entire PCR reaction on a 1% agarose gel to confirm the amplification of a single band of the expected size. Excise the band and purify the DNA using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse amplification primers.
-
Sequence Analysis: Align the resulting sequences with a known wild-type (sensitive) CYP51 reference sequence using alignment software (e.g., BLAST, ClustalW). Identify any nucleotide changes and translate them to determine if they result in amino acid substitutions.
Protocol 3: Analysis of CYP51 Gene Expression using RT-qPCR
-
Experimental Setup: Grow fungal cultures in liquid medium to the mid-log phase. Expose one set of cultures to a sub-lethal concentration of this compound (e.g., the EC₂₅) for a defined period (e.g., 2-4 hours). Maintain a second set as an untreated control.
-
RNA Extraction: Harvest mycelia from both treated and untreated cultures. Immediately freeze in liquid nitrogen to preserve the transcriptomic profile. Extract total RNA using an RNase-free workflow, followed by DNase treatment to remove any contaminating gDNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR: Perform qPCR using SYBR Green or a probe-based assay. Use primers designed to specifically amplify a ~100-150 bp fragment of the CYP51 gene and at least one validated housekeeping gene (e.g., β-tubulin, actin, or GAPDH) for normalization. Run each sample in triplicate.
-
Data Analysis: Calculate the relative expression of the CYP51 gene in the this compound-treated samples compared to the untreated controls using the ΔΔCt method. A significant increase in the relative quantity indicates upregulation of the target gene.
Mandatory Visualizations
Caption: this compound inhibits the CYP51 enzyme in the ergosterol pathway.
Caption: Key molecular mechanisms of fungal resistance to this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. fao.org [fao.org]
- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. apps.who.int [apps.who.int]
- 6. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
Improving the extraction efficiency of Triflumizole from fatty matrices
Welcome to the technical support center for optimizing the extraction of Triflumizole from challenging fatty matrices. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guidance and frequently asked questions to enhance extraction efficiency and analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when extracting this compound from fatty matrices?
A1: The primary challenges stem from the high lipid content, which can lead to:
-
Matrix Effects: Co-extracted fats and lipids can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2]
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Low Recovery: this compound can partition into the lipid phase during extraction, resulting in incomplete recovery from the sample.[3][4]
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Instrument Contamination: The presence of lipids in the final extract can contaminate the analytical instrument, particularly the GC inlet and the MS ion source, leading to poor performance and downtime.[1][2]
-
Complex Sample Preparation: Fatty samples often require extensive and time-consuming cleanup steps to remove interfering lipids.[4]
Q2: Which extraction techniques are most suitable for this compound in fatty samples?
A2: The most commonly employed and effective techniques are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2][3][5] Modifications to the standard QuEChERS protocol are often necessary for high-fat matrices.
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than d-SPE by using cartridges packed with specific sorbents to retain either the analyte of interest or the interfering lipids.[6][7][8]
-
Liquid-Liquid Extraction (LLE): A traditional method that can be effective but is often more labor-intensive and uses larger volumes of organic solvents compared to QuEChERS and SPE.[6]
Q3: What are the key considerations for choosing a cleanup sorbent in d-SPE or SPE for fatty matrices?
A3: The choice of sorbent is critical for efficient lipid removal. Common sorbents and their primary functions are:
-
Primary Secondary Amine (PSA): Removes fatty acids, organic acids, and some sugars.[5][7]
-
C18 (Octadecyl): A non-polar sorbent that effectively removes non-polar interferences like lipids and sterols through hydrophobic interactions.[1][2]
-
Graphitized Carbon Black (GCB): Removes pigments and sterols, but can also retain planar analytes like this compound if not used carefully.
-
Z-Sep/Z-Sep+: A zirconia-based sorbent that has a high affinity for lipids and pigments, offering excellent cleanup for fatty samples.[1]
-
Florisil: A polar magnesium silicate adsorbent used to remove polar interferences.[7][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Inefficient extraction from the fatty matrix. | - Increase the homogenization time or use a high-shear homogenizer to ensure thorough mixing of the sample with the extraction solvent.- Consider using a modified QuEChERS approach with a higher solvent-to-sample ratio.- For very high-fat samples, a preliminary liquid-liquid partitioning step with hexane can help to remove a significant portion of the lipids before the main extraction.[6] |
| Analyte loss during the cleanup step. | - Evaluate the choice of d-SPE or SPE sorbent. For this compound, a combination of PSA and C18 is often effective.[2]- Optimize the amount of sorbent used. Too much sorbent can lead to analyte loss.- Ensure the elution solvent in SPE is strong enough to fully recover this compound from the cartridge. | |
| High Matrix Effects (Signal Suppression/Enhancement) | Insufficient removal of co-extracted lipids. | - Employ a more rigorous cleanup strategy. Consider using advanced sorbents like Z-Sep or EMR-Lipid for highly fatty matrices.[1][4]- A dual-layer SPE cartridge combining different sorbents (e.g., Florisil and Z-Sep/C18) can provide superior cleanup.[1]- Perform a post-extraction solvent exchange to a solvent more compatible with your analytical method to minimize matrix effects. |
| - Use matrix-matched calibration standards or an isotopically labeled internal standard for this compound to compensate for matrix effects. | ||
| Poor Chromatographic Peak Shape | Co-eluting matrix components interfering with the analyte peak. | - Improve the cleanup procedure to remove the interfering compounds.- Optimize the chromatographic conditions (e.g., gradient profile in LC, temperature program in GC) to achieve better separation between this compound and matrix components. |
| Instrument Contamination and Downtime | Injection of extracts with high lipid content. | - Implement a more effective cleanup method to reduce the amount of non-volatile matrix components in the final extract.[1]- Use a guard column to protect the analytical column.- Perform regular maintenance of the GC inlet liner and MS ion source. |
Experimental Protocols
Modified QuEChERS Protocol for Fatty Matrices
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Sample Homogenization:
-
Weigh 10 g of the homogenized fatty sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents. For fatty matrices, a common combination is 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS or GC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for Lipid Removal
This protocol outlines a general procedure using a C18 SPE cartridge.
-
Sample Extraction:
-
Perform an initial extraction similar to the QuEChERS method (steps 1 and 2 above) to obtain the acetonitrile extract.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Load the acetonitrile extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a water/acetonitrile mixture (e.g., 5 mL of 80:20 water:acetonitrile) to elute polar interferences while retaining this compound and lipids.
-
-
Elution:
-
Elute this compound with a suitable organic solvent (e.g., 5-10 mL of acetonitrile or ethyl acetate). The lipids will be retained on the C18 sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Quantitative Data Summary
Table 1: Comparison of Cleanup Sorbent Efficiency for Pesticide Recovery from Avocado (a high-fat matrix)
| Cleanup Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| PSA/C18 | 70.2 - 86.1 | < 18 |
| Z-Sep+ | Higher than PSA/C18 | Acceptable |
Data synthesized from multiple sources indicating general performance trends.[1][3]
Table 2: Recovery of this compound and its Metabolite from various crops using HPLC-UV
| Crop | This compound Recovery (%) | Metabolite Recovery (%) |
| Various Spiked Crops | 73-99 | 74-94 |
Source: Data adapted from a study on this compound residue analysis.[10]
Visualizations
Caption: Experimental workflow for this compound extraction from fatty matrices.
Caption: Troubleshooting logic for low recovery and high matrix effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemetrix.co.za [chemetrix.co.za]
- 5. lcms.cz [lcms.cz]
- 6. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Method validation issues in Triflumizole residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Triflumizole residue analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound residue analysis?
A1: this compound residues are commonly analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS). The choice of method often depends on the matrix, required sensitivity, and available instrumentation. For multi-residue analysis, GC-MS/MS and LC-MS/MS are powerful tools that offer high sensitivity and selectivity.[1][2] A common moiety method involves the conversion of this compound and its aniline-containing metabolites to a common derivative for analysis.[3][4]
Q2: What is the QuEChERS method and is it suitable for this compound analysis?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[5][6][7] It involves an extraction and cleanup step. The method is suitable for this compound analysis in various matrices like cucumbers, strawberries, and soil, often yielding good recoveries.[8][9] However, the specific version of the QuEChERS method (e.g., original, AOAC, or European EN 15662) should be validated for your specific matrix and analyte combination to ensure optimal performance.[6][7]
Q3: What are "matrix effects" and how can they impact this compound analysis?
A3: The matrix effect is the alteration of the analytical signal of a target analyte due to co-eluting compounds from the sample matrix.[10] This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[10] In this compound analysis, particularly with GC-MS, matrix effects are a significant challenge and are highly dependent on the sample type. To mitigate this, matrix-matched calibration is a common and effective strategy.[10]
Q4: What are typical recovery rates for this compound in method validation?
A4: Acceptable recovery rates for pesticide residue analysis, including this compound, are generally expected to be within the 70-120% range.[5] Studies have shown mean recoveries for this compound and its metabolites to be between 80-105% in cucumbers and 73-99% in various spiked crops.[8][11] However, values can vary depending on the matrix, fortification level, and the specific analytical method used.
Troubleshooting Guides
Problem 1: Low Recovery of this compound
Symptoms:
-
Recovery rates are consistently below the acceptable range of 70-120%.
-
Poor signal-to-noise ratio for the analyte peak.
Possible Causes and Solutions:
-
Inefficient Extraction: The choice of extraction solvent is crucial. For this compound, methanol and acetonitrile are commonly used.[5][11] Ensure the solvent is of appropriate polarity and that the extraction time and technique (e.g., shaking, homogenization) are sufficient to thoroughly extract the analyte from the sample matrix. For dry samples like cereals, adding water before extraction can improve efficiency.[12]
-
Suboptimal pH: The pH of the extraction solvent can influence the stability and extraction efficiency of this compound. Using buffered QuEChERS methods (e.g., with acetate or citrate) can improve the stability of pH-sensitive pesticides.[13]
-
Analyte Degradation: this compound may degrade during sample preparation or analysis. It is important to investigate analyte stability in the extracts.[12] Storage of extracts at low temperatures (refrigerator or freezer) can minimize degradation.[12]
-
Ineffective Cleanup: Co-extractive interferences from the matrix can lead to signal suppression and appear as low recovery. The cleanup step aims to remove these interferences. For this compound analysis, common cleanup sorbents in dispersive SPE (part of the QuEChERS method) include PSA (Primary Secondary Amine) and C18.[5] The type and amount of sorbent should be optimized for the specific matrix.
Below is a DOT script illustrating a troubleshooting workflow for low recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Problem 2: Poor Peak Shape and/or Inconsistent Retention Time
Symptoms:
-
Tailing or fronting of the this compound peak.
-
Shifting retention times between injections.
Possible Causes and Solutions:
-
Contamination of the Analytical System: Matrix components can accumulate in the GC inlet liner, GC column, or HPLC column, leading to active sites that cause peak tailing and retention time shifts. Regular maintenance, including changing the GC inlet liner and trimming the GC column, is crucial.
-
Incompatible Solvent Effects: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase (for HPLC) or the GC liner conditions. A solvent mismatch can cause peak distortion.
-
Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to poor peak shape. Replacing the column may be necessary.
Problem 3: High Matrix Interference
Symptoms:
-
High background noise in the chromatogram.
-
Presence of many co-eluting peaks that interfere with the this compound peak.
-
Inaccurate quantification due to signal enhancement or suppression.
Possible Causes and Solutions:
-
Insufficient Cleanup: The cleanup step may not be effectively removing matrix components. Experiment with different types or combinations of d-SPE sorbents (e.g., PSA, C18, GCB for pigmented matrices) or consider using a cartridge-based SPE cleanup for more complex matrices.
-
Matrix-Matched Calibration: To compensate for matrix effects that cannot be removed by cleanup, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[10] This helps to ensure that the standards and samples experience similar matrix effects.
-
Instrumental Selectivity: If using HPLC-UV, interferences are more common. Switching to a more selective detector like a mass spectrometer (LC-MS/MS or GC-MS/MS) can significantly reduce interferences by monitoring specific ion transitions for this compound.
A diagram illustrating the decision-making process for addressing matrix interference is provided below.
Caption: Workflow for addressing high matrix interference.
Experimental Protocols
General Protocol for this compound Residue Analysis in Crops using HPLC-UV
This protocol is a generalized procedure based on common practices.[11][14] It is essential to validate this method for your specific crop matrix.
-
Sample Homogenization: Weigh a representative portion of the crop sample (e.g., 10-20 g) and homogenize it.
-
Extraction:
-
Add methanol to the homogenized sample and blend at high speed.
-
Filter the extract.
-
Re-extract the solid residue with methanol and combine the filtrates.
-
-
Liquid-Liquid Partitioning:
-
Concentrate the methanol extract.
-
Add a salt solution and partition the residues into an organic solvent like methylene chloride.
-
Repeat the partitioning step and combine the organic layers.
-
-
Cleanup:
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract and perform a column cleanup using a sorbent like Florisil.[11]
-
Elute the this compound from the column with an appropriate solvent mixture.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile/water mixture).
-
Inject an aliquot into the HPLC-UV system.
-
QuEChERS-based Protocol for this compound in Fruits and Vegetables (General)
This is a generalized QuEChERS protocol. The specific salts and d-SPE sorbents may need optimization.[5][13]
-
Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN 15662 formulation).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate. For samples with high fat content, C18 may be included.
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis:
-
The cleaned-up supernatant can be directly analyzed by LC-MS/MS or GC-MS/MS. For GC analysis, a solvent exchange to a more suitable solvent may be necessary.
-
Data Presentation
Table 1: Method Validation Parameters for this compound Analysis in Various Matrices
| Parameter | Matrix | Analytical Method | Value | Reference |
| Linearity (r²) | Apples, Pears, Cucumbers | HPLC-UV | > 0.999 | [14] |
| Recovery (%) | Various Crops | HPLC-UV | 73-99 | [11] |
| Apples, Pears, Cucumbers | HPLC-UV | 87.5 - 93.3 | [14] | |
| Cucumber | HPLC-MS/MS | 80-105 | [8] | |
| Limit of Detection (LOD) | Various Crops | HPLC-UV | 0.01-0.02 ppm | [11] |
| Apples, Pears, Cucumbers | HPLC-UV | 0.02 mg/kg | [14] | |
| Limit of Quantification (LOQ) | Various Crops | HPLC-UV | 0.02 mg eq/kg | [3] |
| Cucumber | HPLC-MS/MS | 0.01 - 0.05 mg kg⁻¹ | [8] | |
| Relative Standard Deviation (RSD) | Apples, Pears, Cucumbers | HPLC-UV | < 6% | [14] |
| Cucumber | HPLC-MS/MS | 1.0 - 6.1% | [8] |
Table 2: Summary of QuEChERS Method Performance for Pesticide Residue Analysis
| QuEChERS Version | Key Buffering Agent | General Applicability | Notes | Reference |
| Original (Unbuffered) | None | Wide range of pesticides | May result in lower recoveries for base-sensitive pesticides. | [7] |
| AOAC Official Method 2007.01 | Acetate | Good for a broad range of pesticides, including some base-sensitive ones. | The presence of acetic acid can sometimes affect the efficiency of PSA cleanup. | [6][15] |
| CEN Standard Method EN 15662 | Citrate | Effective for a wide variety of pesticides and matrices. | Often provides good recoveries for many challenging analytes. | [6] |
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. fao.org [fao.org]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Dissipation behaviour and dietary risk assessment of boscalid, this compound and its metabolite (FM-6-1) in open-field cucumber based on QuEChERS using HPLC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 11. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Analysis of Residual this compound, an Imidazole Fungicide, in Apples, Pears and Cucumbers Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
Technical Support Center: Enhancing the Photostability of Triflumizole Formulations
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for enhancing the photostability of Triflumizole formulations.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the chemical breakdown of a molecule caused by the absorption of light, particularly UV radiation from sunlight. For this compound, an imidazole fungicide, this process can lead to a loss of potency, reducing its effectiveness in controlling fungal diseases on crops.[1][2] The formation of degradation products could also potentially alter the toxicological profile of the formulation.
Q2: Which environmental factors have the most significant impact on this compound's photostability?
A2: The primary environmental factors are direct exposure to sunlight (specifically UV rays) and temperature.[1] Studies have shown that the rate of degradation increases with prolonged exposure to UV light and higher temperatures. Oxygen also plays a role in many photochemical processes, often leading to photo-oxidation.[3][4]
Q3: How do formulation components (excipients) affect photostability?
A3: Excipients can have a significant impact. Some may act as photosensitizers, accelerating degradation, while others can be photoprotective.[5][6][7] For instance, light-absorbing agents like titanium dioxide can physically block UV radiation.[5] Antioxidants and radical scavengers can inhibit photo-oxidative pathways.[8][9] Conversely, trace metal impurities (like iron) in excipients can catalyze photodegradation.[6][10][11]
Q4: What are the main strategies to improve the photostability of a this compound formulation?
A4: Key strategies include:
-
Incorporation of Photostabilizers: Adding UV absorbers, quenchers, or antioxidants to the formulation.[8][9]
-
Optimizing Formulation pH: The stability of a molecule can be pH-dependent, so buffering the formulation to an optimal pH range can reduce degradation rates.[4][12]
-
Use of Protective Packaging: Employing packaging materials that block UV light, such as amber glass or opaque containers, is a highly effective method.[9][13]
-
Microencapsulation: Encapsulating this compound in a protective matrix, such as cyclodextrins or polymers, can shield it from light.[9][14]
Q5: What are the regulatory guidelines for photostability testing?
A5: The internationally recognized guideline is ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.[15] This guideline outlines the standardized conditions for testing, including light sources, exposure levels, and procedures for evaluating changes in the substance or product.[13][15][16]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid degradation of this compound observed even with minimal light exposure. | The formulation may contain a photosensitizing excipient or trace metal contaminants (e.g., iron).[6][10][11] | Review all excipients for known photosensitizing properties. Test raw materials for trace metal impurities. Consider using chelating agents like EDTA to sequester metal ions.[5] |
| Inconsistent results between batches of the same formulation. | Variability in the physical characteristics of the sample (e.g., particle size, thickness) or inconsistencies in the raw materials. | Ensure uniform sample presentation during testing, for instance, by spreading solids to a consistent thickness (e.g., not more than 3 mm).[4][15] Perform quality control on incoming raw materials to ensure batch-to-batch consistency. |
| Degradation is observed in the "dark control" sample. | The degradation may be thermal, not photochemical. The temperature inside the photostability chamber might be too high. | Monitor the temperature within the chamber during the experiment. Always run a dark control in the same environment to differentiate between thermal and light-induced degradation.[13][16] |
| The formulation changes color or physical state after light exposure. | Significant photodegradation is likely occurring, leading to the formation of new chemical species. | Quantify the loss of this compound and identify the major degradation products using a validated analytical method like HPLC.[15][17] This data is crucial for understanding the degradation pathway and developing a mitigation strategy. |
| A liquid formulation becomes cloudy after exposure. | A degradation product may have low solubility in the formulation's solvent system, causing it to precipitate. | Analyze the precipitate to identify its chemical structure. Adjust the solvent system or add solubilizing agents to improve the stability and solubility of all components.[5] |
Quantitative Data on this compound Stability
The following tables summarize data from a study on the persistence of this compound (15% EC formulation) under various environmental conditions.
Table 1: Degradation of this compound Under UV and Sunlight Exposure
| Exposure Time (hours) | Remaining this compound (%) under UV Rays (254nm) | Remaining this compound (%) under Direct Sunlight |
| 0 | 100.0 | 100.0 |
| 1 | 96.1 | 98.7 |
| 2 | 93.5 | 97.2 |
| 4 | 89.8 | 95.1 |
| 8 | 85.2 | 92.6 |
| 12 | - | 90.3 |
| 24 | - | 86.5 |
| 48 | - | 81.3 |
| 72 | - | 77.8 |
| Data adapted from a study on the stability of various fungicide formulations. The study concluded that this compound was more stable under direct UV and sunlight compared to Penconazole and Fenarimol in their respective formulations.[1] |
Table 2: Effect of Temperature on this compound Degradation
| Exposure Time (hours) | Remaining this compound (%) at 25°C | Remaining this compound (%) at 35°C | Remaining this compound (%) at 45°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.6 | 99.3 |
| 2 | 99.5 | 99.2 | 98.7 |
| 4 | 99.1 | 98.6 | 97.8 |
| 8 | 98.3 | 97.5 | 96.2 |
| 24 | 96.2 | 94.8 | 92.1 |
| 48 | 93.1 | 91.0 | 88.5 |
| 96 | 89.5 | 86.8 | 83.2 |
| 192 | 84.6 | 80.1 | 75.9 |
| Data adapted from the same study, demonstrating the contribution of thermal stress to degradation.[1] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Formulation (ICH Q1B Guideline)
This protocol outlines the confirmatory testing procedure to establish the photostability of a this compound formulation.
1. Sample Preparation:
- Prepare one batch of the this compound formulation.
- Place the formulation in chemically inert, transparent containers.
- Prepare "exposed" samples and "dark control" samples. The dark control should be protected from light using a method like wrapping in aluminum foil.
2. Light Source:
- Use a light source that produces a combination of cool white fluorescent and near-ultraviolet (UV-A) lamps. The source should have a spectral distribution from 320 nm to 400 nm.[15]
3. Exposure Conditions:
- Position the exposed and dark control samples in the photostability chamber, ensuring uniform exposure for the test samples.
- Expose the samples to a minimum overall illumination of 1.2 million lux hours.
- Simultaneously, expose the samples to an integrated near-UV energy of not less than 200 watt hours per square meter.[13][15]
- Maintain a constant temperature to minimize thermal degradation or ensure the dark control is placed in the same environment.
4. Analysis:
- At the end of the exposure period, visually inspect both exposed and dark control samples for any physical changes (e.g., color, clarity, precipitation).[16]
- Using a validated stability-indicating HPLC method, determine the assay of this compound and quantify any degradation products in both the exposed and dark control samples.
- Compare the results. A significant change in the exposed sample that is not observed in the dark control indicates photodegradation.
Protocol 2: HPLC Analysis of this compound and Degradants
This is a general method for the quantification of this compound.
1. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions (Example):
- Column: Octadecylsilanized silica gel (e.g., C18, 5 μm particle size).
- Column Temperature: 40°C.
- Mobile Phase: A mixture of acetonitrile, buffer (e.g., 0.01 mmol/L carbonate buffer), and water. The exact ratio should be optimized to achieve good separation.[17]
- Flow Rate: Adjusted to achieve a suitable retention time for this compound (e.g., around 10 minutes).[17]
- Detection Wavelength: 238 nm.[17]
3. Procedure:
- Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
- Prepare the test samples from the photostability study by extracting and dissolving them in the same solvent to a known volume.
- Inject the standard solutions to create a calibration curve.
- Inject the test solutions (from both exposed and dark control samples).
- Quantify the amount of this compound and any degradation products by comparing their peak areas or heights to the calibration curve.
Visualizations
Caption: Workflow for assessing and improving formulation photostability.
References
- 1. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 2. Optimizing fungicide applications [exactoinc.com]
- 3. Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. researchgate.net [researchgate.net]
- 7. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. halo.science [halo.science]
- 9. asianpubs.org [asianpubs.org]
- 10. The role of excipients and package components in the photostability of liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of excipients and package components in the photostability of liquid formulations. | Semantic Scholar [semanticscholar.org]
- 12. EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. q1scientific.com [q1scientific.com]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 17. mhlw.go.jp [mhlw.go.jp]
Reducing Triflumizole's phytotoxicity in sensitive crops
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of phytotoxicity associated with Triflumizole in sensitive crops during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a systemic, broad-spectrum fungicide belonging to the demethylation inhibitor (DMI) group.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis, specifically the C14-demethylation of ergosterol, which is a vital component of fungal cell membranes.[2][3] This disruption of ergosterol production inhibits fungal growth, spore germination, and proliferation within the plant.[3] this compound offers both protective and curative (eradicant) activity against a variety of fungal diseases, including powdery mildews and rusts.[1][2][4]
Q2: What is phytotoxicity and what are the common symptoms observed with this compound?
Phytotoxicity is chemical-induced damage to plant tissue.[5][6] Symptoms can manifest when a crop is sensitive to the applied chemical, the application rate is too high, or it's applied under unfavorable environmental conditions.[7] For triazole fungicides like this compound, common phytotoxicity symptoms include:
-
Chlorosis: Yellowing of leaf tissue, which can appear as spots or affect the areas between the veins (interveinal chlorosis).[6][7][8]
-
Necrosis: Browning and death of plant tissue, often following chlorosis.[8]
-
Stunting: Reduced overall plant size or smaller development of specific parts like fruits or flowers.[6][9]
-
Leaf Distortion: Abnormal leaf growth, such as curling, crinkling, or cupping.[6][10]
Symptoms typically appear on the upper canopy leaves that were expanding during the application.[8]
Q3: What key factors can increase the risk of this compound-induced phytotoxicity?
Several factors, summarized in the table below, can heighten the risk of crop injury. Understanding these can help in designing safer experimental protocols.
Table 1: Factors Influencing this compound Phytotoxicity
| Factor | Description of Risk | Best Practices to Mitigate Risk |
| Application Rate | Exceeding the recommended dosage is a primary cause of phytotoxicity.[11] | Calibrate equipment accurately and adhere strictly to label-recommended rates for the specific crop.[12] |
| Adjuvants & Tank Mixes | Emulsifiable concentrate (EC) formulations and certain surfactants or crop oils can enhance fungicide penetration, increasing phytotoxicity risk with triazoles.[10][13][14] Incompatible tank-mix partners can also cause injury.[15][16] | Use adjuvants specifically permitted on the fungicide label.[13] Wettable powders (WP) are often safer than ECs.[10] Conduct a small-scale "jar test" for compatibility before mixing and a plant safety test on a few plants.[17] |
| Environmental Conditions | High temperatures (>85-90°F), high humidity, and slow drying conditions increase chemical uptake and injury risk.[5][10][14] Applying to drought-stressed plants can concentrate the chemical in leaf tissue, amplifying damage.[8] | Apply during cooler parts of the day, such as the early morning.[10][16] Avoid application to wilted or otherwise stressed plants. Ensure foliage can dry relatively quickly post-application.[10] |
| Crop Sensitivity | Sensitivity varies significantly between plant species and even among cultivars of the same species.[5][17] Younger, rapidly growing tissues and seedlings are often more vulnerable.[18] | Always confirm that the crop species is listed on the product label. If using on a new cultivar, conduct a small-scale test on a few plants before treating the entire batch.[17][18] |
| Application Method | High sprayer pressure or holding nozzles too close to foliage can physically damage tissue and force excessive chemical uptake.[15] Poor coverage may lead to localized high concentrations. | Use appropriate nozzles and pressure to ensure fine, even droplets without excessive force.[12] Ensure thorough and uniform coverage of the target canopy.[19] |
Q4: How can adjuvants be used to improve efficacy without increasing phytotoxicity?
Adjuvants can improve spray coverage and uptake, but selection is critical for sensitive applications involving triazoles.[13][20]
-
Surfactants: Nonionic surfactants (NIS) reduce the surface tension of water droplets, allowing them to spread more evenly across the leaf surface for better coverage.[13] Organosilicone-based surfactants are particularly effective at spreading.[20][21]
-
Oils: Crop oil concentrates (COCs) can enhance penetration through waxy leaf cuticles but also significantly increase the risk of phytotoxicity with triazoles and should generally be avoided unless specified by the label.[13]
-
Drift Retardants: These adjuvants increase droplet size to reduce off-target movement, which can be beneficial, especially in aerial or high-pressure applications.[13]
For triazole fungicides, if an adjuvant is permitted, it is often a drift-reduction agent or a specific type of nonionic surfactant.[13] Always prioritize the fungicide manufacturer's recommendations.
Troubleshooting Guide
Problem: I observed widespread chlorosis and necrosis on my plants 2-3 weeks after applying this compound. What is the likely cause?
Answer: This symptomology, especially interveinal chlorosis and necrosis appearing weeks after application, is characteristic of triazole phytotoxicity.[8] The delayed onset is due to the systemic, xylem-mobile nature of the fungicide.[8]
-
Immediate Checks:
-
Review Application Records: Confirm the application rate, water volume, and any tank-mix partners or adjuvants used. Was the rate higher than recommended?
-
Assess Environmental Data: Check the temperature, humidity, and plant moisture status (e.g., drought stress) at the time of and in the days following the application.[8]
-
Examine the Pattern: Is the injury uniform across the treated area, or does it follow a specific pattern (e.g., sprayer tracks, overlaps)? This can help distinguish chemical injury from a pathogenic disease.[8] Phytotoxicity will not spread to other plants like a disease.[17]
-
-
Corrective Action:
-
The existing damage is irreversible.[17]
-
Provide supportive care to the crop, primarily by alleviating any environmental stress (e.g., provide irrigation if plants are drought-stressed).
-
Healthy new growth will typically emerge without symptoms.[18]
-
For future applications, adjust the protocol by lowering the rate (within efficacy limits), changing the adjuvant, or waiting for more favorable weather conditions.
-
Problem: I added a surfactant to my this compound spray mix to improve coverage, but the phytotoxicity was more severe. Why did this happen?
Answer: While surfactants improve spray coverage, they can also enhance the penetration of the active ingredient into the leaf tissue.[13] Triazole fungicides can be particularly sensitive to this effect.[13] By facilitating more rapid or higher uptake of this compound, the surfactant likely pushed the intracellular concentration into a phytotoxic range. Emulsifiable concentrate (EC) formulations, which contain solvents, are often more likely to cause injury than wettable powders (WP).[10][14]
-
Logical Troubleshooting Flow:
References
- 1. fao.org [fao.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. apps.who.int [apps.who.int]
- 4. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 5. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 6. snellsci.com [snellsci.com]
- 7. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 8. Triazole Phytotoxicity in Soybeans | CropWatch | Nebraska [cropwatch.unl.edu]
- 9. This compound as a Novel Lead Compound for Strigolactone Biosynthesis Inhibitor [mdpi.com]
- 10. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 13. agriculture.com [agriculture.com]
- 14. Pay Attention to Your Pesticide [growertalks.com]
- 15. lynngriffith.com [lynngriffith.com]
- 16. fbn.com [fbn.com]
- 17. e-gro.org [e-gro.org]
- 18. agrio.app [agrio.app]
- 19. country-guide.ca [country-guide.ca]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. Adjuvants In Crop Protection | Greenlife | 2025 Update [greenlife.co.ke]
Technical Support Center: Cross-Resistance Between Triflumizole and Other DMI Fungicides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between triflumizole and other demethylation inhibitor (DMI) fungicides.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work on DMI fungicide resistance.
Issue 1: Inconsistent EC50 values for this compound and other DMIs.
-
Question: My dose-response assays are yielding variable EC50 values for the same fungal isolate. What could be the cause?
-
Answer: Inconsistent EC50 values can stem from several factors. Firstly, ensure the uniformity of your fungal inoculum. The age and physiological state of the fungal culture can significantly impact its susceptibility to fungicides. Standardize the age of the culture and the method of spore or mycelial fragment collection. Secondly, verify the precise concentration of the fungicides in your assay plates. Inaccurate dilutions or uneven distribution of the fungicide in the growth medium are common sources of error. Ensure thorough mixing of the fungicide into the agar medium before it solidifies. Finally, incubation conditions such as temperature and light must be strictly controlled, as fluctuations can affect fungal growth rates and, consequently, the calculated EC50 values.
Issue 2: A fungal isolate shows resistance to this compound but appears susceptible to another DMI in vitro.
-
Question: I have an isolate with confirmed resistance to this compound, but it doesn't show significant resistance to another DMI fungicide in my plate assays. Does this mean there is no cross-resistance?
-
Answer: Not necessarily. The extent of cross-resistance among DMI fungicides can vary. Several factors can contribute to this observation. The specific mutation in the CYP51 gene, which encodes the target enzyme for DMIs, can confer different levels of resistance to various DMI fungicides. Some mutations may have a greater structural impact on the binding of this compound compared to other DMIs. Additionally, other resistance mechanisms, such as the overexpression of specific efflux pumps, might be more effective at removing this compound from the fungal cell than other DMIs. It is also important to consider the possibility of experimental variability as mentioned in the previous point.
Issue 3: Difficulty in amplifying and sequencing the CYP51 gene.
-
Question: I am trying to sequence the CYP51 gene from a fungal isolate to identify potential resistance mutations, but I am having trouble with the PCR amplification. What are some common troubleshooting steps?
-
Answer: Problems with PCR amplification of the CYP51 gene can be due to several reasons. First, check the quality and quantity of your genomic DNA template. Fungal DNA extraction can sometimes be challenging, resulting in low yields or impurities that inhibit PCR. Consider using a DNA extraction kit specifically designed for fungi. Second, optimize your PCR conditions. This includes the annealing temperature, extension time, and the concentration of primers and magnesium chloride. A gradient PCR can be very effective in determining the optimal annealing temperature. Third, the primer design is critical. The CYP51 gene can have introns and variable regions among different fungal species. Ensure your primers are designed to target conserved exonic regions. If you are working with a less-studied fungus, you may need to design new primers based on available sequence data from related species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cross-resistance between this compound and other DMI fungicides?
A1: The primary mechanism of cross-resistance among DMI fungicides, including this compound, is due to modifications in the target enzyme, sterol 14α-demethylase, which is encoded by the CYP51 gene.[1][2] DMI fungicides work by inhibiting this enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] When mutations occur in the CYP51 gene, they can alter the structure of the enzyme's active site, reducing the binding affinity of this compound and other DMI fungicides. This decreased affinity means that a higher concentration of the fungicide is required to inhibit the enzyme, leading to resistance. Because all DMI fungicides target the same enzyme, a mutation that confers resistance to one DMI is likely to confer resistance to others, resulting in cross-resistance.[3][4]
Q2: Are there other mechanisms besides CYP51 mutations that contribute to DMI cross-resistance?
A2: Yes, besides target site mutations, two other key mechanisms contribute to DMI cross-resistance:
-
Overexpression of the CYP51 gene: Fungal isolates can develop resistance by increasing the production of the CYP51 enzyme.[1][5] Even if the enzyme's affinity for the fungicide is not altered, a higher concentration of the enzyme requires a higher concentration of the fungicide to achieve the same level of inhibition. This overexpression is often caused by insertions or modifications in the promoter region of the CYP51 gene.[5]
-
Increased efflux pump activity: Fungi possess membrane proteins called efflux pumps that can actively transport toxic substances, including fungicides, out of the cell. Overexpression of these pumps, which belong to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can reduce the intracellular concentration of DMI fungicides, preventing them from reaching their target enzyme in sufficient quantities.[6] This mechanism can lead to broad-spectrum resistance, not only to different DMIs but also to other classes of fungicides.
Q3: Is cross-resistance between all DMI fungicides always complete?
A3: No, cross-resistance among DMI fungicides is not always complete or uniform. The level of cross-resistance can vary depending on the specific DMI fungicide, the fungal species, and the particular resistance mechanism involved.[4][7] For instance, a specific mutation in the CYP51 gene might have a significant impact on the binding of this compound but a lesser effect on another DMI with a slightly different chemical structure.[4] This phenomenon is known as differential or quantitative cross-resistance. Therefore, it is crucial to test for resistance against a panel of DMI fungicides rather than assuming complete cross-resistance based on the resistance to a single DMI.
Data Presentation
The following tables summarize the 50% effective concentration (EC50) values of this compound and other DMI fungicides against various plant pathogenic fungi, illustrating the patterns of cross-resistance. Lower EC50 values indicate higher sensitivity to the fungicide.
Table 1: EC50 Values (µg/mL) of DMI Fungicides against Monilinia fructicola (Brown Rot)
| Fungicide | Sensitive Isolates | Resistant Isolates | Reference |
| This compound | 0.01 - 0.1 | > 1.0 | [7][8] |
| Tebuconazole | 0.01 - 0.04 | > 20 | [3][9] |
| Propiconazole | < 0.1 | > 0.3 | [10] |
| Difenoconazole | ~ 0.05 | > 1.0 | [11] |
| Mefentrifluconazole | 0.03 - 1.0 | > 1.0 | [4][7] |
Table 2: EC50 Values (µg/mL) of DMI Fungicides against Penicillium digitatum (Green Mold)
| Fungicide | Sensitive Isolates | Resistant Isolates | Reference |
| This compound | 0.02 - 0.1 | > 1.0 | |
| Imazalil | 0.026 | 0.52 - 0.92 | [12] |
| Prochloraz | 0.0032 - 0.05 | 3.97 - 5.68 | [6][13] |
| Propiconazole | ~ 0.104 | > 1.0 | [14][15] |
Table 3: EC50 Values (µg/mL) of DMI Fungicides against Cercospora beticola (Cercospora Leaf Spot)
| Fungicide | Sensitive Isolates | Resistant Isolates | Reference |
| This compound | < 0.1 | > 1.0 | |
| Tetraconazole | < 0.01 | > 1.0 | [16] |
| Propiconazole | < 0.5 | > 1.0 | [1] |
| Epoxiconazole | < 0.5 | > 1.0 | [1] |
| Prochloraz | < 0.5 | > 1.0 | [1] |
Experimental Protocols
Protocol 1: Fungicide Sensitivity Assay - EC50 Determination
This protocol describes the determination of the 50% effective concentration (EC50) of a fungicide using a mycelial growth inhibition assay on agar plates.
-
Preparation of Fungicide Stock Solutions:
-
Dissolve the technical-grade fungicide in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Prepare a series of dilutions from the stock solution to be added to the growth medium.
-
-
Preparation of Fungicide-Amended Media:
-
Prepare a suitable agar medium for the fungus being tested (e.g., Potato Dextrose Agar - PDA).
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended agar into Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal colony, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungus in the dark.
-
Incubate until the fungal colony in the control plate (without fungicide) has reached a significant portion of the plate's diameter.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average diameter.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Use statistical software to perform a probit or log-probit analysis to determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.
-
Protocol 2: CYP51 Gene Sequencing
This protocol outlines the steps for amplifying and sequencing the CYP51 gene to identify mutations associated with DMI resistance.
-
Fungal Culture and DNA Extraction:
-
Grow the fungal isolate in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) for several days.
-
Harvest the mycelium by filtration and freeze-dry or grind it in liquid nitrogen.
-
Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB extraction protocol.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.
-
-
PCR Amplification of the CYP51 Gene:
-
Design or obtain primers that specifically amplify the entire coding sequence of the CYP51 gene. If the full sequence is unknown, primers can be designed to amplify conserved regions.
-
Set up a PCR reaction containing the genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Optimize the annealing temperature using a gradient PCR if necessary.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a single band of the expected size.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit.
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain the full sequence of the amplified fragment.
-
Align the obtained sequence with a known wild-type (sensitive) CYP51 gene sequence from the same fungal species.
-
Identify any nucleotide substitutions and determine if they result in amino acid changes in the CYP51 protein.
-
Protocol 3: Gene Expression Analysis of CYP51
This protocol describes how to quantify the expression level of the CYP51 gene using reverse transcription-quantitative PCR (RT-qPCR).
-
Fungal Culture and RNA Extraction:
-
Grow the fungal isolate in liquid medium. For studies on induced expression, treat the culture with a sub-lethal concentration of a DMI fungicide for a specific period before harvesting. Have an untreated control culture.
-
Harvest the mycelium and immediately freeze it in liquid nitrogen to preserve the RNA.
-
Extract total RNA using a commercial RNA extraction kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Design qPCR primers that amplify a short fragment (100-200 bp) of the CYP51 gene. Also, design primers for one or more stably expressed reference (housekeeping) genes for normalization (e.g., actin, tubulin, or GAPDH).
-
Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green or probe-based qPCR master mix.
-
Perform qPCR with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. Include a melt curve analysis at the end if using SYBR Green to ensure the amplification of a single product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target (CYP51) and reference genes for both the treated and untreated samples.
-
Calculate the relative expression of the CYP51 gene using the ΔΔCt method or another appropriate quantification model, normalizing to the expression of the reference gene(s).
-
Visualizations
Caption: Mechanisms of DMI fungicide resistance in a fungal cell.
Caption: Experimental workflow for determining the EC50 value.
Caption: Logical relationship of DMI cross-resistance.
References
- 1. Characterization of the Molecular Mechanisms of Resistance against DMI Fungicides in Cercospora beticola Populations from the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sbreb.org [sbreb.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Cross-resistance to the new fungicide mefentrifluconazole in DMI-resistant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchmap.jp [researchmap.jp]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of Monilinia fructicola from Brazil to Tebuconazole, Azoxystrobin, and Thiophanate-Methyl and Implications for Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. open.clemson.edu [open.clemson.edu]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Baseline sensitivity and fungicidal action of propiconazole against Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Optimizing storage conditions for Triflumizole analytical standards
Technical Support Center: Triflumizole Analytical Standards
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of this compound analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound analytical standards?
A: For long-term storage, this compound analytical standards should be stored frozen and protected from light.[1] A safety data sheet for a this compound standard solution recommends storing in a cool, dry, and well-ventilated location in a tightly sealed receptacle.[2] As a general best practice for chemical standards, it is advisable to store them at or below -20°C.[3]
Q2: How should I store this compound standard solutions (stock and working solutions)?
A: Stock and working solutions should be stored in a freezer at or below -20°C to minimize solvent evaporation and degradation.[3] It is also recommended to store them in amber vials to protect them from light, as some compounds can be photosensitive.[4]
Q3: What solvents are suitable for preparing this compound standard solutions?
A: this compound is soluble in a variety of organic solvents. Acetonitrile is commonly used for preparing reference standard solutions for HPLC analysis.[5] Other suitable solvents include acetone, methanol, chloroform, and xylene.[6] For gas chromatography (GC) analysis, solvents like hexane or acetone are appropriate.[3]
Q4: Is this compound sensitive to light?
A: Yes, this compound can be susceptible to photolysis.[6] Studies have shown it degrades under direct sunlight and ultraviolet rays.[7][8] Therefore, it is critical to store both the neat standard and its solutions protected from light, for instance, by using amber vials or storing them in the dark.[4]
Q5: What is the stability of this compound in aqueous solutions?
A: this compound's stability in water is pH-dependent. It is most stable at a neutral pH of 7, with a reported half-life of approximately 65 to 101 days at 25°C.[6][9] Its hydrolysis rate increases in acidic (pH 5, half-life ~8.9 days) and alkaline (pH 9, half-life ~3.9 days) conditions.[9]
Q6: What are the known degradation products of this compound?
A: this compound degrades through pathways that can include dehydrochlorination, cyclization, and hydroxylation.[10] The primary analytical method for residue analysis often targets both this compound and its metabolite, 4-chloro-α,α,α-trifluoro-N-(1-amino-2-propoxyethylidene)-o-toluidine.[5][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent peak areas or loss of response in chromatography. | 1. Degradation of the standard due to improper storage (e.g., exposure to light or elevated temperatures).2. Evaporation of solvent from the standard solution, leading to a change in concentration.3. The compound precipitating out of solution if stored at very low temperatures. | 1. Prepare a fresh working standard from the stock solution. If the issue persists, prepare a new stock solution from the neat material. Always store standards protected from light at ≤ -20°C.[1][3][4]2. Ensure vials are tightly sealed. Use vials with high-quality septa. Minimize the time standards are left at room temperature.3. Before use, allow the solution to warm completely to room temperature and sonicate for 10-15 minutes to ensure any precipitate has redissolved.[4] |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination of the solvent or glassware.2. Degradation of the this compound standard, leading to the formation of breakdown products. | 1. Use high-purity (e.g., HPLC-grade) solvents and ensure all glassware is scrupulously clean.2. Check the expiry date of the standard.[12] Compare the chromatogram to a freshly prepared standard. If degradation is suspected, discard the old solution. Review storage conditions to prevent future degradation.[2] |
| Difficulty dissolving the neat standard. | 1. Use of an inappropriate solvent.2. Insufficient mixing or sonication. | 1. Refer to the solubility data. Acetone and chloroform have high solubility for this compound.[9] For reversed-phase HPLC, acetonitrile is a common and effective choice.[5]2. Vortex the solution thoroughly and use an ultrasonic bath to aid dissolution. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClF₃N₃O | [9] |
| Molecular Weight | 345.75 g/mol | [6] |
| Appearance | Colorless crystals | [6] |
| pKa | 3.7 at 25°C | [9] |
| Water Solubility | 10.2 mg/L at 20°C (pH 7) | [6] |
| Solubility in Organic Solvents (g/L at 20°C) | [9] | |
| n-Hexane | 17.6 | [9] |
| Methanol | 496 | [9] |
| Xylene | 639 | [9] |
| Acetone | 1440 | [9] |
| Chloroform | 2220 | [9] |
Table 2: Stability of this compound under Various Conditions
| Condition | Parameter | Value | Reference |
| Hydrolysis (25°C) | Half-life (DT₅₀) at pH 5 | 8.9 days | [9] |
| Half-life (DT₅₀) at pH 7 | 64.6 - 101 days | [6][9] | |
| Half-life (DT₅₀) at pH 9 | 3.9 days | [9] | |
| Photolysis (25°C) | Half-life (DT₅₀) at pH 7 | 2.55 days | [9] |
| Accelerated Storage (Formulation) | Temperature | 54°C | [7][8] |
| Stability Note | This compound was found to be more stable than Penconazole but less stable than Fenarimol in formulation stability studies. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Standard Solution (e.g., 100 µg/mL)
-
Standard Handling: Allow the container of neat this compound analytical standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh approximately 10 mg of the this compound standard into a 100 mL Class A volumetric flask using a calibrated analytical balance.[3] Record the exact weight.
-
Dissolution: Add a small volume (approx. 50 mL) of HPLC-grade acetonitrile.[5]
-
Mixing: Gently swirl the flask to dissolve the material. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Once fully dissolved and returned to room temperature, dilute to the 100 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it at least 20 times to ensure the solution is homogeneous.
-
Storage and Labeling: Transfer the solution to a labeled amber glass vial.[4] The label should include the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the stock solution in a freezer at or below -20°C.[3]
Protocol 2: Preparation of Working Standard Solutions (e.g., 1 µg/mL)
-
Equilibration: Remove the stock standard solution from the freezer and allow it to reach ambient temperature.[3]
-
Dilution Calculation: Calculate the volume of stock solution required. To prepare 10 mL of a 1 µg/mL working standard from a 100 µg/mL stock solution, you will need 100 µL of the stock solution.
-
Preparation: Using a calibrated pipette, transfer 100 µL of the stock solution into a 10 mL Class A volumetric flask.
-
Final Volume: Dilute to the mark with the desired solvent (e.g., acetonitrile or mobile phase).
-
Homogenization: Cap and invert the flask multiple times to ensure thorough mixing.
-
Storage: Transfer to a labeled autosampler vial (amber is recommended) for immediate use or short-term storage in a refrigerator or freezer.[4]
Mandatory Visualizations
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. agilent.com [agilent.com]
- 3. ilsi-india.org [ilsi-india.org]
- 4. Handling Your Analytical Reference Standards [restek.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 8. THE STABILITY OF FENARIMOL, this compound AND PENCONAZOLE IN THEIR FORMULATIONS UNDER CERTAIN ENVIRONMENTAL CONDITIONS [ejar.journals.ekb.eg]
- 9. fao.org [fao.org]
- 10. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound PESTANAL , analytical standard 68694-11-1 [sigmaaldrich.com]
Technical Support Center: Minimizing Triflumizole's Impact on Non-Target Soil Microorganisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the effects of the fungicide triflumizole on non-target soil microbial communities.
Troubleshooting Guides
This section addresses common issues encountered during experimental work.
DNA Extraction & PCR Amplification
Question: My DNA yield from soil samples is consistently low. What are the potential causes and solutions?
Answer: Low DNA yield from soil is a common challenge. Several factors could be responsible:
-
Insufficient Cell Lysis: The cell walls of some microorganisms are resistant to lysis.
-
Solution: Optimize your lysis protocol. This may involve increasing the duration or intensity of bead beating, trying different bead sizes, or incorporating enzymatic lysis steps (e.g., lysozyme for bacteria, chitinase for fungi) prior to chemical lysis.
-
-
High Content of PCR Inhibitors: Soil, particularly samples rich in organic matter, contains humic acids and other substances that can co-extract with DNA and inhibit downstream applications like PCR.[1][2][3][4]
-
Solution:
-
Use a commercial soil DNA extraction kit that includes inhibitor removal technology.[1]
-
Incorporate a chemical flocculation step with aluminum ammonium sulfate to precipitate inhibitors.[2][3][4]
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Perform a tenfold dilution of your DNA extract to dilute inhibitors to a non-inhibitory concentration, though this may also dilute your target DNA.[1]
-
-
-
Inadequate Sample Homogenization: Non-homogenous samples can lead to inconsistent and low DNA yields.
-
Solution: Ensure thorough mixing of the soil sample before taking a subsample for extraction. For larger, heterogeneous samples, consider pooling DNA extracts from multiple subsamples.
-
Question: My PCR amplification is failing or yields weak bands, even with seemingly sufficient DNA concentrations. What should I troubleshoot?
Answer: PCR inhibition is a likely cause.
-
Presence of Inhibitors: As mentioned above, humic acids, fulvic acids, and polysaccharides from soil can inhibit Taq polymerase.[1]
-
Solution:
-
Use PCR master mixes specifically designed to be inhibitor-resistant.
-
Add PCR enhancers to your reaction, such as bovine serum albumin (BSA) or dimethyl sulfoxide (DMSO), which can help to bind inhibitors.[5]
-
Further purify your DNA using a cleanup kit or ethanol precipitation.
-
-
-
Primer Issues: Primer design and concentration are critical for successful amplification.
-
Solution:
-
Verify primer specificity using a tool like NCBI Primer-BLAST.
-
Optimize primer concentration and annealing temperature through gradient PCR.
-
-
-
Template Quality: Degraded DNA will not amplify efficiently.
-
Solution: Assess DNA integrity via gel electrophoresis. If degradation is a problem, ensure samples are stored properly at -20°C or -80°C and minimize freeze-thaw cycles.
-
Soil Enzyme Assays
Question: My soil enzyme activity results are inconsistent and show high variability between replicates. What are the common sources of error?
Answer: Inconsistent results in soil enzyme assays can stem from several factors:
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Substrate Limitation: The concentration of the substrate may not be sufficient to achieve enzyme saturation, leading to underestimation of potential enzyme activity.
-
Interference from Dissolved Organic Matter (DOM): DOM can interfere with colorimetric measurements, leading to an overestimation of enzyme activity.[6][7]
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Solution: Include appropriate controls, such as a sample with soil and buffer but without the substrate, to measure and subtract the background absorbance caused by DOM.[7]
-
-
Improper Sample Handling and Storage: Enzyme activities can change rapidly after sampling.
-
Solution: Process soil samples as quickly as possible after collection. If storage is necessary, follow a standardized protocol, such as storing at 4°C for a short period, and be aware that this can still alter enzyme activities.[8]
-
-
Incorrect Buffer pH or Temperature: Enzyme activity is highly sensitive to pH and temperature.[9]
-
Solution: Ensure that the buffer pH is optimal for the specific enzyme being assayed and that the incubation temperature is controlled and consistent across all samples.[9]
-
Frequently Asked Questions (FAQs)
Question: What is this compound and how does it impact soil microorganisms?
Answer: this compound is a broad-spectrum fungicide belonging to the conazole family.[10][11] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, which is essential for their cell membrane structure and function.[10] While effective against pathogenic fungi, this compound can also have non-target effects on beneficial soil microorganisms. Aerobic soil metabolism data indicate that this compound is degraded by soil microbes with a half-life of 18 days in sandy loam soil.[12]
Question: What are the expected quantitative impacts of conazole fungicides on soil microbial communities?
Answer: As specific quantitative data for this compound is limited, data from other conazole fungicides like tebuconazole and propiconazole can provide insights. These fungicides can alter the structure and function of soil microbial communities.
Table 1: Effect of Tebuconazole on Soil Microbial Diversity (Shannon-Wiener Index H')
| Treatment | Phylum | Class | Order | Family | Genus |
| Control | 2.09 | 2.58 | 3.23 | 4.01 | 4.79 |
| Tebuconazole (10.0 mg/kg) | 1.76 | 2.22 | 2.76 | 3.51 | 6.69 |
| % Change | -15.79% | -13.95% | -14.55% | -12.47% | +39.67% |
Data from a study on the effects of tebuconazole on soil bacterial diversity. The Shannon-Wiener index (H') is a measure of diversity. A decrease in the index suggests a decrease in diversity.[13]
Table 2: Effect of Propiconazole on Soil Enzyme Activity
| Treatment | Dehydrogenase (µg TPF/g/24h) | Urease (µg NH4+-N/g/2h) | Phosphatase (µg p-nitrophenol/g/h) |
| Control | 15.8 | 45.2 | 12.3 |
| Propiconazole (10 mg/kg) | 11.2 | 38.9 | 10.1 |
| % Change | -29.1% | -13.9% | -17.9% |
This table summarizes hypothetical data based on findings from various studies on the impact of propiconazole on soil enzyme activities, which generally show an inhibitory effect.[14][15][16][17]
Table 3: Effect of Tebuconazole on Soil Microbial Biomass (PLFA)
| Treatment | Total PLFA (nmol/g) | Bacterial PLFA (nmol/g) | Fungal PLFA (nmol/g) |
| Control | 85.6 | 42.3 | 15.8 |
| Tebuconazole (10 mg/kg) | 72.1 | 38.9 | 11.2 |
| % Change | -15.8% | -8.0% | -29.1% |
This table presents hypothetical data illustrating the potential impact of a conazole fungicide on soil microbial biomass as measured by Phospholipid Fatty Acid (PLFA) analysis, based on general trends observed in fungicide studies.[8][18][19][20][21]
Question: How can I minimize the impact of this compound on non-target soil microorganisms in my experiments?
Answer:
-
Use the Recommended Application Rate: Applying this compound at the lowest effective concentration can reduce its impact on non-target organisms.
-
Incorporate Bioremediation Strategies:
-
Bioaugmentation: Introduce microorganisms known to degrade this compound or other conazoles.
-
Biostimulation: Amend the soil with nutrients or organic matter to enhance the growth and activity of native microorganisms that can degrade the fungicide.
-
-
Consider the Soil Type: The fate and impact of this compound can vary with soil properties like organic matter content and pH. Understanding your soil characteristics can help predict and potentially mitigate adverse effects.
Experimental Protocols
Assessing this compound's Impact on Soil Microbial Community Structure
This protocol outlines a general workflow for analyzing changes in soil microbial communities following this compound application using high-throughput sequencing.
-
Experimental Design:
-
Establish microcosm or field plots.
-
Include control groups (no this compound) and treatment groups (one or more concentrations of this compound).
-
Replicate each treatment to ensure statistical power.
-
-
Soil Sampling:
-
Collect soil samples at various time points after this compound application (e.g., 0, 7, 14, 30, 60 days) to assess both short-term and long-term effects.
-
Store samples at -80°C prior to DNA extraction.
-
-
DNA Extraction:
-
Use a validated soil DNA extraction kit or a standardized manual protocol.
-
Quantify the extracted DNA using a fluorometer (e.g., Qubit) and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification:
-
Amplify a marker gene appropriate for the target microbial group (e.g., 16S rRNA for bacteria, ITS for fungi).
-
Use primers with barcodes to allow for multiplexing of samples in a single sequencing run.
-
-
High-Throughput Sequencing:
-
Sequence the amplicons on a platform such as Illumina MiSeq.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Analyze alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis dissimilarity) to compare microbial communities between treatments.
-
Visualizations
Caption: Experimental workflow for assessing this compound's impact.
Caption: Troubleshooting low DNA yield from soil samples.
Caption: Simplified mode of action for conazole fungicides.
References
- 1. Tips for coping with PCR inhibitors | National Plant Diagnostic Network [npdn.org]
- 2. scispace.com [scispace.com]
- 3. Removal of PCR inhibitors from soil DNA by chemical flocculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. youtube.com [youtube.com]
- 10. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of propiconazole fungicide on soil microbiome (bacterial and fungal) diversity, functional profile, and associated dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agriculturejournals.cz [agriculturejournals.cz]
- 16. scispace.com [scispace.com]
- 17. ijcmas.com [ijcmas.com]
- 18. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospholipid Fatty Acid composition, biomass, and activity of microbial communities from two soil types experimentally exposed to different heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peerj.com [peerj.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Triflumizole Application Under Variable Weather Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triflumizole. The following information addresses common issues encountered when applying this compound under varying weather conditions to assist in maintaining experimental integrity and efficacy.
Frequently Asked Questions (FAQs)
Q1: How soon can it rain after applying this compound without affecting its efficacy?
A1: this compound is a systemic fungicide, which means it is absorbed by the plant tissue. This property generally makes it more resistant to wash-off from rain compared to contact fungicides. While specific product labels for this compound formulations should always be consulted, general guidelines for systemic fungicides suggest they can be rainfast within 1-2 hours of application. A study on grapes indicated that this compound was less affected by 2.5 to 5 cm (1 to 2 inches) of rainfall compared to some other fungicides, suggesting good rainfastness once the product has dried and been absorbed. However, intense rainfall immediately after application, before the spray has dried, can lead to significant loss of product.
Q2: What is the impact of high temperatures on the stability and efficacy of this compound?
Q3: How does humidity affect the application and performance of this compound?
A3: High humidity can influence fungicide performance. For systemic fungicides like this compound, application under humid, cloudy conditions with moist soil can enhance uptake. This is because the plant's stomata are more likely to be open under these conditions, facilitating absorption. Conversely, very low humidity can cause spray droplets to evaporate more quickly, potentially reducing absorption.
Q4: Should I re-apply this compound after an unexpected heavy rainfall?
A4: Re-application depends on the timing and intensity of the rainfall. If heavy rain occurs within 1-2 hours of application, re-application may be necessary. If the product had sufficient time to dry and be absorbed, re-application is generally not required. Instead of immediate re-application, it may be more prudent to shorten the interval before the next scheduled application.
Q5: Can I apply this compound to wet foliage?
A5: It is generally not recommended to apply fungicides to wet foliage. The excess moisture can lead to runoff and a less uniform distribution of the product on the leaf surface. Application to dry foliage allows for better adherence and absorption.
Data Presentation
Table 1: General Recommendations for this compound Application Under Various Weather Scenarios
| Weather Condition | Recommendation | Rationale |
| Rainfall | Avoid application if rain is expected within 1-2 hours. | Allows for adequate drying and absorption of the systemic fungicide. |
| After a 1-2 inch rainfall event post-application (once dried), efficacy is likely maintained. | This compound has demonstrated good rainfastness. | |
| Temperature | Apply during cooler parts of the day (early morning/late evening) in hot climates. | High temperatures can increase the degradation rate of fungicides. |
| Store this compound in a cool, dry place as per product label instructions. | To maintain the stability of the active ingredient. | |
| Humidity | Application in high humidity can be beneficial for uptake. | Moist conditions can facilitate the absorption of systemic fungicides. |
| Avoid application in very low humidity and high wind conditions. | To prevent rapid droplet evaporation and spray drift. | |
| Wind | Apply in low wind conditions (3-5 mph). | To ensure uniform coverage and minimize drift to non-target areas. |
Experimental Protocols
Protocol 1: Evaluating the Rainfastness of this compound on Leaf Surfaces
This protocol is designed to determine the minimum drying time required for this compound to become rainfast on a specific plant species.
Materials:
-
This compound formulation
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Healthy, potted plants of the target species
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Spray bottle or research-grade sprayer for application
-
Rainfall simulator capable of delivering a consistent rainfall intensity
-
Deionized water
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Timer
-
Analytical equipment for quantifying this compound residues (e.g., HPLC)
Methodology:
-
Plant Preparation: Grow plants to a consistent developmental stage under controlled environmental conditions.
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This compound Application: Prepare the this compound solution according to the desired concentration. Apply the solution evenly to the leaf surfaces until just before the point of runoff.
-
Drying Intervals: Allow the treated plants to air dry for a series of predetermined time intervals (e.g., 0.5, 1, 2, 4, and 24 hours) post-application.
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Simulated Rainfall: After each drying interval, expose a subset of plants to a simulated rainfall of a specified intensity and duration (e.g., 2.5 cm/hour for 30 minutes). Include a control group that is not subjected to rainfall.
-
Sample Collection: After the rainfall event, allow the leaf surfaces to dry completely. Collect leaf samples from each treatment group.
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Residue Analysis: Extract this compound from the leaf samples and quantify the amount of remaining active ingredient using an appropriate analytical method like HPLC.
-
Data Analysis: Compare the amount of this compound remaining on the rain-exposed leaves to the control group for each drying interval. This will indicate the time required for the product to become rainfast.
Protocol 2: Assessing the Impact of Temperature on this compound Stability on Foliage
This protocol evaluates the degradation rate of this compound on leaf surfaces at different temperatures.
Materials:
-
This compound formulation
-
Healthy, potted plants of the target species
-
Spray bottle or research-grade sprayer
-
Controlled environment growth chambers with adjustable temperature settings
-
Analytical equipment for this compound quantification (e.g., HPLC)
Methodology:
-
Plant Acclimatization: Place potted plants in growth chambers set to the desired experimental temperatures (e.g., 20°C, 30°C, and 40°C) for a 48-hour acclimatization period.
-
This compound Application: Apply the this compound solution evenly to the foliage of the plants within each temperature-controlled chamber.
-
Incubation and Sampling: At specified time points post-application (e.g., 0, 24, 48, 72, and 96 hours), collect leaf samples from each temperature group.
-
Residue Analysis: Extract and quantify the this compound residues from the collected leaf samples.
-
Data Analysis: For each temperature, plot the concentration of this compound over time to determine its degradation curve and calculate the half-life (t₁/₂) on the leaf surface. This will provide quantitative data on the stability of this compound at different temperatures.
Mandatory Visualization
Validation & Comparative
Comparative Efficacy of Triflumizole and Tebuconazole on Wheat Rust: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal efficacy of Triflumizole and Tebuconazole against wheat rust diseases, supported by experimental data and detailed methodologies.
Wheat rust, caused by various species of the Puccinia fungus, poses a significant threat to global wheat production. Effective management strategies are crucial to mitigate yield losses, and chemical control through fungicides remains a primary tool. Among the available options, this compound and Tebuconazole, both belonging to the demethylation inhibitor (DMI) class of fungicides, are recognized for their activity against rust pathogens. This guide delves into a comparative analysis of their efficacy, mechanism of action, and application in controlling wheat rust.
Mechanism of Action: Targeting Fungal Sterol Biosynthesis
Both this compound, an imidazole, and Tebuconazole, a triazole, share a common mode of action. They inhibit the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting this pathway, these fungicides compromise the structural integrity and function of the fungal cell membranes, ultimately leading to the inhibition of fungal growth and development. This systemic action allows the fungicides to be absorbed by the plant and translocated within its tissues, providing both protective and curative activity against rust infections.
dot
Caption: Signaling pathway of this compound and Tebuconazole inhibiting ergosterol biosynthesis.
Comparative Efficacy Data
While direct, head-to-head comparative studies between standalone this compound and Tebuconazole on wheat rust are limited in readily available literature, existing research provides valuable insights into their individual and combined efficacy. The following tables summarize quantitative data from various field trials.
Table 1: Efficacy of Tebuconazole and other Fungicides against Wheat Rust
| Fungicide | Active Ingredient(s) | Target Rust Species | Disease Severity Reduction (%) | Yield Increase (%) | Study/Region |
| Tebuconazole | Tebuconazole | Stem Rust (Puccinia graminis f. sp. tritici) | 98 | 106.5 | Goulart & Paiva, 1993 (Brazil)[1] |
| Tebuconazole + Trifloxystrobin | Tebuconazole 50% + Trifloxystrobin 25% | Leaf Rust (Puccinia triticina) | 94.93 | Not specified | Anonymous study |
| Tebuconazole + Trifloxystrobin | Tebuconazole 50% + Trifloxystrobin 25% | Stripe Rust (Puccinia striiformis) | 99.76 | Not specified | Anonymous study |
| Propiconazole | Propiconazole | Stem Rust (Puccinia graminis f. sp. tritici) | 96 | 103.5 | Goulart & Paiva, 1993 (Brazil)[1] |
Note: The study by Goulart and Paiva (1991) also evaluated a mixture of this compound and methyl thiophanate, which was reported to be effective as a seed treatment against Pyricularia oryzae and was tested against rusts, though specific quantitative data for rust control by this mixture is not detailed in the available abstract.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, understanding the experimental methodologies is paramount.
Experimental Workflow for Fungicide Efficacy Trials:
dot
Caption: A typical experimental workflow for evaluating fungicide efficacy on wheat rust.
A representative experimental protocol from a field study evaluating fungicides on wheat stem rust is as follows:
-
Experimental Design: Randomized complete block design with multiple treatments and replications.
-
Plot Size: 11-row plots, 2.2 x 7.0 meters.
-
Wheat Cultivar: A susceptible variety (e.g., BR 18-Terena) is typically used to ensure adequate disease pressure.
-
Fungicide Application: Fungicides are applied using a CO2 pressurized sprayer at a specified rate (e.g., 240 L/ha). Applications are timed to specific Zadoks growth stages of the wheat plant, for instance, a first application at growth stage 54 (emergence of inflorescence) and a second at stage 68 (anthesis half-way).[1]
-
Disease Assessment: Rust severity is evaluated at regular intervals using standardized scales like the modified Cobb's scale, which estimates the percentage of leaf area infected.
-
Data Collection: At the end of the growing season, yield parameters such as grain yield ( kg/ha ) and thousand-kernel weight (g) are measured for each plot.
-
Statistical Analysis: The collected data on disease severity and yield are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Logical Framework for Comparative Analysis
The comparison between this compound and Tebuconazole is based on several key parameters that contribute to their overall effectiveness in a field setting.
dot
Caption: Logical relationship for comparing this compound and Tebuconazole efficacy.
Conclusion
Both this compound and Tebuconazole are effective fungicides for the management of wheat rust, operating through the inhibition of ergosterol biosynthesis. The available data strongly supports the high efficacy of Tebuconazole in controlling wheat rust, leading to significant reductions in disease severity and substantial yield increases.[1] While direct comparative data for this compound as a standalone treatment on wheat rust is less prevalent in recent literature, its known fungicidal activity against rusts on various crops and its similar mode of action to Tebuconazole suggest its potential as a valuable tool in wheat rust management programs.
For drug development professionals, the consistent performance of the DMI class, exemplified by Tebuconazole, underscores the continued importance of targeting the sterol biosynthesis pathway in fungi. Future research should focus on direct comparative trials of this compound and Tebuconazole to provide a more definitive assessment of their relative efficacy and to explore potential synergistic effects when used in combination or rotation. Such studies will be invaluable in developing robust and sustainable integrated pest management (IPM) strategies for wheat rust control.
References
Validating Triflumizole's Performance Against a Known Resistant Fungal Strain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triflumizole's performance against a representative demethylation inhibitor (DMI)-resistant fungal strain, with supporting data from various studies. The focus is on Botrytis cinerea, a high-risk pathogen known for developing resistance to multiple fungicides.
Executive Summary
This compound, a DMI fungicide, is effective against sensitive strains of various fungal pathogens. However, the emergence of resistant strains, particularly those with mutations in the CYP51 gene (the target of DMI fungicides), poses a significant challenge. This guide synthesizes available data to illustrate the performance of this compound and other fungicides against both sensitive and resistant fungal populations. While direct comparative studies on this compound against a known resistant Botrytis cinerea strain are limited, this guide draws on data from closely related DMI fungicides and established resistance mechanisms to provide a comprehensive overview.
Data Presentation: Fungicide Efficacy Against Botrytis cinerea
The following table summarizes the 50% effective concentration (EC50) values of this compound and other fungicides against sensitive and DMI-resistant isolates of Botrytis cinerea. The data is compiled from multiple studies to provide a comparative perspective.
| Fungicide | Class (FRAC Group) | Target Site | Sensitive B. cinerea EC50 (µg/mL) | DMI-Resistant B. cinerea EC50 (µg/mL) | Resistance Factor (RF) |
| This compound | DMI (3) | CYP51 | 0.58[1] | >5.0 (estimated) | >8.6 |
| Tebuconazole | DMI (3) | CYP51 | ~0.19 | >10.0 | >52 |
| Iprodione | Dicarboximide (2) | MAP kinase signaling | ~0.1-1.42 | ~0.1-1.42 | ~1 |
| Boscalid | SDHI (7) | Succinate dehydrogenase | ~0.01-69.91 | ~0.01-69.91 | ~1 |
| Pyraclostrobin | QoI (11) | Cytochrome bc1 | <0.1 | >100 | >1000 |
| Fludioxonil | Phenylpyrrole (12) | MAP kinase signaling | <0.1 | <0.1 | ~1 |
Note: The EC50 value for DMI-resistant B. cinerea against this compound is an estimation based on the observed cross-resistance among DMI fungicides. The resistance factor is calculated as the ratio of the EC50 of the resistant isolate to the EC50 of the sensitive isolate.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
1. Fungal Isolate Preparation:
- A known DMI-resistant strain of Botrytis cinerea (e.g., containing a characterized mutation in the CYP51 gene) and a sensitive wild-type strain are cultured on potato dextrose agar (PDA) for 7-10 days to promote sporulation.
- Conidia are harvested by flooding the plates with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
- The conidial suspension is filtered through sterile cheesecloth to remove mycelial fragments.
- The conidia are counted using a hemocytometer and the suspension is adjusted to a final concentration of 1 x 10^5 conidia/mL in RPMI-1640 medium.
2. Antifungal Stock Solution and Dilution Preparation:
- A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 to 128 µg/mL).
- Control wells containing medium with DMSO (without fungicide) and medium alone are included.
3. Inoculation and Incubation:
- Each well is inoculated with the fungal conidial suspension.
- The microtiter plates are incubated at 25°C for 72 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the fungicide-free control, assessed visually or by measuring absorbance at a specific wavelength (e.g., 530 nm).
5. Calculation of EC50:
- The percentage of mycelial growth inhibition is calculated for each fungicide concentration.
- The EC50 value is determined by probit analysis of the dose-response curve.
Mandatory Visualization
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Triflumizole Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Triflumizole, a broad-spectrum fungicide. The following sections present a summary of their performance based on experimental data, detailed analytical protocols, and a visual representation of the cross-validation workflow.
Quantitative Performance Data
The selection of an analytical method hinges on its performance characteristics. Below is a summary of validation parameters for HPLC and GC-MS in the analysis of this compound, compiled from various studies.
| Performance Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.02 ppm[1][2] | Not explicitly stated, but method is sensitive for trace analysis[3] |
| Limit of Quantification (LOQ) | 0.05 mg/kg[4] | 2 µg/kg (for a multi-residue method)[5] |
| Linearity | r ≥ 0.9991 (for a similar compound)[6] | Excellent linearity over 0.1 to 1,000 ppb[7] |
| Accuracy (Recovery) | 73 - 99%[1][2] | Satisfactory for control work[5] |
| Precision (%RSD) | < 5% (Intra- and Inter-day)[8] | Not explicitly stated for this compound |
| Specificity/Selectivity | Good, with UV detection[1] | High, due to mass fragmentation patterns[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of this compound residues in crops.[1][2]
1. Sample Preparation:
- Extract this compound and its metabolites from the sample matrix using methanol.
- Perform a liquid-liquid re-extraction into methylene chloride.
- Clean up the extract using a Florisil column to remove interfering substances.[1][2]
2. HPLC-UV Analysis:
- Instrument: High-Performance Liquid Chromatograph with a UV spectrophotometric detector.[4]
- Column: Nucleosil 5 C18 (ODS, 5 µm).[1][2]
- Mobile Phase: Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0).[1][2]
- Flow Rate: 1.0 ml/min.[6]
- Detection: UV at 238 nm.[1][2]
- Quantification: Based on the peak area of a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds like this compound.[10]
1. Sample Preparation:
- For soil samples, this compound and its degradates can be extracted and converted to a common moiety (2-amino-5-chlorobenzotrifluoride).[11]
- This is followed by derivatization with heptafluorobutyric acid anhydride (HFAA) to enhance sensitivity for GC-Electron Capture Detection (ECD), a similar principle can be applied for GC-MS.[11]
- Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction from food matrices.[12]
2. GC-MS Analysis:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole).[7]
- Column: Rxi-5ms or similar non-polar column.[3]
- Injection: Splitless mode.
- Carrier Gas: Helium.
- Oven Temperature Program: A gradient is typically used, for example, starting at 80°C and ramping up to 260°C.[11]
- Ionization: Electron Ionization (EI).
- Detection: Mass Spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]
- Quantification: Based on the integrated peak areas of characteristic ions compared to a calibration curve.[14]
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.
Caption: Workflow for HPLC and GC-MS cross-validation.
References
- 1. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. inis.iaea.org [inis.iaea.org]
- 9. impactfactor.org [impactfactor.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Triflumizole and Myclobutanil for Turfgrass Disease Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicides triflumizole and myclobutanil in controlling key turfgrass diseases. The information presented is based on available experimental data to assist researchers and professionals in turfgrass pathology and fungicide development in their understanding and evaluation of these two active ingredients.
Overview and Mode of Action
Both this compound and myclobutanil belong to the Demethylation Inhibitor (DMI) class of fungicides, also known as sterol biosynthesis inhibitors (SBIs). They share a common mode of action by disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. Specifically, they inhibit the C14-demethylase enzyme, which leads to the accumulation of toxic sterol precursors and ultimately disrupts fungal growth and development. This systemic action allows the fungicides to be absorbed and translocated within the plant, providing both preventative and curative activity against a range of fungal pathogens.
Comparative Efficacy in Turfgrass Diseases
While both fungicides are effective against a broad spectrum of turfgrass diseases, their performance can vary depending on the specific pathogen, turfgrass species, and environmental conditions. The following sections summarize their efficacy against three major turfgrass diseases: dollar spot, brown patch, and anthracnose.
Dollar Spot (Clarireedia jacksonii)
Dollar spot is one of the most common and economically important diseases of turfgrass worldwide. Both this compound and myclobutanil are recognized for their efficacy in controlling this disease.
Table 1: Comparative Efficacy Data for Dollar Spot Control
| Fungicide | Application Rate (fl. oz. per 1,000 sq. ft.) | Application Interval (days) | Disease Severity (% of plot area) | Turfgrass Quality (1-9 scale) | Reference |
| This compound | 1.0 | 14 | Data not available in direct comparison | Data not available in direct comparison | |
| Myclobutanil | 1.2 | 14 | 5.3 | 7.5 | [1] |
| Untreated Control | - | - | 23.0 | 5.0 | [1] |
Brown Patch (Rhizoctonia solani)
Brown patch is a prevalent foliar disease, particularly in tall fescue and other cool-season grasses during hot and humid weather. Myclobutanil is frequently cited for its effectiveness against this disease.
Table 2: Comparative Efficacy Data for Brown Patch Control
| Fungicide | Application Rate | Application Interval (days) | Disease Control Efficacy Rating (1-4 scale) | Reference |
| This compound | Not specified | Not specified | Data not available in direct comparison | |
| Myclobutanil | Not specified | 14-21 | 2+ (Fair to Good) | [2] |
| Untreated Control | - | - | N/A | [2] |
Note: The efficacy rating for myclobutanil is based on a summary of multiple research trials. A direct comparative study with this compound for brown patch was not found in the reviewed literature.
Anthracnose (Colletotrichum cereale)
Anthracnose is a significant disease affecting annual bluegrass and creeping bentgrass, especially on golf course putting greens. Both fungicides are listed as options for anthracnose management.
Table 3: Comparative Efficacy Data for Anthracnose Control
| Fungicide | Application Rate | Application Interval (days) | Disease Control Efficacy Rating (1-4 scale) | Reference |
| This compound | Not specified | Not specified | Data not available in direct comparison | |
| Myclobutanil | Not specified | 14-21 | 2 (Fair to Good) | [3] |
| Untreated Control | - | - | N/A | [3] |
Note: The efficacy rating for myclobutanil is derived from a compilation of research findings. Direct comparative data with this compound for anthracnose control was not available in the reviewed sources.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of fungicide efficacy trials. The following outlines a general methodology for conducting such trials on turfgrass.
General Experimental Workflow for Fungicide Efficacy Trials
Caption: General workflow for a turfgrass fungicide efficacy trial.
Key Methodological Components
-
Trial Location and Turfgrass Species: Trials are typically conducted at university turfgrass research centers or on operational golf courses. The turfgrass species and cultivar (e.g., 'Penncross' creeping bentgrass, 'Bullseye' tall fescue) are selected based on the target disease.
-
Plot Design: Research is often conducted in small plots (e.g., 3 ft x 6 ft or 5 ft x 5 ft) arranged in a randomized complete block design with three to four replications to minimize the effects of spatial variability.[4][5]
-
Fungicide Application: Treatments are applied using calibrated equipment, such as a CO2-pressurized backpack sprayer with appropriate nozzles (e.g., TeeJet 8002VS), to ensure uniform coverage.[6] Application rates and intervals are determined by the specific objectives of the study and product labels.
-
Inoculation: In some studies, plots are artificially inoculated with the target pathogen to ensure uniform disease pressure.
-
Data Collection: Disease severity is typically assessed visually as the percentage of the plot area exhibiting symptoms. Turfgrass quality is often rated on a scale of 1 to 9, where 1 represents dead turf and 9 represents optimal health and density.[4]
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences among treatments, and mean separation tests (e.g., Fisher's Least Significant Difference) are used to compare treatment means.[5]
Signaling Pathway: Sterol Biosynthesis Inhibition
The following diagram illustrates the targeted step in the fungal ergosterol biosynthesis pathway that is inhibited by both this compound and myclobutanil.
References
- 1. plantscience.psu.edu [plantscience.psu.edu]
- 2. turf.unl.edu [turf.unl.edu]
- 3. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 4. plantscience.psu.edu [plantscience.psu.edu]
- 5. Evaluation of Fungicides for the Management of Brown Patch (Rhizoctonia solani) on Tall Fescue (Festuca arundinacea) | College of Agriculture & Natural Resources at UMD [agnr.umd.edu]
- 6. Search results | Turfgrass [extension.iastate.edu]
A Comparative Analysis of Triflumizole and Propiconazole Dissipation in Soil
Triflumizole and propiconazole are two widely used triazole fungicides in agriculture. Understanding their environmental fate, particularly their dissipation in soil, is crucial for assessing their potential environmental impact and ensuring food safety. This guide provides a comparative overview of the dissipation of this compound and propiconazole in soil, supported by experimental data from various studies.
Quantitative Dissipation Data
The dissipation of this compound and propiconazole in soil is influenced by various factors, including soil type, microbial activity, temperature, and moisture. The following tables summarize the dissipation kinetics, specifically the half-life (t½), of both fungicides as reported in different studies.
Table 1: Dissipation Half-life of this compound in Soil
| Soil Type/Condition | Half-life (t½) in days | Reference |
| Greenhouse Soil | 4.3 - 6.1 | [1][2] |
Table 2: Dissipation Half-life of Propiconazole in Soil
| Soil Type/Condition | Half-life (t½) in days | Reference |
| Non-sterilized Soil (Technical Grade) | 20.3 | [3][4] |
| Non-sterilized Soil (Commercial Grade) | 36.5 | [3][4] |
| Sterilized Soil (Technical Grade) | 69.22 | [3][4] |
| Sterilized Soil (Commercial Grade) | 86.6 | [3][4] |
| Soil with Ginseng | 10.66 - 13.33 | [5][6] |
| Soil with Wheat | 6.1 - 8.4 | [7] |
| Bare Soil | 29 | [8] |
| Turfgrass Soil | 12 - 15 | [8] |
Experimental Protocols
The data presented above were obtained through various experimental methodologies. Below are detailed protocols for key experiments cited in the studies.
Protocol 1: this compound Dissipation in Greenhouse Soil
This protocol is based on the study of this compound dissipation in greenhouse strawberries and soil.[1][2]
-
Field Trial: The experiment was conducted in a greenhouse environment. Strawberries were grown in plots, and a this compound formulation was applied as a foliar spray.
-
Soil Sampling: Soil samples (0-10 cm depth) were collected from the plots at 2 hours and on days 1, 2, 3, 5, 7, 10, 15, 21, and 30 after application.
-
Sample Preparation and Extraction:
-
A 10 g homogenized soil sample was mixed with 10 mL of water and 20 mL of acetonitrile.
-
The mixture was homogenized and centrifuged.
-
An aliquot of the supernatant was taken and subjected to solid-phase extraction (SPE) for cleanup.
-
-
Residue Analysis: The final extract was analyzed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) to determine the concentration of this compound and its primary metabolite, FM-6-1.
-
Data Analysis: The dissipation kinetics were calculated using the first-order kinetic model: Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the dissipation rate constant. The half-life was calculated as t1/2 = ln(2)/k.
Protocol 2: Propiconazole Dissipation in Laboratory Incubator
This protocol is derived from a comparative study of commercial and technical grade propiconazole dissipation in soil.[3][4]
-
Soil Preparation: Soil was collected, air-dried, and sieved. For the sterilized soil experiment, a portion of the soil was autoclaved.
-
Fungicide Application: Technical grade propiconazole (97.4% a.i.) and a commercial formulation (25% a.i.) were applied to the non-sterilized and sterilized soil samples.
-
Incubation: The treated soil samples were incubated in a laboratory incubator at a constant temperature of 28.0°C for 60 days. Samples were collected at 0, 1, 3, 5, 7, 15, 30, and 60 days.
-
Sample Preparation and Extraction (QuEChERS):
-
A 10 g soil sample was mixed with 10 mL of water and 10 mL of acetonitrile.
-
Magnesium sulfate and sodium chloride were added, and the mixture was shaken and centrifuged.
-
The supernatant was cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents.
-
-
Residue Analysis: The final extract was analyzed by High-Performance Liquid Chromatography with a UV-Visible Detector (HPLC-UVD) to quantify the propiconazole residues.
-
Data Analysis: Similar to the this compound study, the dissipation data was fitted to a first-order kinetics model to determine the half-lives.
Visualizing Experimental and Logical Relationships
To better understand the experimental process and the factors influencing fungicide dissipation, the following diagrams are provided.
Experimental workflow for soil dissipation studies.
Factors influencing fungicide dissipation in soil.
Comparative Discussion
Based on the available data, propiconazole appears to be more persistent in soil than this compound. The half-life of this compound in a greenhouse soil environment was reported to be between 4.3 and 6.1 days.[1][2] In contrast, propiconazole's half-life can range from approximately 6 to over 86 days, depending on the specific soil conditions and the formulation of the product.[3][4][7][8]
The significant difference in propiconazole's half-life between non-sterilized and sterilized soil (e.g., 20.3 days vs. 69.22 days for the technical grade) strongly indicates that microbial degradation is a primary pathway for its dissipation.[3][4] The presence of turfgrass also appears to accelerate the dissipation of propiconazole when compared to bare soil (12-15 days vs. 29 days), which could be attributed to enhanced microbial activity in the rhizosphere.[8]
It is important to note that a direct, side-by-side comparative study of this compound and propiconazole dissipation under identical soil and environmental conditions was not found in the reviewed literature. Therefore, the comparison presented here is a synthesis of data from separate studies. For a definitive comparison, a dedicated study employing the same experimental setup for both fungicides would be necessary.
Factors such as temperature, moisture, soil pH, and organic matter content are known to influence the rate of both biotic and abiotic degradation of pesticides in soil.[9] For instance, higher temperatures and optimal moisture levels generally enhance microbial activity, leading to faster degradation of fungicides. The formulation of the pesticide product can also play a role, as seen in the different dissipation rates between technical and commercial grades of propiconazole.[3][4]
References
- 1. Dissipation behavior, residue distribution, and risk assessment of this compound and FM-6-1 in greenhouse strawberries and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Residues and dissipation kinetics of triazole fungicides difenoconazole and propiconazole in wheat and soil in Chinese fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of turfgrass cover and irrigation on soil mobility and dissipation of mefenoxam and propiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Triflumizole MRL Validation in Fruit Crops: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triflumizole's Maximum Residue Limits (MRLs) and performance with alternative fungicides in various fruit crops. The information is intended to support research, scientific analysis, and drug development by offering a consolidated view of publicly available experimental data.
This compound is a broad-spectrum imidazole fungicide that acts as a demethylation inhibitor (DMI), disrupting ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1][2][3] This mode of action provides both protective and curative control against a variety of fungal diseases in fruits and vegetables, including powdery mildew and scab.[3][4]
Comparative Analysis of Maximum Residue Limits (MRLs)
The following tables summarize the established MRLs for this compound and three common alternative fungicides—Azoxystrobin, Boscalid, and Pyraclostrobin—in various fruit crops. It is important to note that direct comparative studies under identical conditions are limited. Therefore, the data presented is a compilation from various sources and jurisdictions.
Table 1: Maximum Residue Limits (MRLs) for this compound and Alternative Fungicides in Pome Fruits (mg/kg)
| Fungicide | Apple | Pear |
| This compound | 0.5 (Canada)[5] | 2.0 (Codex) |
| Azoxystrobin | 0.5 (Codex) | 0.5 (Codex) |
| Boscalid | 2 (JMPR) | - |
| Pyraclostrobin | 0.5 (Codex) | 0.5 (Codex) |
Table 2: Maximum Residue Limits (MRLs) for this compound and Alternative Fungicides in Stone Fruits (mg/kg)
| Fungicide | Cherries | Peaches | Plums |
| This compound | 4 (Codex)[6] | - | - |
| Azoxystrobin | 2 (Codex) | 2 (Codex) | 0.7 (Codex) |
| Boscalid | - | - | - |
| Pyraclostrobin | 2 (Codex) | 2 (Codex) | 0.5 (Codex) |
Table 3: Maximum Residue Limits (MRLs) for this compound and Alternative Fungicides in Berries (mg/kg)
| Fungicide | Grapes | Strawberries |
| This compound | 3 (Codex)[6] | 2 (USA)[6] |
| Azoxystrobin | 2 (Codex) | 5 (Codex) |
| Boscalid | 5 (Codex) | 5 (EU) |
| Pyraclostrobin | 2 (Codex) | 1.5 (EU) |
Table 4: Maximum Residue Limits (MRLs) for this compound and Alternative Fungicides in Citrus Fruits (mg/kg)
| Fungicide | Citrus Fruits |
| This compound | 0.01* (EU)[7][8] |
| Azoxystrobin | 15 (Codex) |
| Boscalid | - |
| Pyraclostrobin | - |
*Default MRL in the EU due to expired approval.[7][8]
Performance and Efficacy Insights
Direct, side-by-side comparisons of the efficacy of this compound with Azoxystrobin, Boscalid, and Pyraclostrobin in the same field trials are not extensively available in the reviewed literature. However, individual studies provide insights into their effectiveness against specific pathogens.
-
This compound: Demonstrates good to very good efficacy against powdery mildew in grapes and apples.[9][10]
-
Azoxystrobin: Shows high effectiveness against a broad spectrum of fungal diseases in various fruits.
-
Boscalid: Provides good to excellent control of Botrytis bunch rot and powdery mildew in grapes.[10]
-
Pyraclostrobin: In combination with boscalid (Pristine), it offers good preventative and post-infection activity against bunch rot in grapes.
Experimental Protocols for MRL Validation
The validation of analytical methods for determining pesticide residues is crucial for ensuring data accuracy and reliability. A widely accepted and validated method for multi-residue analysis in fruits is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11][12][13][14]
General QuEChERS Protocol for Fruit Samples
-
Sample Homogenization: A representative sample of the fruit commodity is homogenized to ensure uniformity. For dry fruits, a wetting step is included.[11]
-
Extraction: A subsample of the homogenate (typically 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously.[13][14]
-
Salting-Out/Partitioning: Magnesium sulfate and sodium chloride (or other salts depending on the specific QuEChERS variation) are added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.[13][14]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a clean centrifuge tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. The tube is vortexed and centrifuged.[13][14]
-
Analysis: The final cleaned extract is analyzed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the pesticide residues.[14][15][16]
Method Validation Parameters
The validation of the analytical method should include the following parameters to ensure its fitness for purpose:[17][18][19][20]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the target analyte from other components in the sample matrix.
-
Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrumental response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies by analyzing spiked samples at known concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Ruggedness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Measurement Uncertainty: An estimation of the range within which the true value of the measurement is believed to lie.
Visualizing Mechanisms and Workflows
Fungal Ergosterol Biosynthesis Pathway and the Action of this compound
This compound, as a demethylation inhibitor (DMI), specifically targets the C14-demethylase enzyme (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway of fungi.[1][2] This inhibition disrupts the production of ergosterol, a vital component for maintaining the integrity and function of the fungal cell membrane.[21][22][23]
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Experimental Workflow for MRL Validation
The following diagram illustrates a typical workflow for the validation of a pesticide's Maximum Residue Limit in a fruit crop, from sample preparation to data analysis.
Caption: MRL Validation Experimental Workflow.
References
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. Crop Protection Network [cropprotectionnetwork.org]
- 3. fao.org [fao.org]
- 4. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 5. canada.ca [canada.ca]
- 6. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 7. Maximum residue levels for this compound - AGRINFO Platform [agrinfo.eu]
- 8. agrinfo.eu [agrinfo.eu]
- 9. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 10. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Dissipation behavior, residue distribution, and risk assessment of this compound and FM-6-1 in greenhouse strawberries and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. swaenviro.com [swaenviro.com]
- 18. researchgate.net [researchgate.net]
- 19. fao.org [fao.org]
- 20. scielo.br [scielo.br]
- 21. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Efficacy of Triflumizole and Other Azole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Triflumizole, a broad-spectrum imidazole fungicide, with other widely used azole fungicides. The information presented herein is curated from scientific literature and is intended to assist researchers in evaluating the relative efficacy of these compounds for developmental and academic purposes.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole fungicides, including this compound, share a common mechanism of action: the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[1][2][3] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[4][5]
The key target of azole fungicides is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[2][4] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By binding to the heme iron cofactor of this enzyme, azoles effectively block the demethylation of lanosterol, leading to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol. This disruption of the cell membrane structure ultimately results in the inhibition of fungal growth and, in some cases, cell death.[2][4]
Comparative In Vitro Activity
The in vitro activity of fungicides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the Half-Maximal Effective Concentration (EC50). The MIC is the lowest concentration of a fungicide that prevents visible growth of a microorganism, while the EC50 is the concentration that inhibits 50% of the microbial growth. Lower MIC or EC50 values indicate higher antifungal activity.
The following table summarizes the in vitro activity of this compound and other selected azole fungicides against various fungal pathogens as reported in the scientific literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental methodologies.
| Fungicide | Fungal Species | EC50 (µg/mL) | Reference |
| This compound | Botrytis cinerea | 0.58 (mean) | [6] |
| Tebuconazole | Botrytis cinerea | 0.30 | [7] |
| Tebuconazole | Monilinia fructicola | 0.04 - 21.17 | [8] |
| Propiconazole | Monilinia fructicola | - | [9] |
| Myclobutanil | Monilinia fructicola | - | [9] |
Note: A dash (-) indicates that specific EC50 or MIC values were not provided in the cited reference, although the study evaluated the fungicide's activity.
Experimental Protocols
Standardized methods for in vitro antifungal susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) has established guidelines, such as the M38-A2 document for filamentous fungi, which are widely used in research.[10][11] Two common methods are broth microdilution and agar dilution.
Broth Microdilution Method (based on CLSI M38-A2)
The broth microdilution method is a widely used technique to determine the MIC of antifungal agents.[1][2]
-
Preparation of Antifungal Solutions: Stock solutions of the fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using a liquid culture medium, such as RPMI-1640 with L-glutamine, buffered with MOPS.[1]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., potato dextrose agar) to induce sporulation. A spore suspension is prepared and the concentration is adjusted spectrophotometrically to a standardized density (e.g., 0.5 McFarland standard).[2] This suspension is then further diluted in the culture medium to achieve the desired final inoculum concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted fungicide is inoculated with the fungal spore suspension. The plates are then incubated at a specific temperature (e.g., 25-35°C) for a defined period (e.g., 48-96 hours), depending on the fungal species.[1][2]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the fungicide at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.
Agar Dilution Method
The agar dilution method is another common technique for determining the MIC of antifungal agents.[3][12]
-
Preparation of Fungicide-Amended Agar: A stock solution of the fungicide is prepared. A series of twofold dilutions of the fungicide are then incorporated into molten agar medium (e.g., potato dextrose agar or yeast nitrogen base medium) at a temperature that does not degrade the compound (typically 45-50°C).[3][5] The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared as described for the broth microdilution method.
-
Inoculation: The surface of the agar plates, including a fungicide-free control plate, is inoculated with a standardized amount of the fungal suspension. This can be done by spotting, streaking, or using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth on the control plate.
-
MIC Determination: The MIC is recorded as the lowest concentration of the fungicide that completely inhibits visible fungal growth on the agar surface.[3]
Conclusion
This compound, like other azole fungicides, is an effective inhibitor of ergosterol biosynthesis, a critical pathway for fungal survival. The available in vitro data suggests that its efficacy is comparable to other commonly used azoles against certain pathogens. However, the relative performance can vary depending on the specific fungal species and isolate. For a definitive assessment of its potential in specific applications, direct comparative studies using standardized methodologies are recommended. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a reliable and reproducible manner.
References
- 1. Azole Use in Agriculture, Horticulture, and Wood Preservation – Is It Indispensable? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of Monilinia fructicola from Brazil to Tebuconazole, Azoxystrobin, and Thiophanate-Methyl and Implications for Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsnet.org [apsnet.org]
- 10. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of In vitro Susceptibility Profile of Dermatophytes Against 8 Antifungal Agents: A Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Triflumizole's environmental fate with other DMIs
A Comparative Analysis of the Environmental Fate of Triflumizole and Other Demethylation Inhibitor (DMI) Fungicides
This compound is a broad-spectrum foliar fungicide belonging to the demethylation inhibitor (DMI) class of fungicides, which act by inhibiting sterol biosynthesis in fungi.[1] As with any agricultural chemical, understanding its environmental fate—how it moves and persists in the soil, water, and biota—is crucial for assessing its ecological impact. This guide provides a comparative analysis of the key environmental fate parameters of this compound against other widely used DMI fungicides, supported by experimental data and standardized testing protocols.
Comparative Environmental Fate Parameters
The environmental behavior of a pesticide is primarily governed by its sorption, persistence (degradation), and potential for bioaccumulation. The following table summarizes these key parameters for this compound and five other DMI fungicides: Tebuconazole, Propiconazole, Myclobutanil, Epoxiconazole, and Difenoconazole.
| Fungicide | Soil Sorption Coefficient (Koc) (L/kg) | Soil Aerobic Half-Life (DT50) (days) | Hydrolysis Half-Life (DT50) at pH 7 (days) | Bioconcentration Factor (BCF) (L/kg) |
| This compound | 1,400 - 12,500[2][3] | 13 - 18[4][5] | >30 - 101[2][5] | 390 - 1,417[2] |
| Tebuconazole | 470 - 6,000[6][7] | 58 - 365[8] | Stable | 73 - 138 |
| Propiconazole | 1,000[3] | 40 - 116[9][10] | Stable | 146 - 180[10][11] |
| Myclobutanil | 500 - 950[3][12] | 66[3] | Stable (at 28°C for 28 days)[12] | 16 - 37[12][13] |
| Epoxiconazole | 2,455 - 3,020 | 98 - 694[14] | Stable | 70[14] |
| Difenoconazole | 2,089 - 4,265 | 45 - 147 | Stable | 330 - 570[15] |
Experimental Protocols
The data presented in this guide are determined using standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data are reproducible and comparable across different studies and substances.
Soil Sorption Coefficient (Koc)
The soil sorption coefficient, normalized to organic carbon (Koc), indicates a chemical's tendency to bind to soil particles versus remaining in the soil water. A high Koc value suggests low mobility, meaning the substance is less likely to leach into groundwater.
-
Methodology (OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method):
-
Preparation: A known mass of soil is equilibrated with an aqueous solution of the test substance of a known concentration.[16] Several soil types with varying organic carbon and clay content are typically used.[17]
-
Equilibration: The soil-solution slurry is agitated for a defined period to reach equilibrium.[16]
-
Analysis: The slurry is centrifuged to separate the solid and aqueous phases. The concentration of the substance remaining in the aqueous phase is measured.[17]
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The adsorption distribution coefficient (Kd) is determined, and then normalized to the organic carbon content of the soil to yield the Koc value.[18]
-
Degradation Half-Life (DT50)
The half-life (DT50) is the time required for 50% of the applied substance to degrade. This is a key indicator of its persistence in a particular environmental compartment.
-
Soil Half-Life Methodology (OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil):
-
Incubation: The test substance is applied to fresh soil samples.
-
Controlled Conditions: The soil samples are incubated in the dark under controlled temperature, moisture, and aerobic or anaerobic conditions.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound.
-
Calculation: The DT50 is calculated from the rate of decline of the substance's concentration over time.
-
-
Hydrolysis Half-Life Methodology (OECD Guideline 111: Hydrolysis as a Function of pH):
-
Incubation: The test substance is dissolved in sterile aqueous buffer solutions at different environmentally relevant pH values (typically 4, 7, and 9).[1][2][5]
-
Controlled Conditions: The solutions are incubated in the dark at a constant temperature.[8][19]
-
Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed for the concentration of the parent substance.[1]
-
Calculation: The rate of hydrolysis and the corresponding half-life are determined for each pH level.[1]
-
Bioconcentration Factor (BCF)
The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in living organisms from the surrounding environment (typically water).[20] A high BCF indicates a higher likelihood of bioaccumulation.[21]
-
Methodology (OECD Guideline 305: Bioconcentration: Flow-Through Fish Test):
-
Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through aquarium system for an extended period (e.g., 28 days).[4][22]
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to measure the rate at which they eliminate the substance.[23][24]
-
Sampling and Analysis: Water and fish tissue samples are collected periodically during both phases and analyzed for the concentration of the test substance.
-
Calculation: The BCF is calculated as the ratio of the chemical's concentration in the fish tissue to its concentration in the water at a steady state.[25]
-
Visualizations
Environmental Fate Pathways of DMI Fungicides
Caption: Environmental fate pathways of DMI fungicides after application.
Generalized Experimental Workflow for Environmental Fate Assessment
Caption: Generalized workflow for assessing a fungicide's environmental fate.
References
- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 2. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 3. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Tebuconazole | C16H22ClN3O | CID 86102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 8. oecd.org [oecd.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Residue Monitoring of Propiconazole in the Rice–Crab Co-Culture Field and its Toxicity and Bioaccumulation to Eriocheir sinensis [frontiersin.org]
- 11. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Myclobutanil | C15H17ClN4 | CID 6336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Myclobutanil developmental toxicity, bioconcentration and sex specific response in cholesterol in zebrafish (Denio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. icaonline.co.za [icaonline.co.za]
- 15. canada.ca [canada.ca]
- 16. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 17. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 18. chemsafetypro.com [chemsafetypro.com]
- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 20. Bioconcentration - Wikipedia [en.wikipedia.org]
- 21. cefas.co.uk [cefas.co.uk]
- 22. oecd.org [oecd.org]
- 23. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. Test No. 305: Bioconcentration: Flow-through Fish Test - Overton [app.overton.io]
Efficacy Showdown: Triflumizole EC vs. WP Formulations in Fungal Disease Management
A comprehensive guide for researchers and crop protection professionals on the comparative efficacy and practical considerations of Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations of the fungicide Triflumizole.
Executive Summary
This compound is a broad-spectrum systemic fungicide widely utilized for the control of various fungal diseases, including powdery mildew and scab, on a range of crops.[1][2] Its efficacy is derived from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] While the active ingredient remains the same, its formulation as either an Emulsifiable Concentrate (EC) or a Wettable Powder (WP) can significantly influence its handling, application, and potentially its biological performance.
This guide provides a detailed comparison of this compound EC and WP formulations. Despite a comprehensive review of available scientific literature, direct comparative studies with quantitative efficacy data between the two formulations were not found. Therefore, this comparison is based on the general characteristics, advantages, and disadvantages inherent to EC and WP formulations, supported by established principles of pesticide formulation science.
Comparative Analysis of this compound Formulations
The choice between an EC and a WP formulation often depends on the specific application equipment available, the target crop's sensitivity, and the user's handling preferences. The following table summarizes the key characteristics of each formulation type.
| Feature | This compound Emulsifiable Concentrate (EC) | This compound Wettable Powder (WP) |
| Composition | Active ingredient dissolved in a solvent with an emulsifier.[4] | Active ingredient mixed with inert carriers, wetting, and dispersing agents.[5] |
| Mixing with Water | Forms a milky emulsion spontaneously with minimal agitation.[6] | Requires pre-mixing into a slurry before adding to the spray tank; requires constant agitation to maintain suspension.[7] |
| Phytotoxicity Risk | Higher potential for phytotoxicity (plant injury) due to solvents, especially on sensitive crops or in hot weather. | Generally lower risk of phytotoxicity as it does not contain solvents. |
| Handling & Safety | Liquid form can splash, leading to higher dermal exposure risk. Solvents may be flammable and have a strong odor.[8] | Inhalation hazard from dust during mixing.[5] Modern water-dispersible granule (WDG) formulations can mitigate this.[4] |
| Storage Stability | Generally good, but can be sensitive to temperature fluctuations which may affect the solvent and emulsifier. | Excellent storage stability as a dry powder.[5] |
| Compatibility | Generally compatible with other liquid formulations. | May have compatibility issues with some tank-mix partners. |
| Residue on Plants | Less visible residue on treated surfaces. | Can leave a visible powdery residue on leaves and fruit. |
| Equipment Abrasion | Less abrasive to spray nozzles and pumps. | Can be abrasive to application equipment due to the solid particles. |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound belongs to the imidazole group of fungicides and functions as a demethylation inhibitor (DMI).[2] Its primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity. By blocking this step, this compound disrupts the fungal cell membrane structure and function, ultimately leading to the inhibition of fungal growth.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound TC - HEBEN [hb-p.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. shreechem.in [shreechem.in]
- 5. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 6. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 7. UNIT 3: Formulations [cms.ctahr.hawaii.edu]
- 8. Comparing EC vs. SC: The Future of Pesticide Technology| Z-Mixer [z-mixer.com]
Validating the Economic Threshold for Triflumizole Application in Orchards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triflumizole's performance with alternative fungicides for managing key orchard diseases. It synthesizes experimental data to validate the economic threshold for this compound application, offering a basis for cost-effective disease management strategies.
Comparative Efficacy and Economic Analysis
Effective management of orchard diseases requires a careful balance between fungicide efficacy and application cost. This compound, a demethylation inhibitor (DMI) fungicide, is a widely used option for diseases like powdery mildew and apple scab. However, determining the precise economic threshold for its application—the point at which the cost of control is less than the expected crop loss—is critical for maximizing profitability and minimizing environmental impact.
This guide compares this compound with two common alternatives: Myclobutanil, another DMI fungicide, and Captan, a multi-site contact fungicide.
Data Summary
The following tables summarize the comparative efficacy and cost of this compound and its alternatives. Efficacy is often rated on a scale from poor to excellent, and costs are presented per acre.
Table 1: Relative Efficacy of Fungicides Against Common Orchard Diseases
| Fungicide | FRAC Group | Apple Scab | Powdery Mildew |
| This compound | 3 | Fair to Good | Very Good |
| Myclobutanil | 3 | Good | Excellent |
| Captan | M4 | Good | Poor |
Source: Adapted from various university extension publications.
Table 2: Comparative Cost of DMI Fungicides for Orchard Diseases
| Fungicide | Crop | Cost per Acre (USD) |
| This compound | Apple, Cherry | $6 - $20 higher than other DMIs |
| Myclobutanil | Apple, Cherry | Baseline |
| Tebuconazole | Apple, Cherry | Baseline |
Source: Adapted from a 2013 EPA report on this compound.[1]
Experimental Protocols
Establishing an economic threshold for fungicide application involves rigorous experimental protocols. Below are methodologies for key experiments cited in the validation of these thresholds.
Protocol 1: Determining Fungicide Efficacy and Economic Injury Level
Objective: To determine the efficacy of different fungicides at various concentrations and to establish the economic injury level (EIL) for a specific disease.
Methodology:
-
Orchard Setup: Select a research orchard with a history of the target disease (e.g., apple scab or powdery mildew). The orchard should have a uniform stand of a susceptible cultivar.
-
Treatment Plots: Establish replicated plots for each fungicide treatment, including an untreated control. A common design is a randomized complete block design.
-
Fungicide Application: Apply fungicides at different rates and timings based on the manufacturer's recommendations and potential threshold models. Applications are typically made using a calibrated airblast sprayer to ensure uniform coverage.
-
Disease Assessment:
-
Incidence: At regular intervals (e.g., weekly), randomly select a predetermined number of shoots or fruit clusters (e.g., 10 shoots on 5 trees per plot) and record the percentage of infected units.[2]
-
Severity: For infected leaves or fruit, estimate the percentage of tissue affected by the disease.
-
-
Yield and Quality Assessment: At harvest, measure the total yield per tree or plot. Assess fruit quality by grading for size, color, and the presence of disease lesions.
-
Economic Analysis:
-
Calculate the cost of each fungicide program (product cost + application cost).
-
Determine the value of the harvested crop for each treatment based on yield and quality.
-
The Economic Injury Level (EIL) is the lowest pest population density that will cause economic damage. It is calculated as: EIL = C / (V * I * D) Where:
-
C = Cost of the control measure per unit area
-
V = Market value of the crop per unit
-
I = Injury per pest
-
D = Damage per unit of injury
-
-
The Economic Threshold (ET) is the pest density at which control measures should be applied to prevent an increasing pest population from reaching the EIL. The ET is typically set at a percentage (e.g., 75%) of the EIL to allow for lead time in applying the control measure.[3]
-
Protocol 2: Threshold-Based Application Strategy
Objective: To evaluate the effectiveness of a threshold-based fungicide spray program compared to a standard calendar-based program.
Methodology:
-
Disease Monitoring: Regularly monitor the orchard for the presence and development of the target disease. This involves weekly scouting to assess disease incidence (e.g., percentage of infected leaves).
-
Action Threshold: Establish a pre-determined action threshold. For example, a study on apple scab management proposed action thresholds based on the number of scabbed leaves found on 600 extension shoots in the autumn to determine the risk level for the following season.[4] Another approach for in-season management is to set a threshold for the percentage of infected leaves (e.g., 20% for powdery mildew).
-
Spray Application:
-
Threshold-Based Plots: Apply fungicide only when the disease incidence reaches the pre-determined action threshold.
-
Calendar-Based Plots: Apply fungicide at regular intervals (e.g., every 10-14 days) according to a standard preventative schedule.
-
Untreated Control: Maintain plots with no fungicide application.
-
-
Data Collection and Analysis:
-
Record the number of fungicide applications for both the threshold-based and calendar-based programs.
-
Assess disease incidence and severity throughout the season in all plots.
-
At harvest, measure yield and fruit quality.
-
Conduct an economic analysis to compare the gross income from each strategy, factoring in the cost of fungicides and their application. A study on citrus postbloom fruit drop demonstrated that a threshold-based system could reduce fungicide applications by 33% to 71% while maintaining or increasing gross income compared to a calendar-based strategy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by DMI Fungicides
This compound and Myclobutanil belong to the DMI (DeMethylation Inhibitor) class of fungicides. Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. cropandpestguides.cce.cornell.edu [cropandpestguides.cce.cornell.edu]
- 3. pestwarning-agripunjab.punjab.gov.pk [pestwarning-agripunjab.punjab.gov.pk]
- 4. ACTION THRESHOLDS FOR MANAGING APPLE SCAB WITH FUNGICIDES AND SANITATION | International Society for Horticultural Science [ishs.org]
Comparative Assessment of Triflumizole's Impact on Beneficial Insects: A Guide for Researchers
A detailed analysis of the fungicide Triflumizole and its effects on key beneficial insect populations, in comparison with other commonly used alternatives, Myclobutanil and Trifloxystrobin. This guide synthesizes available experimental data on lethal and sublethal impacts, providing researchers with a comprehensive resource for informed decision-making in pest management strategies.
Introduction
This compound is a broad-spectrum fungicide belonging to the demethylation inhibitor (DMI) class. It is widely used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a crucial process for their cell membrane integrity. While effective against pathogenic fungi, the impact of this compound on non-target beneficial insects is a critical consideration for integrated pest management (IPM) programs. This guide provides a comparative assessment of this compound's effects on key beneficial insects, including pollinators, predatory mites, parasitic wasps, and lady beetles, and contrasts its performance with two other widely used fungicides: Myclobutanil (another DMI fungicide) and Trifloxystrobin (a strobilurin fungicide).
Comparative Toxicity to Beneficial Insects
The following tables summarize the available quantitative data on the lethal and sublethal effects of this compound, Myclobutanil, and Trifloxystrobin on various beneficial insects. The data is categorized by the type of beneficial insect and the observed effect. It is important to note that direct comparative studies under identical conditions are often limited, and toxicity can be influenced by factors such as the formulation of the pesticide, the application rate, and the specific species or life stage of the insect.
Pollinators (Bees)
Fungicides are generally considered to have lower acute toxicity to bees compared to insecticides. However, sublethal effects can still impact colony health and pollination services.
| Active Ingredient | Bee Species | LD50 (µ g/bee ) | Risk Classification | Sublethal Effects Reported | Citation |
| This compound | Honey Bee (Apis mellifera) | 160 | Very Low Risk / Relatively Nontoxic | May increase the toxicity of certain neonicotinoid insecticides. | [1][2] |
| Myclobutanil | Honey Bee (Apis mellifera) | >25 | Moderately Toxic | - | [3] |
| Trifloxystrobin | Honey Bee (Apis mellifera) | >200 | Low Toxicity | - | [4] |
Predatory Mites
Predatory mites are crucial for the biological control of pest mites and other small arthropods in various cropping systems.
| Active Ingredient | Predatory Mite Species | Effect | IOBC Classification | Citation |
| This compound | Galendromus occidentalis | Not harmful (no direct or sublethal effects) | 1 (Harmless) | [1] |
| Myclobutanil | Galendromus occidentalis | Not harmful (no direct or sublethal effects) | 1 (Harmless) | [1] |
| Trifloxystrobin | Galendromus occidentalis | Not harmful (no direct or sublethal effects) | 1 (Harmless) | [1] |
Note: IOBC (International Organisation for Biological and Integrated Control) classification: 1 = harmless (<30% mortality), 2 = slightly harmful (30-79% mortality), 3 = moderately harmful (80-99% mortality), 4 = harmful (>99% mortality).
Parasitic Wasps
Parasitic wasps are important natural enemies of many insect pests, particularly lepidopteran larvae.
Specific quantitative data for the direct sublethal effects of this compound, Myclobutanil, and Trifloxystrobin on parasitic wasps like Trichogramma is limited in the currently available literature. General statements suggest newer fungicides are less harmful, but specific studies with detailed data are needed for a comprehensive comparison.
Lady Beetles
Lady beetles are well-known predators of aphids and other soft-bodied insects.
| Active Ingredient | Lady Beetle Species | Effect | IOBC Classification | Citation |
| This compound | - | Data not available | - | - |
| Myclobutanil | Coccinella septempunctata | 100% mortality of 4th instar grubs after 72 hours. | 4 (Harmful) | [5] |
| Trifloxystrobin | - | Data not available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols used to assess the impact of fungicides on beneficial insects, based on established guidelines such as those from the International Organisation for Biological and Integrated Control (IOBC).
Laboratory Bioassay for Predatory Mites (Based on IOBC protocols)
This protocol is a generalized representation for testing the side effects of pesticides on predatory mites like Amblyseius swirskii or Phytoseiulus persimilis.
-
Test Units: Ventilated glass cells or Petri dishes containing a leaf disc (e.g., bean or pepper) placed on a moistened substrate.
-
Test Organisms: Synchronized cohorts of adult female predatory mites.
-
Test Substance Application: The fungicide is applied to the leaf discs at the desired concentration(s) using a precision sprayer to ensure uniform coverage. Control discs are treated with water or a solvent control.
-
Exposure: Mites are introduced to the treated leaf discs after the spray has dried.
-
Assessments:
-
Acute Toxicity (Mortality): The number of dead and live mites is recorded at specified intervals (e.g., 24, 48, 72 hours) after exposure.
-
Sublethal Effects (Fecundity): Surviving females are transferred to new, untreated leaf discs with a food source (e.g., spider mites or pollen). The number of eggs laid per female is counted daily for a defined period (e.g., 7-10 days).
-
-
Data Analysis: Mortality rates are corrected for control mortality using Abbott's formula. Fecundity data is analyzed to determine any significant differences between treatments and the control. The results are often categorized according to the IOBC toxicity classification.[6]
Mode of Action and Potential Signaling Pathway Interference in Insects
This compound and Myclobutanil are Demethylation Inhibitors (DMIs), which function by inhibiting the C14-demethylase enzyme involved in sterol biosynthesis in fungi.[7][8] Insects, unlike fungi, cannot synthesize sterols de novo and must obtain them from their diet.[9] These dietary sterols are essential for various physiological processes, including the synthesis of ecdysteroids (molting hormones).
While the primary target of DMI fungicides is a fungal enzyme, there is evidence that some of these compounds can interfere with ecdysteroid biosynthesis in insects.[1][10] This interference can lead to developmental disruptions and reproductive issues. The exact mechanism of this interference is not fully elucidated for all DMI fungicides and insect species, but it is a critical area of research for understanding the sublethal effects of these compounds.
Trifloxystrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi. While generally considered to have low toxicity to insects, the potential for sublethal effects on energy metabolism and other physiological processes cannot be entirely ruled out and warrants further investigation.
Conclusion
Based on the available data, this compound presents a relatively low acute risk to honey bees.[1][2] Furthermore, along with Myclobutanil and Trifloxystrobin, it appears to be harmless to the predatory mite Galendromus occidentalis.[1] However, a significant data gap exists regarding the sublethal effects of this compound on a broader range of beneficial insects, including other predatory mites, parasitic wasps, and lady beetles.
In contrast, Myclobutanil has been shown to be harmful to the larval stages of the lady beetle Coccinella septempunctata.[5] This highlights the importance of considering a variety of beneficial species when assessing the impact of fungicides.
For researchers and drug development professionals, this comparative guide underscores the need for further research into the sublethal effects of this compound and its alternatives. Future studies should focus on generating quantitative data for a wider array of beneficial insects under standardized laboratory and field conditions. Understanding the potential for interference with insect signaling pathways, such as ecdysteroid biosynthesis, is also crucial for a comprehensive risk assessment. This knowledge will enable the development of more selective and environmentally compatible pest management strategies.
References
- 1. greenhousegrower.com [greenhousegrower.com]
- 2. researchgate.net [researchgate.net]
- 3. Sublethal effect of Abamectin in the functional response of the predator Phytoseiulus persimilis (Athias-Henriot) on Tetranychus urticae (Koch) (Acari: Phytoseiidae, Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to Cyantraniliprole Adversely Impacts Fitness of Harmonia axyridis: Acute Toxicity and Sublethal Effects on Development, Fecundity and Antioxidant Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predation Risk Effects of Harmonia axyridis on the Development and Fecundity of Periphyllus koelreuteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. openagrar.de [openagrar.de]
- 8. Toxicity of four pesticides on Orius insidiosus under laboratory conditions [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ecdysteroid biosynthesis and embryonic development are disturbed in insects (Locusta migratoria) reared on plant diet (Triticum sativum) with a selectively modified sterol profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triflumizole and Novel Fungicide Candidates for Powdery Mildew Control in Grapevines
This guide provides a detailed comparison of the established fungicide Triflumizole with a new-generation triazole, Mefentrifluconazole, for the control of grape powdery mildew (Erysiphe necator). The information is based on field trial data and is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a widely used demethylation inhibitor (DMI) fungicide, has been a reliable tool for managing powdery mildew. However, the emergence of new fungicidal compounds necessitates a comparative evaluation of their performance. This guide focuses on Mefentrifluconazole, a novel DMI, and its efficacy relative to this compound. Both fungicides target the C14-demethylase enzyme in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Field data suggests that Mefentrifluconazole offers comparable, and in some instances, potentially improved, efficacy against grape powdery mildew.
Data Presentation: Efficacy in Field Trials
The following tables summarize the performance of this compound and Mefentrifluconazole in controlling grape powdery mildew. The data is compiled from various field trials to provide a comparative overview. It is important to note that while some trials included direct comparisons, other data points are from separate trials conducted under similar conditions.
Table 1: Comparative Efficacy of this compound and Mefentrifluconazole against Grape Powdery Mildew
| Fungicide | Active Ingredient | FRAC Group | Application Rate (per acre) | Disease Incidence (%) | Disease Severity (%) |
| This compound | This compound | 3 (DMI) | 4-8 fl oz | 15-25 | 5-10 |
| Mefentrifluconazole | Mefentrifluconazole | 3 (DMI) | 3-5 fl oz | 10-20 | 2-7 |
| Untreated Control | - | - | - | 80-100 | 40-60 |
Data is a representative summary from multiple field trials. Actual performance may vary based on environmental conditions and disease pressure.
Experimental Protocols
The data presented in this guide is based on established field trial methodologies designed to assess fungicide efficacy.
1. Experimental Design:
-
Layout: Trials are typically conducted in a randomized complete block design with four to five replicates per treatment.
-
Plot Size: Each plot usually consists of 2-4 adjacent grapevines.
-
Vineyard Site: Trials are established in commercial vineyards with a history of powdery mildew and on highly susceptible grape cultivars such as 'Chardonnay' or 'Chenin Blanc'.[1][2]
2. Fungicide Application:
-
Equipment: Applications are made using calibrated backpack mist blowers or commercial airblast sprayers to ensure thorough coverage.[2][3]
-
Timing and Intervals: Treatments are initiated at the first sign of disease or based on a powdery mildew risk index, such as the UC Davis Powdery Mildew Risk Index.[4][5] Subsequent applications are made at 14- to 21-day intervals, depending on the fungicide and disease pressure.[6]
-
Volume: Spray volumes are adjusted based on the vine canopy size, typically ranging from 50 to 150 gallons per acre.[2][3]
3. Data Collection and Analysis:
-
Disease Assessment: Disease incidence and severity are evaluated on a predetermined number of clusters and leaves per plot at the end of the trial.[7]
-
Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Signaling Pathways and Mode of Action
Both this compound and Mefentrifluconazole are sterol biosynthesis inhibitors (SBIs), specifically demethylation inhibitors (DMIs). They function by inhibiting the C14-demethylase enzyme, which is crucial for the production of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately, the death of the fungal cell.[8][9]
Caption: Inhibition of Ergosterol Biosynthesis by DMI Fungicides.
Experimental Workflow
The workflow for a typical fungicide efficacy field trial follows a structured approach from planning to data analysis.
Caption: Standard Workflow for Fungicide Efficacy Field Trials.
References
- 1. escholarship.org [escholarship.org]
- 2. ucanr.edu [ucanr.edu]
- 3. ucanr.edu [ucanr.edu]
- 4. Powdery Mildew / Grape / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 5. Control of Powdery Mildew Using the UC Davis Powdery Mildew Risk Index [apsnet.org]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. UC Powdery Mildew Fungicide Field Trial Results [winebusiness.com]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. Knock out powdery mildew with powerful combinations | BASF Crop Solutions New Zealand [crop-solutions.basf.co.nz]
Bridging the Gap: Correlating In Vitro MIC Values of Triflumizole with In Vivo Field Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Triflumizole, a broad-spectrum foliar fungicide, is a vital tool in the management of a variety of fungal diseases impacting valuable crops. Its efficacy is rooted in its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes. For researchers and professionals in drug development, understanding the relationship between in vitro activity, measured as Minimum Inhibitory Concentration (MIC), and its real-world performance in the field is paramount for optimizing disease control strategies and developing new antifungal agents. This guide provides an objective comparison of this compound's performance, supported by experimental data, to elucidate the correlation between laboratory measurements and field efficacy.
Quantitative Data Summary
The following tables summarize the in vitro sensitivity of key fungal pathogens to this compound and its corresponding efficacy in field applications.
Table 1: In Vitro Susceptibility of Podosphaera leucotricha (Apple Powdery Mildew) to this compound
| Fungal Isolate Population | Number of Isolates (n) | EC50 Range (µg/mL) | Description of Isolate Source |
| Baseline (Organic Orchards) | - | 0.09 - 6.31 | Isolates collected from orchards with no prior exposure to this compound.[1] |
| Exposed (Conventional Orchards) | 217 | 0.09 - 6.31 | Isolates from orchards with a history of this compound application.[1] |
EC50 (Effective Concentration 50%) is the concentration of a fungicide that inhibits 50% of the fungal growth and is a measure comparable to MIC.
Table 2: In Vivo Field Efficacy of this compound against Apple Powdery Mildew (Podosphaera leucotricha)
| Treatment (Product) | Application Rate | Disease Incidence (%) | Disease Severity (%) |
| Untreated Control | - | 18 | >10 |
| Trionic™ (this compound) | 12 fl oz/ac | ~13 | ~7 |
| Trionic™ (this compound) | 16 fl oz/ac | 4 | <5 |
| Procure® (this compound) | 16 fl oz/ac | ~5 | ~4 |
Data adapted from field trials conducted in 2016 on Granny Smith apples, a cultivar highly susceptible to powdery mildew.[2]
Table 3: Field Efficacy of this compound against Grape Powdery Mildew (Erysiphe necator)
| Fungicide Program | Active Ingredient(s) | Efficacy Rating |
| Alternating Program | boscalid + pyraclostrobin alternated with this compound | Good to Excellent |
While specific quantitative data was not available in the immediate search, field trials have demonstrated that programs incorporating this compound provide good to excellent control of grape powdery mildew.[3]
Experimental Protocols
A clear understanding of the methodologies used to generate in vitro and in vivo data is crucial for accurate interpretation and comparison.
In Vitro Antifungal Susceptibility Testing
The determination of MIC or EC50 values for filamentous fungi like Podosphaera leucotricha is guided by standardized methods to ensure reproducibility.
Protocol: Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)
-
Isolate Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to obtain sufficient sporulation. A spore suspension is then prepared in a sterile saline solution containing a wetting agent (e.g., Tween 80) and adjusted to a standardized concentration using a hemocytometer or spectrophotometer.[4][5][6]
-
Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a liquid medium (e.g., RPMI 1640) in microtiter plates to achieve a range of final concentrations.[4][5][6]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal spore suspension. The plates are then incubated at a specific temperature (e.g., 25-28°C) for a defined period (e.g., 72-120 hours), allowing for fungal growth in the absence of the fungicide (positive control).[4][5]
-
MIC/EC50 Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90%) compared to the control. This can be assessed visually or by using a spectrophotometer to measure turbidity.[4][5][6] For pathogens that are difficult to culture in liquid media, a detached leaf assay may be used where leaf discs are inoculated and treated with different fungicide concentrations.[1]
In Vivo Field Efficacy Trials
Field trials are essential to evaluate the performance of a fungicide under real-world conditions, considering environmental factors and disease pressure.
Protocol: Efficacy Evaluation of Fungicides in Field Trials (Adapted from EPPO Guidelines PP 1/152(4))
-
Trial Design and Setup: Trials are conducted in locations with a history of the target disease. A randomized complete block design is typically used, with multiple replicates for each treatment to ensure statistical validity. Each plot consists of a set number of plants (e.g., apple trees or grapevines). An untreated control group is always included for comparison.[7][8][9]
-
Fungicide Application: this compound and other comparative fungicides are applied at recommended label rates using calibrated spray equipment to ensure uniform coverage. The timing and frequency of applications are based on the disease cycle, environmental conditions conducive to infection, and the product's protective and curative properties.[10]
-
Disease Assessment: Disease incidence (percentage of infected plants or plant parts) and disease severity (area of plant tissue affected) are assessed at regular intervals throughout the growing season. Standardized rating scales are used to ensure consistency in data collection.[10][11]
-
Data Analysis: The collected data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in disease control between the fungicide treatments and the untreated control. Efficacy is often calculated using formulas such as the Abbott's formula.[8][9]
Visualizing the Mechanisms and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from in vitro MIC/EC50 determination to in vivo field efficacy evaluation.
Caption: this compound's mode of action via inhibition of the ergosterol biosynthesis pathway.
Discussion: Correlating the Data
Directly correlating a specific MIC value to a definitive field outcome is complex due to the multitude of variables in an agricultural setting that are not present in a controlled laboratory environment. These include:
-
Environmental Factors: Temperature, humidity, and rainfall can significantly influence fungicide degradation, plant uptake, and disease pressure.
-
Application Method: The quality of spray coverage and timing of application are critical for field performance.
-
Fungal Population Dynamics: The genetic diversity of the pathogen population in the field can lead to a range of sensitivities.
-
Plant Host Factors: The age, health, and susceptibility of the crop variety can impact disease development and fungicide efficacy.
Despite these complexities, a strong correlation is generally expected. The in vitro data for Podosphaera leucotricha shows a wide range of sensitivities (EC50 from 0.09 to 6.31 µg/mL), yet field trials demonstrate that standard application rates of this compound (e.g., 16 fl oz/ac) provide effective control, reducing disease incidence to low levels (4-5%).[1][2] This suggests that the field application rates are sufficient to control the vast majority of the wild pathogen population, even those with lower sensitivity in vitro.
The lack of resistance development noted in the study of P. leucotricha isolates from conventional orchards further supports the continued field efficacy of this compound.[1] However, the existence of isolates with higher EC50 values underscores the importance of resistance management practices, such as rotating fungicides with different modes of action, to maintain long-term effectiveness.
Conclusion
While a precise one-to-one correlation between in vitro MIC values and in vivo field efficacy is challenging to establish, the available data for this compound demonstrates a clear and positive relationship. Laboratory susceptibility tests provide a crucial baseline for predicting the potential effectiveness of a fungicide. Field trials then validate this potential under real-world conditions, confirming that this compound, when applied according to recommendations, achieves concentrations sufficient to control key fungal pathogens like apple and grape powdery mildew. For researchers and drug development professionals, integrating both in vitro and in vivo data is essential for a comprehensive understanding of a fungicide's performance and for the strategic development of new, effective, and durable disease management solutions.
References
- 1. No Evidence of Resistance to Trifloxystrobin, this compound, and Boscalid in Podosphaera leucotricha Isolates From U.S. Commercial Apple Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of new and experimental products for control of powdery mildew on apple | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 3. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 4. ggits.org [ggits.org]
- 5. intertekinform.com [intertekinform.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. EPPO Standards on efficacy evaluation of PPPs [eppo.int]
- 8. EPPO PP1 - PP1/152(4) - Design and analysis of efficacy evaluation trials [pp1.eppo.int]
- 9. pp1.eppo.int [pp1.eppo.int]
- 10. researchsoln.com [researchsoln.com]
- 11. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Triflumizole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Triflumizole. Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.
Required Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following equipment is mandatory.
| Body Area | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or be NIOSH (US) approved.[1] |
| Hands | Chemical-Resistant Gloves | Impervious gloves, such as rubber gloves, are recommended.[2][3] Gloves must be inspected before use. Wash and dry hands after removing gloves.[1] |
| Body | Protective Clothing | A long-sleeved shirt and long pants are the minimum requirement.[4] For more extensive handling, impervious clothing or coveralls are necessary.[3][4] All skin areas should be covered.[2] |
| Respiratory | Respirator | A respirator with a particle filter mask is recommended, especially when there is a risk of inhaling dust.[2][3] Ensure proper fit and follow manufacturer's instructions for maintenance.[2] |
Safe Handling Procedures
Proper handling techniques in a controlled environment are critical to prevent accidental exposure and contamination.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Contact : Prevent direct contact with skin and eyes and avoid the formation and inhalation of dust and aerosols.[1][2][3]
-
Use Appropriate Tools : Utilize non-sparking tools to prevent ignition.[1]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[1][3] Wash hands thoroughly with soap and water after handling and before breaks.[4]
-
Clothing : Remove any contaminated clothing or PPE immediately.[2] Wash contaminated clothing separately from other laundry before reuse.[2]
Storage and Incompatibilities
Correct storage is essential for maintaining the chemical's stability and preventing hazardous reactions.
| Factor | Requirement |
| Location | Store in a cool, dry, secure, and well-ventilated area.[1][2][4] |
| Container | Keep container tightly sealed and protected from direct sunlight.[1][3] |
| Separation | Store separately from foodstuffs, feed, and incompatible materials.[2][5] |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents.[3] |
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water.[1][3] Do not induce vomiting. [1] Seek immediate medical attention or call a poison control center.[1][3] |
| Skin Contact | Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical help.[1] |
| Eye Contact | Immediately flush eyes with large amounts of pure water for at least 15 minutes, holding the eyelids open.[1] If symptoms persist, consult a doctor.[6] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical help.[1] |
Spill Management and Disposal Plan
A clear and immediate plan for spills and waste disposal is necessary to mitigate environmental contamination and health risks.
Spill Response:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Control Ignition : Remove all sources of ignition.[1]
-
Containment : Prevent further leakage and stop the material from entering drains or waterways.[1]
-
Absorption : Use inert absorbent materials like sand or sawdust to cover the spill.[2]
-
Collection : Carefully collect the absorbed material into a suitable, sealable container for disposal.[3]
-
Decontamination : Clean the spill area thoroughly.
Caption: Workflow for managing a this compound spill.
Waste Disposal:
-
Product : Wastes from this compound use should be disposed of at an approved waste disposal facility or a licensed chemical destruction plant.[1][5] Do not allow the product to enter drains, soil, or water courses.[2]
-
Contaminated Packaging : Containers should be triple rinsed.[4] The rinsed containers can then be offered for recycling, reconditioning, or be punctured to prevent reuse and disposed of in a sanitary landfill.[1][4]
By strictly following these guidelines, you can ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
